molecular formula C9H10FNO B1394234 (S)-7-fluorochroman-4-amine CAS No. 1018978-91-0

(S)-7-fluorochroman-4-amine

Cat. No.: B1394234
CAS No.: 1018978-91-0
M. Wt: 167.18 g/mol
InChI Key: UMQCCSDLCJERPE-QMMMGPOBSA-N
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Description

(S)-7-fluorochroman-4-amine is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQCCSDLCJERPE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677268
Record name (4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018978-91-0
Record name (4S)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-7-Fluorochroman-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (S)-7-fluorochroman-4-amine, a chiral heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and potential applications in drug discovery, offering field-proven insights for researchers and scientists.

Introduction: The Significance of Fluorinated Chromanamines

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a fluorine atom can significantly modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The specific stereochemistry at the C4 position, as in this compound, is crucial for enantioselective interactions with chiral biomolecules such as enzymes and receptors. This makes chirally pure fluorinated chromanamines valuable building blocks in the design of novel therapeutics.

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in drug development, influencing aspects from solubility to cell permeability.

PropertyValueSource
Molecular Formula C₉H₁₀FNOPubChem[1]
Molecular Weight 167.18 g/mol PubChem[1]
CAS Number 1018978-91-0PubChem[1]
IUPAC Name (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-aminePubChem[1]
Topological Polar Surface Area 38.3 ŲPubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 2PubChem (Computed)
Rotatable Bond Count 1PubChem (Computed)

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step. While specific literature for this exact molecule is limited, a general and robust strategy involves the asymmetric reduction of the corresponding ketone, 7-fluorochroman-4-one. This can be achieved through biocatalytic or chemical catalysis methods.

Proposed Synthetic Pathway

A plausible and efficient route to this compound is a multi-step synthesis starting from commercially available precursors, culminating in a stereoselective reduction.

G A 3-Fluorophenol C 7-Fluorochroman-4-one A->C [1] Michael Addition [2] Intramolecular Cyclization B Acrolein B->C D Oxime or Imine formation C->D Reaction with Hydroxylamine or Ammonia derivative F Asymmetric Biocatalytic Reduction (e.g., using a ketoreductase) C->F Asymmetric Amination E This compound D->E Stereoselective Reduction F->E

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Asymmetric Biocatalytic Reduction

Biocatalytic asymmetric synthesis offers high enantioselectivity under mild reaction conditions.[2][3][4] The use of engineered ketoreductases (KREDs) or transaminases is a prominent strategy.[3][4]

Objective: To synthesize this compound from 7-fluorochroman-4-one with high enantiomeric excess (ee).

Materials:

  • 7-Fluorochroman-4-one

  • Screening kit of ketoreductases (KREDs) or transaminases

  • NAD(P)H cofactor

  • Glucose and glucose dehydrogenase (for cofactor regeneration)

  • Appropriate buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Enzyme Screening: A panel of KREDs or transaminases is screened in small-scale reactions to identify an enzyme with high activity and stereoselectivity for the substrate.

  • Reaction Setup: In a temperature-controlled vessel, dissolve 7-fluorochroman-4-one in a minimal amount of a water-miscible co-solvent and add it to the buffer.

  • Cofactor Regeneration: Add the NAD(P)H cofactor, glucose, and glucose dehydrogenase to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the selected enzyme.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Causality: The choice of a biocatalytic route is dictated by the need for high enantiopurity, which is often challenging and costly to achieve with traditional chemical methods. The enzyme's active site provides a chiral environment that directs the reduction from one face of the ketone, leading to the desired (S)-enantiomer.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While a specific spectrum for this compound is not publicly available, the expected signals can be predicted based on its structure and data from analogous compounds.[5][6]

  • ¹H NMR: Aromatic protons will appear in the downfield region, showing splitting patterns influenced by the fluorine and amine substituents. The protons on the chroman ring will appear as multiplets in the upfield region.

  • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The expected molecular ion peak [M+H]⁺ would be at m/z 168.08.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7][8][9][10]

Objective: To separate and quantify the enantiomers of 7-fluorochroman-4-amine.

Instrumentation and Columns:

  • An HPLC system with a UV detector.

  • A chiral stationary phase (CSP) column. Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often effective for separating chiral amines.[7][9]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

  • Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often required to improve peak shape and resolution.[8]

Generalized Protocol:

  • Column Selection: Screen a variety of chiral columns to find one that provides baseline separation.

  • Mobile Phase Optimization: Optimize the ratio of the non-polar and polar solvents and the concentration of the additive to achieve optimal resolution and analysis time.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Injection and Data Acquisition: Inject the sample onto the equilibrated column and record the chromatogram.

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

G cluster_0 HPLC System Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Injector Injector Pump->Injector Chiral Column Chiral Column Injector->Chiral Column Detector Detector Chiral Column->Detector Data System Data System Detector->Data System

Caption: A typical experimental workflow for chiral HPLC analysis.

Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, the chroman-4-amine scaffold is present in a variety of bioactive molecules. For instance, derivatives of chroman-4-one have been investigated as inhibitors of sirtuin 2 (SIRT2), a target for neurodegenerative diseases.[11] It was noted, however, that a 7-fluoro substituted chroman-4-one derivative displayed only weak inhibitory activity in one study.[11]

The 7-amino-chromen scaffold has also been incorporated into derivatives with anti-inflammatory and analgesic properties.[12] Furthermore, fluorinated chroman derivatives have been explored for their antiviral activities.[5]

Given its structural features, this compound represents a valuable starting point for the synthesis of compound libraries for screening against a wide range of biological targets. Its chirality and the presence of the fluorine atom make it an attractive scaffold for developing potent and selective modulators of enzymes and receptors.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, plausible synthetic routes, and analytical characterization methods. While further research is needed to fully elucidate its biological activities, its structural features make it a promising scaffold for the development of novel therapeutics. The protocols and insights presented here are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their drug discovery programs.

References

(S)-7-fluorochroman-4-amine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of (S)-7-fluorochroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant heterocyclic scaffold in medicinal chemistry, valued for its presence in numerous biologically active compounds. The molecule's therapeutic efficacy is intrinsically linked to its three-dimensional structure, particularly the conformation of the dihydropyran ring and the orientation of the amine substituent at the C4 chiral center. This guide provides a comprehensive technical analysis of the molecular structure and conformational dynamics of this compound. We will delve into the stereochemical features, the principles of conformational analysis as applied to the chroman ring system, and the experimental and computational methodologies used to elucidate its preferred spatial arrangement. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the chroman-4-amine framework.

Introduction: The Chroman-4-amine Scaffold

The chroman-4-amine moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antitumor properties, and acting as estrogen receptor modulators.[1][2][3] The introduction of a fluorine atom, as in this compound, is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[4]

The biological activity of these compounds is critically dependent on their stereochemistry.[1][5] The precise spatial orientation of the amine group at the C4 position dictates how the molecule interacts with its biological target. Therefore, a thorough understanding of the conformational preferences of the chroman ring is paramount for rational drug design and the interpretation of structure-activity relationships (SAR).

Molecular Structure and Stereochemistry

This compound possesses a bicyclic structure, fusing a dihydropyran ring to a fluorinated benzene ring. The key structural features are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀FNO[6]
Molecular Weight 167.18 g/mol [6]
IUPAC Name (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine[6]
CAS Number 1018978-91-0[6]
Chiral Center C4 (S-configuration)[6]

The molecule's core is the chroman ring system. The C4 carbon is a stereocenter, and this guide focuses on the (S)-enantiomer. The amine group at this position can adopt one of two primary orientations relative to the dihydropyran ring: pseudo-axial or pseudo-equatorial. The fluorine atom at the C7 position influences the electronic properties of the aromatic ring.

Conformational Analysis of the Dihydropyran Ring

The conformational flexibility of the six-membered dihydropyran ring is the most critical aspect of the molecule's overall shape. Unlike cyclohexane, which has two degenerate chair conformations, the chroman ring's fusion to the planar benzene ring restricts its conformational freedom.

The Half-Chair Conformation

The dihydropyran ring in chroman derivatives typically adopts a half-chair conformation to minimize torsional and angle strain.[7][8] In this arrangement, four of the ring atoms (O1, C2, C4a, C8a) lie roughly in a plane, while the other two (C3 and C4) are puckered out of this plane on opposite sides.

An alternative, higher-energy conformation is the half-boat , which is generally not significantly populated at room temperature. The energy barrier for ring inversion (the interconversion between the two possible half-chair forms) is a key parameter in understanding the molecule's dynamics.[9]

Orientation of the C4-Amine Substituent

In the half-chair conformation, the substituent at the C4 position can be oriented in one of two positions:

  • Pseudo-axial (p-ax): The C-N bond is roughly parallel to the axis of the ring.

  • Pseudo-equatorial (p-eq): The C-N bond points away from the ring, in the "equator" of the ring system.

Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[10][11] For this compound, it is therefore highly probable that the amine group will preferentially occupy the pseudo-equatorial position. This minimizes steric clash with the axial protons on the dihydropyran ring.

The logical workflow for conformational preference is outlined below.

G cluster_0 Conformational Possibilities cluster_1 Substituent Orientation (at C4) cluster_2 Predicted Stable Conformer A Chroman Ring System B Half-Chair Conformation A->B Lower Energy C Half-Boat Conformation A->C Higher Energy D Pseudo-equatorial (p-eq) Amine B->D Sterically Favored (Fewer 1,3-diaxial interactions) E Pseudo-axial (p-ax) Amine B->E Sterically Disfavored F This compound with p-eq Amine Group D->F

Caption: Logical flow for determining the most stable conformer.

Experimental Determination of Conformation

While no specific crystal structure or detailed NMR conformational study for this compound is publicly available, established protocols for similar molecules can be applied.

Protocol: NMR Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining conformation in solution. The magnitude of the coupling constants (J-values) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.

Objective: To determine the orientation of the C4-amine group by analyzing the coupling constants between H4 and the two H3 protons (H3a and H3b).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Spectral Analysis:

    • Identify the signals corresponding to H4, H3a, and H3b. The H4 proton will likely be a multiplet coupled to the two H3 protons.

    • Measure the coupling constants J(H4, H3a) and J(H4, H3b).

  • Interpretation:

    • A large coupling constant (typically 10-13 Hz) indicates a trans (anti-periplanar) relationship, corresponding to a dihedral angle of ~180°. This occurs between axial protons.

    • Smaller coupling constants (typically 2-5 Hz) indicate a gauche relationship, with dihedral angles of ~60°. This is seen between axial-equatorial and equatorial-equatorial protons.

    • If the H4 proton is pseudo-axial: It will have one large (axial-axial) and one small (axial-equatorial) coupling to the H3 protons.

    • If the H4 proton is pseudo-equatorial: It will have two small (equatorial-axial and equatorial-equatorial) couplings to the H3 protons.

  • Confirmation with 2D NMR: Run a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to identify through-space correlations, which can further confirm the spatial relationships between protons and thus the overall conformation.

Expected J-Values for H4 ProtonDihedral AngleImplied H4 PositionImplied Amine Position
One large (~10-13 Hz), one small (~2-5 Hz)~180° & ~60°Pseudo-axialPseudo-equatorial
Two small (~2-5 Hz)~60° & ~60°Pseudo-equatorialPseudo-axial
Protocol: Single-Crystal X-ray Crystallography

This technique provides the definitive conformation in the solid state.

Objective: To determine the precise bond lengths, bond angles, and dihedral angles of the molecule.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding an atomic model of the molecule in the crystal lattice.

  • Analysis: Analyze the resulting structure to determine the conformation of the dihydropyran ring and the orientation of all substituents. Key parameters to extract are the dihedral angles that define the ring puckering.[9][12]

Computational Modeling of Molecular Conformation

In the absence of direct experimental data, computational chemistry provides powerful predictive insights into molecular conformation.[13] Density Functional Theory (DFT) is a robust method for this purpose.

Objective: To calculate the geometries and relative energies of the possible conformers of this compound to identify the most stable structure.

G A Initial 3D Structure of this compound B Conformational Search (e.g., Molecular Mechanics) A->B C Identify Low-Energy Conformers (p-eq and p-ax amine) B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G*) C->D E Frequency Calculation (Confirm true minima) D->E F Single-Point Energy Calculation (Higher level of theory) E->F G Analyze Results: - Relative Energies (ΔE) - Dihedral Angles - Bond Lengths F->G

Caption: Workflow for computational conformational analysis.

Protocol:

  • Initial Structure Generation: Build the 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method (like molecular mechanics) to identify all relevant low-energy starting geometries, particularly the two half-chair forms with the amine group in pseudo-axial and pseudo-equatorial positions.

  • DFT Optimization: For each identified conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G* or larger basis set). A solvent model (e.g., PCM) should be included to simulate solution-phase conditions.

  • Energy Calculation: Calculate the electronic energy of each optimized conformer. To confirm that the structures are true energy minima, perform a frequency calculation and ensure there are no imaginary frequencies.

  • Analysis: Compare the final energies of the conformers. The conformer with the lowest energy is the predicted most stable structure. Analyze the key dihedral angles to quantitatively describe the ring puckering and substituent orientation.

Conclusion: An Integrated View

The molecular conformation of this compound is dictated by the inherent puckering of the dihydropyran ring into a half-chair conformation. Both theoretical principles and experimental data from related structures strongly suggest that the C4-amine group will predominantly adopt a pseudo-equatorial orientation to minimize steric strain. This conformational preference is critical, as it positions the key pharmacophoric amine group in a defined region of space, ready for interaction with a biological target. The methodologies outlined in this guide—NMR spectroscopy, X-ray crystallography, and computational modeling—provide a robust toolkit for researchers to confirm this hypothesis and to further investigate the structure-activity relationships of this important class of molecules.

References

An In-Depth Technical Guide to (S)-7-fluorochroman-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Fluorinated Scaffolds in Medicinal Chemistry

(S)-7-fluorochroman-4-amine, a chiral fluorinated heterocyclic compound, represents a valuable building block in modern medicinal chemistry. Its structural rigidity, conferred by the chroman scaffold, combined with the specific stereochemistry at the C4 position and the electronic properties of the fluorine atom at the C7 position, make it a highly sought-after intermediate in the design and synthesis of novel therapeutic agents. The strategic incorporation of fluorine is a well-established strategy in drug design, often leading to improved metabolic stability, enhanced binding affinity, and modulated pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound for professionals engaged in drug discovery and development.

Chemical Identity and Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine .[4] It is also commonly referred to by several synonyms in commercial and research contexts.

Identifier Type Value Source
IUPAC Name (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-aminePubChem[4]
Common Name This compoundDepositor-Supplied[4]
CAS Number 1018978-91-0PubChem[4]
PubChem CID 46911905PubChem[4]
Molecular Formula C₉H₁₀FNOPubChem[4]
Molecular Weight 167.18 g/mol PubChem[4]
InChIKey UMQCCSDLCJERPE-QMMMGPOBSA-NPubChem[4]

A list of depositor-supplied synonyms includes:

  • This compound

  • (4S)-7-fluorochroman-4-amine

  • (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine

  • 2H-1-Benzopyran-4-amine, 7-fluoro-3,4-dihydro-, (4S)-[4]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

Property Value Source
Molecular Weight 167.18 g/mol PubChem[4]
Exact Mass 167.074642105 DaPubChem[4]
Topological Polar Surface Area 38.3 ŲPubChem[4]
Heavy Atom Count 12PubChem[4]
Complexity 165PubChem[4]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical step for its application in the development of chiral drugs. The primary synthetic challenge lies in the stereoselective introduction of the amine group at the C4 position. A common and effective strategy involves the asymmetric reduction of the corresponding ketone, 7-fluorochroman-4-one, followed by conversion of the resulting alcohol to the amine, or through reductive amination.

A key precursor, 7-fluorochroman-4-one, can be synthesized via established procedures.[5] The subsequent stereoselective conversion to the desired (S)-amine is of paramount importance.

Exemplary Synthetic Pathway: Asymmetric Reduction and Resolution

A general, yet illustrative, pathway for the synthesis of chiral chroman-4-amines involves the resolution of the racemic amine. This can be achieved using a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

G cluster_0 Synthesis of Racemic 7-Fluorochroman-4-amine cluster_1 Chiral Resolution 7-Fluorochroman-4-one 7-Fluorochroman-4-one Racemic_7-Fluorochroman-4-amine Racemic_7-Fluorochroman-4-amine 7-Fluorochroman-4-one->Racemic_7-Fluorochroman-4-amine Reductive Amination Diastereomeric_Salts Diastereomeric_Salts Racemic_7-Fluorochroman-4-amine->Diastereomeric_Salts + Chiral Acid Separation Separation Diastereomeric_Salts->Separation Fractional Crystallization (S)-7-fluorochroman-4-amine_Salt (S)-7-fluorochroman-4-amine_Salt Separation->(S)-7-fluorochroman-4-amine_Salt Isolation of less soluble salt This compound This compound (S)-7-fluorochroman-4-amine_Salt->this compound Basification

Caption: General workflow for the synthesis and resolution of this compound.

Protocol: Synthesis and Resolution of 7-Fluorochroman-4-amine (Illustrative)

This protocol is based on general procedures for the synthesis of analogous compounds as described in the literature.[5]

  • Synthesis of 7-Fluorochroman-4-one: Prepare 7-fluorochroman-4-one according to established synthetic methods.[5]

  • Reductive Amination: The 7-fluorochroman-4-one is subjected to reductive amination using a suitable ammonia source and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to yield racemic 7-fluorochroman-4-amine.

  • Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility in the chosen solvent system through fractional crystallization.

  • Isolation of the (S)-enantiomer: The less soluble diastereomeric salt is isolated by filtration.

  • Liberation of the Free Amine: The isolated salt is treated with a base (e.g., sodium hydroxide) to liberate the free this compound.

  • Purification: The final product is purified by standard techniques such as extraction and chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a fluorine atom at the 7-position can significantly influence the pharmacological properties of these molecules.

Role as a Key Intermediate

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its primary amine functionality provides a convenient handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

G S7FCA This compound Amide_Coupling Amide Coupling S7FCA->Amide_Coupling Reductive_Amination Reductive Amination S7FCA->Reductive_Amination Sulfonylation Sulfonylation S7FCA->Sulfonylation Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives Secondary_Tertiary_Amines Secondary/Tertiary Amines Reductive_Amination->Secondary_Tertiary_Amines Sulfonamide_Derivatives Sulfonamide Derivatives Sulfonylation->Sulfonamide_Derivatives

Caption: Potential synthetic elaborations of this compound.

Impact of Fluorine Substitution

The presence of the fluorine atom at the 7-position can impart several advantageous properties to the final drug candidate:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of the drug.[1][2]

  • Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and potency.[6]

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes.[2]

  • pKa Modulation: A fluorine atom can influence the pKa of nearby functional groups, which can affect the ionization state of the molecule at physiological pH and, consequently, its absorption and distribution.[2]

Potential Therapeutic Areas

While specific drugs containing the this compound moiety are not prominently in the public domain, the broader class of chromane derivatives has shown promise in various therapeutic areas. For instance, substituted chroman-4-ones have been investigated as selective inhibitors of Sirtuin 2 (SIRT2), a target of interest in neurodegenerative diseases and cancer.[7] The exploration of fluorinated chroman-4-amine derivatives in such contexts is a logical and promising direction for future drug discovery efforts.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, chiral therapeutic agents. Its unique combination of a rigid chroman scaffold, a defined stereocenter, and the strategic placement of a fluorine atom provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The continued development of efficient and stereoselective synthetic routes to this and related compounds will undoubtedly facilitate the discovery of new and improved medicines for a wide range of diseases.

References

The Strategic Synthesis of Fluorinated Chroman Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic incorporation of fluorine into this privileged structure has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates, leading to enhanced therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for synthesizing fluorinated chroman derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of these synthetic transformations.

The Rationale for Fluorination in Chroman Scaffolds

The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their biological and physical properties.[1][2][3] In the context of the chroman framework, fluorination is a key tool for lead optimization, offering several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug molecule.[3][4]

  • Increased Lipophilicity and Membrane Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[5][6][7]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its target binding and solubility.[1][2]

  • Altered Conformation and Binding Affinity: The introduction of fluorine can induce subtle conformational changes in the chroman ring system, leading to improved binding affinity and selectivity for the target protein.[1][6]

These beneficial effects have driven significant research into the development of novel synthetic routes to access a diverse range of fluorinated chroman derivatives for various therapeutic areas, including antiviral and anticancer applications.[8][9][10][11]

Synthetic Strategies for Fluorinated Chroman Derivatives

The synthesis of fluorinated chromans can be broadly categorized into two main approaches: the fluorination of a pre-existing chroman scaffold and the construction of the chroman ring using fluorinated starting materials.

Cyclization of Fluorinated Precursors: A Robust and Versatile Approach

One of the most common and effective methods for preparing fluorinated chroman-4-ones involves the acid-catalyzed intramolecular cyclization of fluorinated 2'-hydroxychalcones. This approach offers excellent control over the position of the fluorine substituents.

A widely used one-pot synthesis involves the reaction of a substituted 2-hydroxyacetophenone with a fluorinated benzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH).[8][10]

Experimental Protocol: One-Pot Synthesis of Fluorinated 2-Arylchroman-4-ones [8][10]

  • Reactants: A mixture of the desired 2-hydroxyacetophenone, a fluorinated benzaldehyde, and a catalytic amount of p-toluenesulfonic acid.

  • Solvent: Ethanol is a commonly employed solvent for this reaction under microwave conditions.[12]

  • Reaction Conditions: The reaction mixture is typically heated under microwave irradiation at 160-170 °C for 1 hour.[12][13]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired fluorinated 2-arylchroman-4-one.

The proposed mechanism for this transformation involves an initial aldol condensation between the 2-hydroxyacetophenone and the fluorinated benzaldehyde to form a 2'-hydroxychalcone intermediate. This is followed by an intramolecular Michael addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone, leading to the formation of the chroman-4-one ring.

G cluster_0 One-Pot Synthesis of Fluorinated 2-Arylchroman-4-ones 2-Hydroxyacetophenone 2-Hydroxyacetophenone Aldol Condensation Aldol Condensation 2-Hydroxyacetophenone->Aldol Condensation Fluorinated Benzaldehyde Fluorinated Benzaldehyde Fluorinated Benzaldehyde->Aldol Condensation p-TsOH p-TsOH p-TsOH->Aldol Condensation catalyst 2'-Hydroxychalcone Intermediate 2'-Hydroxychalcone Intermediate Aldol Condensation->2'-Hydroxychalcone Intermediate Intramolecular Michael Addition Intramolecular Michael Addition 2'-Hydroxychalcone Intermediate->Intramolecular Michael Addition Fluorinated 2-Arylchroman-4-one Fluorinated 2-Arylchroman-4-one Intramolecular Michael Addition->Fluorinated 2-Arylchroman-4-one

Caption: Reaction workflow for the one-pot synthesis of fluorinated 2-arylchroman-4-ones.

Enantioselective Synthesis: Accessing Chiral Fluorinated Chromans

The development of asymmetric methods to synthesize enantiomerically pure fluorinated chromans is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations.

A notable example is the enantioselective tandem reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes, catalyzed by a chiral amine.[14] This reaction proceeds through a cascade of Michael addition, cycloketalization, and hemiacetalization to afford highly functionalized and enantioenriched fluorinated tricyclic chromanones.[14]

Key Features of the Enantioselective Tandem Reaction: [14]

  • Catalyst: A chiral amine catalyst is crucial for inducing asymmetry.

  • Reaction Sequence: The reaction involves a catalytic Michael addition followed by cycloketalization/hemiacetalization and an acylation sequence.

  • Stereochemical Outcome: This method provides access to a wide range of fluorinated tricyclic chromanones with excellent enantiomeric excess (up to >99% ee) and diastereoselectivity (up to >19:1 d.r.).

The proposed catalytic cycle and transition state models help to rationalize the observed high levels of stereocontrol.[14]

G cluster_1 Enantioselective Tandem Reaction Workflow 2-Fluorinated Diketone 2-Fluorinated Diketone Michael Addition Michael Addition 2-Fluorinated Diketone->Michael Addition Unsaturated Aldehyde Unsaturated Aldehyde Unsaturated Aldehyde->Michael Addition Chiral Amine Catalyst Chiral Amine Catalyst Chiral Amine Catalyst->Michael Addition catalyst Intermediate Intermediate Michael Addition->Intermediate Cycloketalization/Hemiacetalization Cycloketalization/Hemiacetalization Intermediate->Cycloketalization/Hemiacetalization Fluorinated Tricyclic Chromanone Fluorinated Tricyclic Chromanone Cycloketalization/Hemiacetalization->Fluorinated Tricyclic Chromanone

Caption: Simplified workflow for the enantioselective synthesis of fluorinated chromanones.

Fluorinative Cyclizations: Direct Introduction of Fluorine

An alternative and attractive strategy involves the direct incorporation of fluorine during the cyclization process. This can be achieved using electrophilic fluorinating agents. For instance, the fluorinative cyclization of o-hydroxyarylenaminones can be promoted by N-fluorobenzenesulfonimide (NFSI) in the presence of water under metal-free conditions.[15]

A fascinating aspect of this methodology is the solvent-dependent selectivity, which allows for switchable access to either di- or monofluorinated 2-hydroxyl chromanones.[15]

Table 1: Solvent-Dependent Fluorinative Cyclization of o-Hydroxyarylenaminones [15]

Solvent SystemMajor Product
THF–H₂ODifluorinated 2-hydroxyl chromanone
EtOH–H₂OMonofluorinated 2-hydroxyl chromanone

This method highlights the subtle yet critical role of the reaction medium in directing the outcome of a synthetic transformation, providing a valuable tool for selectively accessing different fluorinated chroman derivatives.

Characterization and Biological Evaluation

The synthesized fluorinated chroman derivatives are typically characterized by standard spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry, to confirm their structures.[8][10] For chiral compounds, the enantiomeric excess is determined using chiral HPLC.

The biological activity of these compounds is then evaluated in relevant in vitro and in vivo assays. For example, fluorinated 2-arylchroman-4-ones have demonstrated significant antiviral activity against influenza A virus.[8][10] One particularly potent compound, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, exhibited an IC₅₀ of 6 μM against the influenza A/Puerto Rico/8/34 (H1N1) virus.[8][10]

Future Perspectives and Conclusion

The synthesis of fluorinated chroman derivatives continues to be an active and promising area of research in medicinal chemistry. Future efforts will likely focus on the development of more efficient, stereoselective, and environmentally benign synthetic methodologies. The exploration of novel fluorinating reagents and catalytic systems will undoubtedly expand the accessible chemical space of fluorinated chromans.[16][17][18]

Furthermore, a deeper understanding of the structure-activity relationships of these compounds will guide the rational design of next-generation drug candidates with improved efficacy and safety profiles. The strategic application of fluorine chemistry to the versatile chroman scaffold holds immense potential for the discovery of new therapeutics to address unmet medical needs.

References

Spectroscopic data for (S)-7-fluorochroman-4-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-7-fluorochroman-4-amine

Introduction

This compound is a chiral organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the chroman scaffold, it serves as a valuable building block for synthesizing complex molecules with potential therapeutic applications. The introduction of a fluorine atom on the aromatic ring and an amine group at the chiral center (C4) imparts unique physicochemical properties that can influence biological activity, metabolic stability, and target binding.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting spectroscopic data for this compound. While experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis for researchers in the field.

The molecular structure, with the IUPAC numbering system applied, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure, stereochemistry, and purity.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following procedure is standard for small organic molecules.[1][2]

  • Sample Preparation :

    • Weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

    • The choice of solvent is critical; CDCl₃ is a common first choice for its versatility. If the compound is a salt or has low solubility, DMSO-d₆ is a suitable alternative.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as the chemical shift reference (δ = 0.00 ppm).[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.[1]

  • Instrument Setup & Data Collection :

    • The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3]

    • For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

Caption: Standard workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on established chemical shift ranges and the electronic effects of the substituents.[4][5][6] The fluorine atom and the amine group significantly influence the chemical shifts of nearby protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H87.0 - 7.2d (doublet)J(H8-H6) ≈ 2.51H
H66.7 - 6.9dd (doublet of doublets)J(H6-H5) ≈ 8.5, J(H6-H8) ≈ 2.51H
H56.8 - 7.0d (doublet)J(H5-H6) ≈ 8.51H
H2 (2H)4.2 - 4.4m (multiplet)-2H
H44.0 - 4.2t (triplet)J ≈ 6.01H
H3 (2H)1.9 - 2.3m (multiplet)-2H
NH₂1.5 - 2.5br s (broad singlet)-2H

Interpretation:

  • Aromatic Protons (H5, H6, H8) : The aromatic region will show three distinct signals. H8 is expected to be a doublet due to coupling with H6. H6 will appear as a doublet of doublets, coupling to both H5 and H8. H5 will be a doublet from coupling to H6. The fluorine at C7 will also introduce long-range couplings, potentially broadening these signals.

  • Chroman Ring Protons (H2, H3, H4) : The protons at C2 (H2), adjacent to the ether oxygen, will be the most downfield of the aliphatic signals. The proton at the chiral center C4 (H4) is shifted downfield by the adjacent amine and aromatic ring, likely appearing as a triplet due to coupling with the two C3 protons. The C3 protons (H3) will be diastereotopic and appear as a complex multiplet.

  • Amine Protons (NH₂) : The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature. This peak will disappear upon D₂O exchange, which is a key confirmatory test.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule. Chemical shifts are influenced by hybridization and electronegativity.[7][8]

Carbon AssignmentPredicted δ (ppm)
C7155 - 160 (d, ¹J(C-F) ≈ 245 Hz)
C8a145 - 150
C5125 - 130 (d, ³J(C-F) ≈ 8 Hz)
C4a115 - 120 (d, ³J(C-F) ≈ 8 Hz)
C8115 - 120 (d, ²J(C-F) ≈ 22 Hz)
C6110 - 115 (d, ²J(C-F) ≈ 22 Hz)
C265 - 70
C445 - 50
C330 - 35

Interpretation:

  • Aromatic Carbons : The most notable signal will be for C7, which is directly bonded to fluorine. This signal will be a doublet with a very large one-bond coupling constant (¹J(C-F)). The other aromatic carbons (C5, C6, C8, C4a, C8a) will also exhibit smaller C-F couplings over two or three bonds (²J(C-F), ³J(C-F)).[7]

  • Aliphatic Carbons : C2, being attached to the ether oxygen, will resonate around 65-70 ppm. C4, bonded to the nitrogen, will appear around 45-50 ppm. C3 will be the most upfield signal, resonating in the typical sp³ carbon region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples that requires minimal preparation.[9][10][11]

  • Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

  • Sample Application : Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal.[9] Collect the spectrum, typically by co-adding 16 to 32 scans in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]

  • Data Processing : The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for Fourier-Transform Infrared (FTIR) analysis using ATR.

Predicted IR Absorption Bands

The IR spectrum will exhibit characteristic absorption bands corresponding to the primary amine, aromatic ring, C-F bond, and the chroman ether linkage.[13][14][15][16]

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3400 - 3300N-H Asymmetric & Symmetric StretchMediumPrimary Amine (R-NH₂)
3100 - 3000C-H Aromatic StretchMedium-WeakAr-H
3000 - 2850C-H Aliphatic StretchMediumC-H (sp³)
1620 - 1580N-H Bending (Scissoring)Medium-StrongPrimary Amine (R-NH₂)
1600 & 1500C=C Aromatic Ring StretchMediumAromatic Ring
1260 - 1220C-F StretchStrongAryl-Fluoride
1250 - 1200C-O-C Asymmetric StretchStrongAryl-Alkyl Ether
1100 - 1000C-N StretchMediumAliphatic Amine

Interpretation:

  • The most diagnostic region will be the N-H stretching bands between 3400-3300 cm⁻¹. As a primary amine, two distinct peaks are expected.[13][17]

  • A strong absorption around 1600 cm⁻¹ from the N-H bending vibration is also a key indicator of the primary amine.[13]

  • The presence of strong bands in the 1260-1200 cm⁻¹ region is characteristic of the C-F and C-O stretching vibrations, confirming the fluoroaromatic and ether functionalities.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecular structure.

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization is a classic "hard" ionization technique that provides reproducible fragmentation patterns, ideal for structural elucidation and library matching.[18][19][20]

  • Sample Introduction : Introduce a small quantity of the sample (typically sub-microgram) into the ion source, either via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization : Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation (M⁺•).[19]

  • Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[14]

  • Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted Mass Spectrum and Fragmentation

The molecular formula is C₉H₁₀FNO. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[21]

  • Molecular Ion (M⁺•) : The exact mass is 167.0746 Da. The nominal mass spectrum should show a molecular ion peak at m/z = 167 . This peak is expected to be of moderate to strong intensity.

  • Key Fragmentation Pathways : The primary fragmentation is driven by the stabilization of the positive charge by the nitrogen atom.

    • α-Cleavage : The most favorable fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom.[21][22] For this compound, this involves the cleavage of the C4-C4a bond, leading to the formation of a stable iminium ion. The loss of the C₈H₅FO radical would result in a fragment at m/z = 44 (CH₂=NH₂⁺). However, the alternative cleavage of the C3-C4 bond is more likely as it keeps the charge stabilized within a larger fragment. Loss of an ethyl radical is not possible here. The most characteristic fragmentation is the retro-Diels-Alder (RDA) reaction common to chromane systems.[23]

M [C₉H₁₀FNO]⁺• m/z = 167 F1 [C₇H₅FO]⁺• m/z = 138 M->F1 RDA (- C₂H₅N) F2 [C₂H₅N]⁺• m/z = 43 M->F2 RDA (- C₇H₅FO)

Caption: Predicted key fragmentation via Retro-Diels-Alder (RDA) pathway for this compound.

Interpretation:

  • [M]⁺• at m/z 167 : The molecular ion peak confirms the molecular weight.

  • RDA Fragmentation : The chroman ring can undergo a characteristic retro-Diels-Alder (RDA) cleavage. This would break the C4a-O and C2-C3 bonds, leading to two primary fragments:

    • A fragment corresponding to the fluorophenol portion: [C₇H₅FO]⁺• at m/z 138 .

    • A fragment corresponding to the aminoethene portion: [C₂H₅N]⁺• at m/z 43 . The relative intensity of these fragments will depend on which portion better stabilizes the positive charge.

Conclusion

This guide provides a detailed, predictive framework for the comprehensive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a clear spectroscopic signature for this molecule. The ¹H NMR is expected to show a characteristic pattern for the trisubstituted aromatic ring and the aliphatic protons of the chroman core. The ¹³C NMR will be defined by the large C-F coupling constant of the carbon bearing the fluorine atom. The IR spectrum will be dominated by the characteristic N-H stretches of the primary amine and strong C-F and C-O stretches. Finally, the mass spectrum should confirm the molecular weight of 167 amu and exhibit a fragmentation pattern consistent with the chroman structure. These predicted data, alongside the detailed experimental protocols, provide researchers with a robust reference for the synthesis, purification, and characterization of this important chemical entity.

References

The Strategic Advantage of Fluorination in Chroman-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Convergence of a Privileged Scaffold and a Powerhouse Element

In the landscape of medicinal chemistry, the chroman scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2][3][4][5] Its inherent structural features provide a versatile framework for designing molecules with a wide array of pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, and antiviral activities.[3][6][7][8] When this remarkable scaffold is strategically modified with fluorine, the most electronegative of elements, a powerful synergy emerges. The introduction of fluorine into the chroman nucleus can profoundly modulate a molecule's physicochemical and biological properties, offering a potent tool to enhance therapeutic potential.[9][10][11]

Fluorine's unique attributes—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in metabolic stability, membrane permeability, binding affinity to target proteins, and the acidity or basicity of neighboring functional groups.[9][11][12] These modifications can translate into enhanced potency, selectivity, and overall druggability of chroman-based therapeutic agents.[9][13] This technical guide provides an in-depth exploration of the biological activities of fluorinated chroman compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic promise.

Anticancer Activity: Targeting Key Pathways in Malignancy

Fluorinated chroman derivatives have emerged as promising candidates in oncology, demonstrating efficacy through the inhibition of critical enzymes and the induction of apoptosis.

Aromatase Inhibition in Hormone-Dependent Cancers

Aromatase, a cytochrome P450 enzyme, is a key player in estrogen biosynthesis and a validated target in the treatment of hormone-dependent breast cancer.[3][9] Fluorinated isoflavanones, a subclass of chromans, have shown potent aromatase inhibitory activity.

A notable example is 6-fluoro-3-(pyridin-3-yl)chroman-4-one , which was identified as a highly potent aromatase inhibitor with an IC50 value of 0.8 μM.[9][10] This represents a significant enhancement in potency compared to its non-fluorinated parent molecule (IC50 = 29 μM), highlighting the profound impact of fluorine substitution.[9] The increased potency is attributed to enhanced hydrophobic interactions and potentially favorable hydrogen bonding within the aromatase active site.[9]

Table 1: Aromatase Inhibitory Activity of Fluorinated Isoflavanones

CompoundStructureAromatase IC50 (µM)Reference
3-phenylchroman-4-one (parent)Non-fluorinated29[9]
3-(pyridin-3-yl)chroman-4-oneNon-fluorinated5.8[9]
6-fluoro-3-(pyridin-3-yl)chroman-4-one Fluorinated 0.8 [9][10]
6-methoxy-3-(pyridin-3-yl)chroman-4-oneNon-fluorinated2.5[9][10]
Sirtuin 2 (SIRT2) Inhibition and Antiproliferative Effects

Sirtuin 2 (SIRT2), a class III histone deacetylase, is implicated in cell cycle regulation and has emerged as a therapeutic target in neurodegenerative diseases and cancer.[1][13][14] Inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inhibiting tumor growth.[2][11][14]

Structure-activity relationship studies of substituted chroman-4-ones have revealed that electron-withdrawing groups at the 6- and 8-positions generally enhance SIRT2 inhibitory activity.[1][13] However, the position of fluorination is critical. For instance, a 7-fluoro substituted chroman-4-one displayed only weak inhibitory activity (18% inhibition at 200 µM).[1][13] In contrast, other halogenated derivatives have shown more promise. While direct IC50 values for highly potent fluorinated SIRT2 inhibitors are still emerging, the principle of using electron-withdrawing groups like fluorine to enhance activity is a key takeaway for rational drug design.[13][14] The antiproliferative effects of these SIRT2 inhibitors have been demonstrated in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma).[2][11][13]

Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a fluorinated chroman compound against SIRT2 deacetylase activity.

Principle: This assay measures the fluorescence generated from the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT2 in the presence of NAD+.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (to stop the reaction and generate a fluorescent signal)

  • Test compound (fluorinated chroman derivative) dissolved in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound dilutions, and the SIRT2 enzyme.

  • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate at 37°C for a further 15-30 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO) and determine the IC50 value using a suitable software.

Signaling Pathway: SIRT2 Inhibition and Downstream Effects

SIRT2_pathway FC Fluorinated Chroman Inhibitor SIRT2 SIRT2 FC->SIRT2 Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Tubulin_Ac Acetylated α-Tubulin Microtubule Microtubule Instability Tubulin_Ac->Microtubule Tubulin->Tubulin_Ac CellCycle Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Inhibition of SIRT2 by fluorinated chromans prevents the deacetylation of α-tubulin, leading to microtubule instability, cell cycle arrest, and apoptosis.

Cytotoxicity in Cancer Cell Lines

Fluorinated chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain fluorinated isoflavones have shown activity against the MCF-7 breast cancer cell line with IC50 values in the low micromolar range.[12] Specifically, isoflavones with a fluorine substitution on the 4'-position of the B-ring displayed IC50 values between 11.73 and 15.43 µM.[12]

Antiviral Activity: A Promising Front Against Influenza

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Fluorinated 2-arylchroman-4-ones have shown significant potential, particularly against the influenza A virus.[6][11]

One of the most potent compounds identified is 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one , which exhibited an IC50 of 6 μM against the influenza A/Puerto Rico/8/34 (H1N1) virus.[6][11] This compound also demonstrated activity against other influenza strains, including A(H5N2) and influenza B.[11] The presence of multiple fluorine atoms on both the chroman scaffold and the phenyl ring appears to be crucial for its potent antiviral activity.

Table 2: Antiviral Activity of a Fluorinated 2-Arylchroman-4-one

CompoundVirus StrainCell LineIC50 (µM)Selectivity Index (SI)Reference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)MDCK6150[6][11]
Influenza A(H5N2)MDCK-53[11]
Influenza BMDCK-42[11]

Potential Antiviral Mechanism of Action

While the precise mechanism of action for many fluorinated chromans is still under investigation, flavonoids, the parent class of these compounds, are known to interfere with multiple stages of the viral life cycle.[1] These can include inhibiting viral entry, replication, and the function of viral enzymes like neuraminidase.[1][15][16] The high lipophilicity conferred by fluorine may enhance the ability of these compounds to penetrate viral envelopes or host cell membranes to exert their effects.

Experimental Workflow: Antiviral Plaque Reduction Assay

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis Cell_Culture 1. Culture host cells (e.g., MDCK) to confluence Infection 3. Infect cell monolayer with diluted virus Cell_Culture->Infection Virus_Dilution 2. Prepare serial dilutions of virus stock Virus_Dilution->Infection Compound_Overlay 4. Add semi-solid overlay containing test compound Infection->Compound_Overlay Incubate 5. Incubate for 2-3 days to allow plaque formation Compound_Overlay->Incubate Stain 6. Fix and stain cells (e.g., with crystal violet) Incubate->Stain Count 7. Count plaques in each well Stain->Count Calculate 8. Calculate IC50 value Count->Calculate

Caption: Workflow for determining the antiviral activity of a compound using a plaque reduction assay.

Anti-inflammatory and Neuroprotective Effects

The chroman scaffold is also associated with anti-inflammatory and neuroprotective properties, which can be modulated by fluorination.

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and the NF-κB signaling pathway is a central regulator of the inflammatory response. Some chroman derivatives have been shown to inhibit the activation of NF-κB.[4][7] While specific IC50 values for fluorinated chromans as NF-κB inhibitors are not yet widely reported, the general anti-inflammatory potential of the chroman scaffold suggests that fluorinated analogs could offer enhanced activity due to improved cellular uptake and target engagement.

Neuroprotective Effects

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[17][18][19][20] Chroman derivatives, particularly those related to vitamin E (tocopherols and tocotrienols), are known for their antioxidant and neuroprotective effects.[12] They can protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.[12][17][18] Fluorination can potentially enhance these properties by increasing the compound's stability and lipophilicity, allowing for better penetration of the blood-brain barrier.

Synthesis of Fluorinated Chroman Compounds

The synthesis of fluorinated chroman derivatives often involves multi-step processes. A common route to fluorinated chroman-4-ones starts with a fluorinated phenol or acetophenone.

General Synthetic Scheme for 6-Fluoro-chroman-4-one:

A typical synthesis may involve the reaction of a p-fluorophenol with a suitable reagent to introduce the propionic acid side chain, followed by an intramolecular Friedel-Crafts acylation (cyclization) to form the chroman-4-one ring. Another approach involves the condensation of a fluorinated 2'-hydroxyacetophenone with an aldehyde, followed by cyclization.[2][21]

Logical Relationship: Synthesis of Fluorinated Chroman-4-ones

Synthesis_Workflow Start Fluorinated 2'-Hydroxyacetophenone Condensation Base-catalyzed Aldol Condensation Start->Condensation Aldehyde Aldehyde Aldehyde->Condensation Chalcone Fluorinated 2'-Hydroxychalcone Condensation->Chalcone Cyclization Intramolecular oxa-Michael Addition Chalcone->Cyclization Product Fluorinated Chroman-4-one Cyclization->Product

Caption: A common synthetic route to fluorinated chroman-4-ones involving the condensation of a fluorinated 2'-hydroxyacetophenone with an aldehyde to form a chalcone intermediate, followed by intramolecular cyclization.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the privileged chroman scaffold offers a powerful approach to developing novel therapeutic agents with enhanced biological activity. The examples highlighted in this guide demonstrate the potential of fluorinated chromans in oncology, virology, and potentially in the treatment of inflammatory and neurodegenerative disorders. The ability of fluorine to fine-tune the physicochemical properties of these molecules underscores the importance of this element in modern drug design.

Future research should focus on expanding the library of fluorinated chroman derivatives and conducting comprehensive structure-activity relationship studies to elucidate the optimal positions for fluorination to maximize therapeutic efficacy for different biological targets. Furthermore, detailed mechanistic studies are crucial to fully understand how these compounds exert their effects at the molecular level. The continued exploration of fluorinated chromans holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

(S)-7-fluorochroman-4-amine CAS number 1018978-91-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-7-fluorochroman-4-amine (CAS: 1018978-91-0): A Chiral Building Block for Drug Discovery

Introduction

This compound is a synthetic organic compound built upon a fluorinated chroman scaffold. As a chiral amine, it represents a class of molecules of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The specific stereochemistry of the amine group at the C4 position—the (S)-enantiomer—provides a crucial anchor for stereospecific interactions with biological targets.

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It details the physicochemical properties, synthesis and chiral resolution, analytical methodologies, and potential applications of this compound, positioning it as a valuable intermediate for the synthesis of complex, biologically active molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, documentation, and regulatory submission.[1]

PropertyValueReference
CAS Number 1018978-91-0[1][2][3][4]
IUPAC Name (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine[1]
Molecular Formula C₉H₁₀FNO[1][4]
Molecular Weight 167.18 g/mol [1][4]
Canonical SMILES C1COC2=C([C@H]1N)C=CC(=C2)F[1][]
InChI Key UMQCCSDLCJERPE-QMMMGPOBSA-N[1][]
Appearance Varies by supplier; typically an off-white to yellow solid or oil.
Purity Commercially available with purities often ≥95%.[6]

**3.0 Synthesis and Chiral Resolution

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical chemistry.[7][8] While multiple strategies exist, including asymmetric synthesis and chiral chromatography, enzymatic resolution of a racemic mixture offers a robust and scalable method for producing high-purity single enantiomers.

Overview of Synthetic Strategies

Modern approaches to chiral amine synthesis often leverage biocatalysis, utilizing enzymes like transaminases or dehydrogenases to achieve high stereoselectivity.[8][9] These methods can produce the desired enantiomer directly from a prochiral ketone precursor, offering an elegant and environmentally benign alternative to classical resolution.[8] However, enzymatic resolution of a pre-synthesized racemic amine remains a widely practiced and effective industrial strategy.

Recommended Protocol: Enzymatic Resolution of Racemic 7-Fluorochroman-4-amine

The following protocol is an exemplary method adapted from a patented procedure for the closely related 8-fluorochroman-4-amine, which demonstrates a field-proven approach for this class of compounds.[10] It relies on the stereoselective acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted for subsequent separation.

Core Principle: The enzyme Novozyme 435 (immobilized lipase B from Candida antarctica) selectively catalyzes the acylation of the (R)-amine in the racemic mixture. The resulting N-acylated (R)-amide has significantly different physical properties from the unreacted (S)-amine, allowing for their separation. The (S)-amine can then be isolated following an acid-base extraction.

Step 1: Stereoselective Enzymatic Acylation

  • To a solution of racemic 7-fluorochroman-4-amine in an anhydrous ether solvent (e.g., tert-butyl methyl ether), add an acylating agent such as methyl 2-methoxyacetate.

  • Introduce the biocatalyst, Novozyme 435. The enzymatic loading is critical and should be optimized empirically.

  • Heat the mixture to reflux under an inert atmosphere (e.g., argon) for several hours.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved, indicating that one enantiomer has been largely consumed.[10]

Step 2: Separation of Enantiomers

  • Cool the reaction mixture and remove the immobilized enzyme by filtration.

  • Wash the filtrate (containing the (S)-amine and (R)-amide) with an acidic aqueous solution (e.g., 0.5 M HCl).[10] The basic (S)-amine will be protonated and move into the aqueous layer, while the neutral (R)-amide remains in the organic layer.

  • Separate the aqueous and organic layers.

Step 3: Isolation of this compound

  • Collect the acidic aqueous layers from the previous step.

  • Make the aqueous solution basic by the controlled addition of a strong base (e.g., NaOH) until a pH >10 is reached. This deprotonates the amine salt, regenerating the free (S)-amine.

  • Extract the free (S)-amine into an organic solvent, such as dichloromethane (DCM).

  • Dry the combined organic extracts over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_synthesis Enzymatic Resolution Workflow racemate Racemic 7-Fluorochroman-4-amine acylation Step 1: Selective Acylation (Novozyme 435, Acyl Donor) racemate->acylation mixture Mixture: (S)-Amine + (R)-Amide acylation->mixture extraction Step 2: Acidic Extraction (0.5 M HCl) mixture->extraction aqueous Aqueous Layer ((S)-Amine Salt) extraction->aqueous Separates Amine organic Organic Layer ((R)-Amide) extraction->organic Removes Amide basify Step 3: Basification (NaOH) aqueous->basify product This compound basify->product

Caption: Workflow for the enzymatic resolution of 7-fluorochroman-4-amine.

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity, purity, and enantiomeric excess of the final compound.

Chiral Purity Assessment (Enantiomeric Excess)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (% ee) of a chiral compound.

Exemplary Chiral HPLC Protocol:

  • Column: A chiral stationary phase column, such as a Daicel Chiralcel OD-H or equivalent, is required.[10]

  • Mobile Phase: An isocratic mixture of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethanol), often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.[10] A typical starting condition could be 95% (0.05% TFA in Hexane) / 5% (0.05% TFA in Ethanol).[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chroman core absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample. The (S)- and (R)-enantiomers will elute at different retention times. The % ee is calculated from the relative peak areas: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

Quantification and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is typically used to assess chemical purity. For enhanced sensitivity, especially at low concentrations, derivatization of the primary amine with a fluorescent tag can be employed.

General RP-HPLC Method:

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% TFA or formic acid in each.

  • Detection: UV or Mass Spectrometry (LC-MS).

Derivatization for Fluorescence Detection: For trace-level analysis, the amine can be derivatized with an agent like 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[11] This reaction yields a highly fluorescent product, enabling detection at very low concentrations.

Analytical Workflow Diagram

G cluster_analysis Comprehensive Analytical Workflow cluster_ee Enantiomeric Purity cluster_purity Chemical Purity sample Sample of This compound chiral_hplc Chiral HPLC Analysis sample->chiral_hplc rp_hplc RP-HPLC / LC-MS sample->rp_hplc ee_result % ee Determination chiral_hplc->ee_result purity_result Purity Assay & Impurity Profile rp_hplc->purity_result

Caption: Dual-pathway analytical workflow for purity and enantiomeric excess.

Applications in Research and Drug Development

Role as a Chiral Building Block

The primary utility of this compound is as a chiral building block or intermediate in the synthesis of more complex molecules. Its structural features are highly desirable in medicinal chemistry:

  • Chiral Amine: Provides a key vector for stereospecific interactions with target proteins and serves as a versatile chemical handle for further elaboration.

  • Fluorine Substitution: The fluorine at the 7-position can block a potential site of metabolism, thereby improving metabolic stability and half-life. It can also modulate the acidity (pKa) of the aromatic ring and form favorable hydrogen bonds or dipole interactions within a protein binding pocket.

  • Chroman Scaffold: A rigid bicyclic system that reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target.

Precedent in Medicinal Chemistry

While public-domain literature on the direct biological activity of this compound is limited, the broader class of fluorinated chroman amines is recognized for its utility. For instance, complex molecules incorporating related difluorochroman moieties have been developed, highlighting the value of this scaffold in constructing novel pharmaceutical agents.[12] This compound is therefore a valuable tool for lead optimization campaigns, allowing chemists to explore the impact of fluorine substitution and stereochemistry on the activity of a lead compound.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a controlled laboratory setting.

  • Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Safety Data Sheet (SDS): Always consult the supplier-specific SDS for detailed toxicological, safety, and disposal information before use.[13] The GHS classification for a related compound, (S)-6-fluorochroman-4-amine, includes warnings for being harmful if swallowed and causing skin and eye irritation.[14]

Conclusion

This compound is a specialized chiral intermediate with significant potential for accelerating drug discovery programs. Its unique combination of a rigid chroman scaffold, a stereodefined amine, and a strategically placed fluorine atom makes it an attractive building block for synthesizing novel chemical entities with potentially enhanced pharmacological properties. The robust methods available for its synthesis and analysis ensure that it can be produced and utilized with high fidelity, making it a valuable addition to the medicinal chemist's toolkit.

References

The Chroman-4-Amine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-amine scaffold, a heterocyclic motif derived from the fusion of a dihydropyran ring and a benzene ring, has emerged as a cornerstone in contemporary medicinal chemistry. Initially explored as a structural component of naturally occurring flavonoids, its synthetic derivatives have since carved out a significant niche in the landscape of therapeutic innovation. This guide provides a comprehensive overview of the discovery and historical development of chroman-4-amine derivatives, detailing the evolution of their synthesis and their profound impact on the treatment of neurodegenerative diseases. We will delve into the mechanistic intricacies of their action, explore key structure-activity relationships, and provide detailed protocols for their synthesis, offering a vital resource for researchers dedicated to the advancement of novel therapeutics.

Introduction: The Rise of a Privileged Structure

The chroman ring system is a ubiquitous feature in a vast array of biologically active natural products, most notably the flavonoids.[1] These compounds, found abundantly in plants, have long been recognized for their diverse pharmacological properties.[1] The inherent structural rigidity and three-dimensional character of the chroman core make it an ideal scaffold for the design of small molecules that can interact with high specificity and affinity with biological targets.

While the broader family of chroman derivatives has been the subject of extensive research for decades, the focused exploration of chroman-4-amine derivatives is a more recent endeavor. These compounds, characterized by an amine group at the C4 position of the chroman ring, have demonstrated remarkable potential as modulators of key enzymes implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1][2] Their ability to inhibit cholinesterases and monoamine oxidases has positioned them at the forefront of the search for effective treatments for these debilitating conditions.[2]

This guide will trace the journey of chroman-4-amine derivatives from their synthetic origins to their current status as promising therapeutic candidates. We will begin by examining the foundational chemistry of the chroman-4-one precursors, followed by a detailed exploration of the synthetic methodologies employed to introduce the crucial amine functionality. Finally, we will dissect their pharmacological properties and the molecular mechanisms that underpin their therapeutic effects.

Historical Perspective: From Flavonoids to Focused Therapeutics

The story of chroman-4-amine derivatives is intrinsically linked to the broader history of flavonoid and chromanone chemistry. The initial focus of researchers was on the isolation and characterization of naturally occurring chroman-4-ones (flavanones), which were recognized for their antioxidant and anti-inflammatory properties.[3] The synthesis of the basic chroman-4-one scaffold was a critical first step, with early methods often relying on the cyclization of phenolic precursors.[4]

The deliberate synthesis and investigation of chroman-4-amine derivatives as a distinct class of compounds with unique pharmacological profiles gained momentum in the late 20th and early 21st centuries. This shift was driven by the growing understanding of the molecular targets involved in neurodegenerative diseases and the recognition that the chroman-4-amine scaffold possessed the ideal structural features for interacting with these targets. Researchers began to systematically synthesize libraries of these compounds, exploring the impact of various substituents on their biological activity. This led to the discovery of potent and selective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), enzymes that play crucial roles in the progression of Alzheimer's and Parkinson's diseases.[1][2]

The Synthetic Journey: Crafting the Chroman-4-Amine Core

The synthesis of chroman-4-amine derivatives is a multi-step process that begins with the construction of the chroman-4-one scaffold, followed by the introduction of the amine group at the C4 position. The versatility of this synthetic approach allows for the creation of a diverse range of derivatives with tailored pharmacological properties.

Synthesis of the Chroman-4-one Precursor

The construction of the chroman-4-one ring system is a well-established process in organic chemistry, with several reliable methods at the disposal of the synthetic chemist. A common and efficient approach involves the intramolecular cyclization of a substituted phenol.

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one [5]

This protocol describes a two-step synthesis of 7-hydroxychroman-4-one, a common starting material for the synthesis of various chroman-4-amine derivatives.

Step 1: Friedel-Crafts Acylation

  • To a solution of resorcinol in a suitable solvent, add a Lewis acid catalyst (e.g., trifluoromethanesulfonic acid).

  • Slowly add 3-bromopropionic acid to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in a 2 M solution of sodium hydroxide.

  • Stir the mixture at room temperature to promote intramolecular bimolecular nucleophilic substitution.

  • Monitor the reaction by TLC until completion.

  • Neutralize the reaction mixture with a suitable acid (e.g., HCl) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to afford pure 7-hydroxychroman-4-one.

Introduction of the Amine Functionality: Reductive Amination

The conversion of the chroman-4-one precursor to the desired chroman-4-amine is most commonly achieved through reductive amination. This robust and versatile reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

The choice of the amine and the reducing agent is critical and allows for a high degree of control over the final product. A variety of primary and secondary amines can be used to introduce different substituents at the nitrogen atom, enabling the fine-tuning of the molecule's pharmacological properties.

Experimental Protocol: General Procedure for Reductive Amination of Chroman-4-ones [6]

This protocol provides a general framework for the synthesis of chroman-4-amine derivatives from their corresponding chroman-4-one precursors.

  • Dissolve the chroman-4-one starting material in a suitable solvent (e.g., methanol, dichloromethane).

  • Add the desired primary or secondary amine to the solution.

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

  • Stir the reaction mixture at room temperature for a period of time to allow for imine formation.

  • Slowly add a suitable reducing agent to the reaction mixture. Common choices include:

    • Sodium borohydride (NaBH₄): A mild and effective reducing agent.

    • Sodium cyanoborohydride (NaBH₃CN): Selective for the reduction of imines in the presence of ketones.[6]

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent.[6]

  • Continue stirring the reaction until the imine intermediate is fully reduced (monitor by TLC).

  • Quench the reaction by adding water or a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization to yield the desired chroman-4-amine derivative.

Reductive_Amination_Workflow cluster_synthesis Synthesis of Chroman-4-amine Chroman-4-one Chroman-4-one Amine Amine Imine_Formation Imine Formation (Acid Catalyst) Imine_Intermediate Imine Intermediate Reduction Reduction (e.g., NaBH4) Chroman-4-amine Chroman-4-amine Derivative

Asymmetric Synthesis: Accessing Chiral Chroman-4-amines

Many biologically active molecules are chiral, and often only one enantiomer is responsible for the desired therapeutic effect. The synthesis of enantiomerically pure chroman-4-amines is therefore of significant importance. Several strategies have been developed to achieve this, including the use of chiral catalysts and the resolution of racemic mixtures.

One classical approach to obtaining enantiomerically pure amines is through the use of a chiral resolving agent, such as a chiral carboxylic acid.[7] The racemic amine is reacted with the chiral acid to form a pair of diastereomeric salts, which can then be separated by fractional crystallization.[7] Subsequent treatment with a base liberates the desired enantiomer of the amine.[7]

More modern approaches utilize asymmetric catalysis to directly synthesize the desired enantiomer with high selectivity. Organocatalysis, for example, has emerged as a powerful tool for the enantioselective synthesis of chiral chromans.[1]

Pharmacological Significance: Targeting Neurodegenerative Diseases

The primary therapeutic interest in chroman-4-amine derivatives lies in their potential to treat neurodegenerative diseases, particularly Alzheimer's and Parkinson's.[1][2] Their mechanism of action is centered on the inhibition of key enzymes involved in the pathophysiology of these conditions.

Inhibition of Cholinesterases

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in acetylcholine and cognitive impairment.[8] By inhibiting AChE, chroman-4-amine derivatives can increase the levels of acetylcholine in the brain, thereby improving cognitive function. Butyrylcholinesterase (BuChE) is another enzyme that can hydrolyze acetylcholine, and its inhibition can also contribute to the therapeutic effect.

Cholinesterase_Inhibition cluster_pathway Mechanism of Cholinesterase Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate (Inactive) Chroman_Amine Chroman-4-amine Derivative Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft Cognitive_Improvement Improved Cognitive Function

Inhibition of Monoamine Oxidases

Monoamine oxidases (MAO) are a family of enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters dopamine, serotonin, and norepinephrine. There are two main isoforms of MAO: MAO-A and MAO-B. In Parkinson's disease, there is a progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency in dopamine and the characteristic motor symptoms of the disease. By inhibiting MAO-B, which is the predominant form of MAO in the brain and is responsible for the breakdown of dopamine, chroman-4-amine derivatives can increase dopamine levels and alleviate the symptoms of Parkinson's disease.[2]

Structure-Activity Relationships (SAR)

The biological activity of chroman-4-amine derivatives is highly dependent on their substitution pattern. Extensive structure-activity relationship (SAR) studies have been conducted to identify the key structural features that contribute to their potency and selectivity as enzyme inhibitors.

DerivativeTargetIC₅₀ (µM)Reference
gem-dimethylchroman-4-amineeqBuChE38[2]
8-OMe-gem-dimethylchroman-4-amineeqBuChE7.6[2]
6-methyl-gem-dimethylchroman-4-amineeqBuChE52[2]
Naphthylchroman-4-amineeqBuChE8.9[2]

Table 1: Inhibitory activity of selected gem-dimethylchroman-4-amine derivatives against equine serum butyrylcholinesterase (eqBuChE).

The data in Table 1 illustrates the importance of substituents on the chroman ring. For example, the addition of a methoxy group at the 8-position of the gem-dimethylchroman-4-amine scaffold significantly enhances its inhibitory activity against BuChE. This highlights the importance of systematic structural modification in the design of potent enzyme inhibitors.

Future Directions and Conclusion

The discovery and development of chroman-4-amine derivatives represent a significant advancement in the search for effective treatments for neurodegenerative diseases. The versatility of their synthesis and the tunability of their pharmacological properties make them an incredibly attractive scaffold for medicinal chemists.

Future research in this area will likely focus on several key aspects:

  • Development of multi-target-directed ligands: Designing single molecules that can simultaneously modulate multiple targets involved in the complex pathophysiology of neurodegenerative diseases.

  • Further exploration of SAR: Synthesizing and evaluating new derivatives to gain a deeper understanding of the structural requirements for optimal activity and selectivity.

  • Investigation of novel therapeutic applications: Exploring the potential of chroman-4-amine derivatives for the treatment of other diseases, such as cancer and inflammatory disorders.

References

Unlocking the Therapeutic Potential of 7-Fluorochroman Amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom and an amine group to this scaffold, creating 7-fluorochroman amines, offers a compelling opportunity for the development of novel therapeutics with potentially enhanced pharmacological properties. This technical guide provides an in-depth exploration of the promising therapeutic targets for this unique chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the established and putative molecular targets, the underlying signaling pathways, and provide detailed experimental protocols to empower further investigation and accelerate the translation of these promising compounds from the laboratory to the clinic.

Introduction: The Rationale for 7-Fluorochroman Amines in Drug Discovery

The chroman ring system, a bicyclic ether, is a common motif in a variety of natural products and synthetic molecules with diverse pharmacological activities. The rigidity of the chroman scaffold provides a defined orientation for pendant functional groups, facilitating specific interactions with biological targets. The incorporation of a fluorine atom at the 7-position can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to improved drug-like characteristics. Furthermore, the amine functionality is a key pharmacophoric element in a vast number of drugs, enabling ionic interactions and hydrogen bonding with target proteins. The strategic combination of these features in 7-fluorochroman amines suggests a high potential for developing potent and selective modulators of various biological pathways. This guide will focus on three primary areas of therapeutic potential: Central Nervous System (CNS) disorders through modulation of serotonin receptors, hormone-dependent cancers via interaction with estrogen receptors, and broader oncological applications by targeting topoisomerases.

Central Nervous System (CNS) Modulation: Targeting Serotonin Receptors

The serotonergic system is a critical regulator of mood, cognition, and behavior, making it a prime target for the treatment of numerous CNS disorders. Evidence suggests that fluorochroman derivatives can act as potent ligands for serotonin receptors, particularly the 5-HT1A subtype.

Primary Target: The 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates neuronal excitability.[1] Antagonists of the 5-HT1A receptor have shown therapeutic promise in the treatment of depression and anxiety disorders. A study on 6-fluorochroman derivatives demonstrated their potential as 5-HT1A receptor antagonists, suggesting that the fluorochroman scaffold is a viable starting point for the design of novel CNS-active agents.[2]

Signaling Pathway: 5-HT1A Receptor-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway initiated by 5-HT1A receptor activation is depicted below. The binding of an agonist leads to a conformational change in the receptor, activating the associated Gi protein. The Gαi subunit then inhibits adenylyl cyclase, reducing the production of cAMP from ATP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflows for Target Validation

To evaluate the potential of novel 7-fluorochroman amines as 5-HT1A receptor modulators, a tiered screening approach is recommended.

Screening_Workflow Start Compound Library of 7-Fluorochroman Amines Binding_Assay Primary Screen: 5-HT1A Receptor Radioligand Binding Assay Start->Binding_Assay Functional_Assay_1 Secondary Screen: cAMP Functional Assay Binding_Assay->Functional_Assay_1 Active Compounds Functional_Assay_2 Confirmatory Screen: GTPγS Binding Assay Functional_Assay_1->Functional_Assay_2 Confirmed Hits Selectivity_Panel Selectivity Profiling: Screen against other Serotonin Receptor Subtypes Functional_Assay_2->Selectivity_Panel Potent Modulators In_Vivo In Vivo Studies: Animal Models of Anxiety/Depression Selectivity_Panel->In_Vivo Selective Compounds End Lead Compound Identification In_Vivo->End

Caption: Experimental Workflow for 5-HT1A Receptor Target Validation.

This protocol is designed to determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.

  • Membrane Preparation: Utilize membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% (w/v) ascorbic acid, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 10 µg of cell membranes.

    • 0.25 nM [3H]8-hydroxy-DPAT (radioligand).

    • Varying concentrations of the 7-fluorochroman amine test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • For non-specific binding control wells, add 10 µM of a known 5-HT1A antagonist (e.g., metergoline).

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.[3][4]

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor by measuring changes in intracellular cAMP levels.

  • Cell Culture: Plate CHO-K1 cells stably expressing the human 5-HT1A receptor in a 384-well plate and culture until they reach approximately 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of the 7-fluorochroman amine test compounds and a known 5-HT1A agonist (e.g., 5-HT) and antagonist (e.g., WAY-100635).

  • Cell Treatment:

    • For agonist mode, add the test compounds to the cells.

    • For antagonist mode, pre-incubate the cells with the test compounds before adding a known agonist.

  • Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.[5][6][7]

Anticancer Potential: Targeting Hormone Receptors and DNA Replication Machinery

The structural similarity of the chroman core to certain endogenous hormones and its presence in known anticancer agents suggests that 7-fluorochroman amines may have applications in oncology.

Putative Target: Estrogen Receptors (ER)

The estrogen receptor (ER), a nuclear hormone receptor, plays a crucial role in the development and progression of a significant proportion of breast cancers. Modulators of ER activity are a cornerstone of endocrine therapy. While direct evidence is pending, the chroman scaffold shares similarities with the steroidal core of estrogens, and modifications at analogous positions have been shown to influence ER binding and activity.[8] Therefore, 7-fluorochroman amines represent an intriguing, yet underexplored, class of potential ER modulators.

Signaling Pathway: Estrogen Receptor-Mediated Gene Transcription

Estrogen signaling can occur through genomic and non-genomic pathways. The classical genomic pathway involves the binding of estrogen to ER in the cytoplasm or nucleus, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[9][10][11][12]

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Dimer ER Dimer ER->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Proliferation & Survival Protein->Cellular_Response

Caption: Classical Estrogen Receptor Signaling Pathway.

Putative Target: Topoisomerases

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[13][14] They are validated targets for a number of clinically successful anticancer drugs.[5][15][16] Chromone derivatives have been reported as inhibitors of both topoisomerase I and II, suggesting that the broader chroman chemical space, including 7-fluorochroman amines, may harbor novel topoisomerase inhibitors.[3][4][17][18][19]

Experimental Workflows for Anticancer Activity

A multi-step screening cascade can be employed to identify and characterize the anticancer potential of 7-fluorochroman amines.

This assay measures the metabolic activity of cells as an indicator of cell viability and is a common primary screen for anticancer compounds.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 7-fluorochroman amine compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.

  • Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mix containing:

    • 10x Topoisomerase II assay buffer.

    • 10 mM ATP.

    • Kinetoplast DNA (kDNA), a network of interlocked DNA circles.

    • The 7-fluorochroman amine test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA products on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual minicircles, which migrate faster through the gel. An effective inhibitor will prevent this, leaving the kDNA at the origin.[20][21][22][23][24]

Summary of Potential Therapeutic Targets and In Vitro Potency

The following table summarizes the potential therapeutic targets for 7-fluorochroman amines and the key in vitro assays for their evaluation. As this is an emerging area of research, specific potency data for 7-fluorochroman amines is not yet widely available in the public domain. The values provided are hypothetical and serve as a guide for desired potency in early-stage drug discovery.

Therapeutic TargetAssociated Disease AreaKey In Vitro AssayDesired Potency (Ki/IC50/EC50)
5-HT1A Receptor CNS Disorders (Depression, Anxiety)Radioligand Binding Assay< 100 nM
cAMP Functional Assay< 500 nM
Estrogen Receptor α/β Hormone-Dependent Cancers (Breast)Competitive Binding Assay< 1 µM
ER-Mediated Gene Expression Assay< 5 µM
Topoisomerase I/II Various CancersDNA Relaxation/Decatenation Assay< 10 µM
In Vitro Cytotoxicity Assay< 10 µM

Conclusion and Future Directions

7-Fluorochroman amines represent a promising, yet relatively unexplored, class of compounds with significant therapeutic potential. The evidence for their interaction with serotonin receptors, particularly 5-HT1A, provides a solid foundation for their development as novel treatments for CNS disorders. The structural analogies to known estrogen receptor modulators and topoisomerase inhibitors strongly suggest that their therapeutic utility may extend to oncology.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the activity of 7-fluorochroman amine libraries against these high-value targets. Future research should focus on synthesizing and screening diverse libraries of these compounds to establish robust structure-activity relationships. Furthermore, lead compounds identified through these in vitro assays should be advanced into relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of 7-fluorochroman amines and paving the way for the development of next-generation medicines.

References

Methodological & Application

Application Notes and Protocols for the Chiral Synthesis of (S)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Introduction: The Significance of (S)-7-fluorochroman-4-amine in Modern Drug Discovery

This compound is a chiral amine that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making fluorinated scaffolds like this highly valuable in medicinal chemistry.[1][2] The specific stereochemistry of the amine group at the C4 position is often critical for biological activity, necessitating a robust and efficient enantioselective synthetic route. This chiral amine is a key intermediate for compounds targeting a range of therapeutic areas, underscoring the need for reliable and scalable synthetic protocols. One notable application is in the development of novel antidepressants, where analogs of ketamine are being explored.[3][4][5][6]

Strategic Approaches to the Synthesis of Chiral Chroman-4-amines

Several strategies can be employed for the asymmetric synthesis of chroman-4-amines. These can be broadly categorized into:

  • Asymmetric Synthesis: This approach involves the creation of the chiral center from a prochiral precursor. Methods include organocatalytic reactions, such as oxa-Michael additions, and metal-catalyzed asymmetric hydrogenations or reductive aminations.[7][8][9]

  • Chiral Resolution: This classic method involves the synthesis of a racemic mixture of the amine, followed by separation of the enantiomers.[10] This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or through enzymatic kinetic resolution.[11][12][13][14]

  • Biocatalysis: The use of enzymes, such as transaminases or lipases, offers a highly selective and environmentally benign route to chiral amines.[7][12][15][16] Biocatalytic reductive amination of a ketone precursor is a particularly attractive and direct method.[7]

This application note will focus on a state-of-the-art biocatalytic approach: the asymmetric reductive amination of 7-fluorochroman-4-one using an ω-transaminase . This method is chosen for its high enantioselectivity, mild reaction conditions, and green chemistry principles.

Overall Synthetic Workflow

The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available materials. The first step is the synthesis of the key intermediate, 7-fluorochroman-4-one. The second, and key chiral-inducing step, is the asymmetric reductive amination of this ketone using a specific ω-transaminase.

Synthetic Workflow Start Starting Materials Step1 Synthesis of 7-Fluorochroman-4-one Start->Step1 Intermediate 7-Fluorochroman-4-one Step1->Intermediate Step2 Biocatalytic Asymmetric Reductive Amination Intermediate->Step2 Product This compound Step2->Product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 7-Fluorochroman-4-one (Prochiral Ketone)

The synthesis of 7-fluorochroman-4-one can be adapted from established methods for similar chromanones.[17]

Materials:

  • 3-Fluorophenol

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.

    • After stirring for 15 minutes, add a solution of 3-fluorophenol (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloropropiophenone intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate in a 2 M aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction to room temperature and acidify with concentrated HCl to pH ~2.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-fluorochroman-4-one.

Part 2: Biocatalytic Asymmetric Reductive Amination

This protocol utilizes an ω-transaminase to convert the prochiral 7-fluorochroman-4-one into the desired (S)-amine with high enantiomeric excess.[7]

Materials:

  • 7-Fluorochroman-4-one

  • ω-Transaminase (e.g., a commercially available, engineered variant known for activity on cyclic ketones)

  • Isopropylamine (as the amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory equipment for biocatalytic reactions (e.g., incubator shaker, centrifuge)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of potassium phosphate buffer.

    • Add pyridoxal 5'-phosphate to a final concentration of 1 mM.

    • Add the ω-transaminase to the desired loading (e.g., 1-5 mg/mL).

    • Dissolve 7-fluorochroman-4-one in a minimal amount of DMSO and add it to the buffer solution to a final concentration of 10-50 mM.

    • Add isopropylamine (typically in a large excess, e.g., 0.5-1.0 M) to serve as the amine donor and to drive the reaction equilibrium.

  • Reaction Execution:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation (e.g., 150-200 rpm) in an incubator shaker.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, terminate it by adding a sufficient amount of a strong base (e.g., 5 M NaOH) to raise the pH to >11.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

Mechanism of Biocatalytic Asymmetric Amination

The ω-transaminase catalyzes the transfer of an amino group from an amine donor (isopropylamine) to the ketone substrate. The key to the high enantioselectivity is the enzyme's chiral active site, which preferentially binds one of the prochiral faces of the ketone.

Enzymatic Mechanism cluster_0 Catalytic Cycle Ketone 7-Fluorochroman-4-one Imine_Intermediate Ketimine Intermediate Ketone->Imine_Intermediate binds to Enzyme-PMP PLP_Enzyme Enzyme-PLP PMP_Enzyme Enzyme-PMP PLP_Enzyme->PMP_Enzyme reacts with Isopropylamine Amine_Product This compound Imine_Intermediate->Amine_Product Hydrolysis PMP_Enzyme->Ketone reacts with ketone Acetone Acetone PMP_Enzyme->Acetone releases Amine_Product->PLP_Enzyme releases from enzyme Amine_Donor Isopropylamine Amine_Donor->PLP_Enzyme

Caption: Simplified mechanism of ω-transaminase-catalyzed asymmetric amination.

Data Presentation and Analysis

ParameterExpected Value
Yield of 7-Fluorochroman-4-one 60-75% (over two steps)
Biocatalytic Conversion >95%
Enantiomeric Excess (e.e.) of (S)-amine >99%
¹H NMR of this compound Consistent with expected structure
Chiral HPLC Baseline separation of enantiomers

Chiral HPLC Analysis:

The enantiomeric excess of the final product should be determined by chiral HPLC. A suitable starting point for method development would be a polysaccharide-based chiral stationary phase.[5][18][19][20]

  • Column: Chiralpak AD-H or similar amylose-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., 90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Conclusion

This application note provides a detailed and reliable protocol for the chiral synthesis of this compound. The highlighted biocatalytic reductive amination strategy offers a highly efficient, selective, and environmentally friendly method for producing this valuable chiral building block. This protocol is intended to serve as a comprehensive guide for researchers and scientists in the field of drug development and organic synthesis.

References

Application Notes & Protocols: Biocatalytic Synthesis of Chiral Amines Using Transaminases

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and fine chemicals, with approximately 40-45% of small molecule drugs containing a chiral amine moiety.[1][2][3] Traditional chemical methods for their synthesis often require harsh conditions, expensive transition metal catalysts, and can suffer from poor stereoselectivity.[2][4] Biocatalysis using ω-transaminases (TAs or ATAs) has emerged as a powerful, green, and highly efficient alternative.[4][5] These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde with exceptional enantioselectivity, operating under mild, aqueous conditions.[2][4][6] This guide provides a comprehensive overview of the principles of transaminase biocatalysis, detailed protocols for experimental design and execution, and methods for reaction optimization and analysis, empowering researchers to effectively leverage this technology for the synthesis of high-value chiral amines.

Scientific Principles: The Mechanism and Power of Transaminases

A deep understanding of the transaminase catalytic mechanism is fundamental to designing successful synthetic strategies. The causality behind their remarkable stereoselectivity and the inherent challenges of reaction equilibrium dictates our experimental choices.

The Ping-Pong Bi-Bi Catalytic Cycle

Transaminases employ a fascinating "ping-pong" mechanism that occurs in two distinct half-reactions, all orchestrated by the essential pyridoxal 5'-phosphate (PLP) cofactor.[5][7][8]

  • First Half-Reaction (Ping): The amino group from an amino donor (e.g., L-alanine, isopropylamine) is transferred to the enzyme-bound PLP. The PLP, initially linked to an active site lysine residue as an internal aldimine, is converted into pyridoxamine 5'-phosphate (PMP).[7][9] The amino donor is concomitantly converted into its corresponding keto-acid or ketone byproduct (e.g., pyruvate, acetone).[8]

  • Second Half-Reaction (Pong): The PMP intermediate then transfers the captured amino group to the incoming prochiral ketone substrate (the amino acceptor). This step generates the desired chiral amine product and regenerates the PLP cofactor, completing the catalytic cycle and preparing the enzyme for the next turnover.[7][8][10]

This automatic cofactor recycling is a significant advantage of transaminases, as no external system for cofactor regeneration is required.[5]

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP E_PLP->E_PMP Schiff Base Intermediate Amine_Donor Amine Donor (R-NH2) Amine_Donor->E_PLP Ketone_Byproduct Ketone Byproduct (R=O) Prochiral_Ketone Prochiral Ketone (R'-C=O) E_PMP->Ketone_Byproduct E_PLP2 Enzyme-PLP (Regenerated) E_PMP->E_PLP2 Schiff Base Intermediate Prochiral_Ketone->E_PMP Chiral_Amine Chiral Amine (R'-CH-NH2) E_PLP2->Chiral_Amine

Caption: The Ping-Pong Bi-Bi catalytic cycle of transaminases.
The Basis of Stereoselectivity

The remarkable enantioselectivity of transaminases stems from the precisely organized architecture of their active site. The substrate binding region is typically composed of two distinct pockets: a large binding pocket and a small binding pocket .[5][9][11]

  • For a prochiral ketone (R-CO-R'), the enzyme forces the bulkier substituent (e.g., an aryl group) into the large pocket and the smaller substituent (e.g., a methyl group) into the small pocket.

  • This specific orientation exposes one of the two prochiral faces of the ketone's carbonyl group to the amino group being delivered from PMP.

  • Consequently, the amination occurs exclusively on that face, leading to the formation of a single enantiomer of the chiral amine product with exceptionally high enantiomeric excess (ee).[5]

This structural constraint is why screening different transaminases is crucial; an enzyme's pocket sizes and shapes determine its substrate scope.[4][12]

The Challenge: Reaction Equilibrium

A critical consideration in transaminase-catalyzed reactions is that the process is reversible, and the thermodynamic equilibrium often does not favor product formation, sometimes lying close to a 50:50 mixture.[1][8][13] This is the most common reason for incomplete conversion. Therefore, a key aspect of protocol design is implementing a strategy to displace the equilibrium towards the desired chiral amine product.

Experimental Design and Protocols

A successful biocatalytic synthesis requires a systematic approach, from selecting the right enzyme to optimizing the reaction conditions and validating the final product.

Workflow A 1. Enzyme & Substrate Selection B 2. Initial Screening Reaction (Small Scale) A->B C 3. Reaction Optimization (pH, Temp, Concentrations) B->C D 4. Preparative Scale-Up Synthesis C->D E 5. Product Workup & Isolation D->E F 6. Analysis (Conversion & Enantiomeric Excess) E->F

Caption: General workflow for chiral amine synthesis using transaminases.
Protocol 2.1: Enzyme Selection and Initial Screening

Rationale: Not all transaminases accept all substrates. Wild-type enzymes often have a narrow substrate scope, preferring small ketones.[4][12] Therefore, screening a diverse panel of both (R)- and (S)-selective enzymes is the essential first step to identify a biocatalyst with activity towards your specific ketone target. Many vendors offer screening kits containing a variety of engineered transaminases with broadened substrate specificities.

Methodology:

  • Prepare Stock Solutions:

    • Buffer: 100 mM Phosphate or HEPES buffer, pH 7.5-8.5.

    • PLP Cofactor: 100 mM PLP in buffer. Store protected from light.

    • Ketone Substrate: 500 mM of the prochiral ketone in a water-miscible organic solvent (e.g., DMSO or isopropanol).

    • Amine Donor: 2 M Isopropylamine (IPA) or L-Alanine in buffer, pH adjusted to match the reaction buffer. IPA is often preferred as its byproduct, acetone, is volatile and can be removed to help drive the reaction equilibrium.[14]

    • Enzyme: Reconstitute lyophilized enzymes from a screening kit according to the manufacturer's instructions to a typical concentration of 10-20 mg/mL.

  • Set Up Screening Reactions (e.g., in a 96-well plate or 1.5 mL vials):

    • To a final volume of 200 µL, add components in the following order:

      • Buffer

      • PLP stock solution (to a final concentration of 1 mM)

      • Ketone substrate stock (to a final concentration of 10-25 mM)

      • Amine donor stock (to a final concentration of 0.5-1.0 M)

    • Initiate the reaction by adding 10-20 µL of the enzyme solution.

  • Incubation: Seal the plate or vials and incubate at 30-40°C with shaking (200-250 rpm) for 16-24 hours.

  • Analysis: Quench the reaction (e.g., by adding a strong base or an organic solvent for extraction). Analyze the supernatant for product formation using an appropriate analytical method (e.g., HPLC, GC-MS).

Protocol 2.2: Preparative Asymmetric Synthesis (100 mg Scale)

Rationale: This protocol provides a robust starting point for a preparative-scale synthesis once an active enzyme has been identified. It incorporates a high concentration of isopropylamine as the amine donor to actively shift the reaction equilibrium toward the product.

Materials:

  • Identified (R)- or (S)-selective transaminase

  • Prochiral ketone substrate (e.g., Acetophenone)

  • Isopropylamine (IPA)

  • Pyridoxal 5'-phosphate (PLP)

  • 1 M HEPES buffer, pH 8.0

  • DMSO (if required for substrate solubility)

  • 5 M HCl for pH adjustment

Methodology:

  • Reaction Vessel Setup: To a 50 mL flask with a magnetic stir bar, add 15 mL of deionized water.

  • Add Buffer and Amine Donor: Add 2.5 mL of 1 M HEPES buffer (final concentration 100 mM) and 7.5 mL of isopropylamine (final concentration ~3 M). Adjust the pH to 8.0 with 5 M HCl.

  • Add Cofactor: Add 250 µL of a 100 mM PLP stock solution (final concentration 1 mM).

  • Add Substrate: Dissolve 100 mg of the prochiral ketone in a minimal amount of DMSO (e.g., 1-2 mL) and add it to the reaction mixture.

  • Initiate Reaction: Add 10-25 mg of the lyophilized transaminase powder.

  • Incubation: Seal the flask and stir at 30-45°C. Monitor the reaction progress over 24-48 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Adjust the pH to >11 with 5 M NaOH to ensure the amine product is in its free-base form.

    • Extract the product with an organic solvent (e.g., 3 x 20 mL of ethyl acetate or methyl tert-butyl ether).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude chiral amine.

Protocol 2.3: Reaction Optimization

Rationale: To maximize yield, efficiency, and economic viability, optimization of key reaction parameters is crucial.[15] A systematic approach, such as varying one parameter at a time while keeping others constant, should be employed.

ParameterTypical RangeRationale & Considerations
pH 7.0 - 9.5Transaminases generally prefer slightly alkaline conditions. Optimal pH balances enzyme activity and stability.[16]
Temperature 30 - 50 °CHigher temperatures increase reaction rates but can lead to enzyme denaturation over time. An optimal temperature maximizes conversion within the desired timeframe without significant loss of enzyme activity.
Ketone Loading 10 - 100 g/LHigher concentrations are economically desirable but can lead to substrate or product inhibition.[1][13] Start low (10-20 mM) and increase incrementally.
Amine Donor 5 - 20 equivalentsA large excess is a primary strategy to shift the unfavorable reaction equilibrium towards the product side.[10][15]
Co-solvent 5 - 50% (v/v)Required for poorly soluble substrates. DMSO is common.[1] However, high concentrations can reduce enzyme activity and stability.
Enzyme Loading 1 - 10% (w/w)Higher loading increases the reaction rate but also the cost. The goal is to find the lowest amount of enzyme that achieves complete conversion in a reasonable time.

Strategies to Overcome Equilibrium Limitation:

Beyond using a high excess of amine donor, several other engineering strategies can be employed:[13]

  • Byproduct Removal: If using IPA, running the reaction under a slight vacuum or with a gentle nitrogen sparge can help remove the volatile acetone byproduct.[13][15]

  • Enzymatic Byproduct Removal: If using L-alanine as the amine donor, the pyruvate byproduct can be removed by adding a second enzyme, such as lactate dehydrogenase (LDH) and its cofactor NADH, which reduces pyruvate to lactate.[10]

  • "Smart" Amine Donors: Diamines like 1,5-diaminopentane (cadaverine) can be used. Upon deamination, the resulting amino-aldehyde spontaneously cyclizes, irreversibly pulling the reaction forward.[1][15]

Protocol 2.4: Analysis of Conversion and Enantiomeric Excess

Rationale: A protocol is only trustworthy if its outcome can be validated. Determining both the conversion of the starting material and the enantiomeric excess (ee) of the product is mandatory for assessing the success of the synthesis.

A. Determining Reaction Conversion (HPLC)

  • Method: Use a reverse-phase C18 HPLC column.

  • Sample Preparation: Take a small aliquot (e.g., 50 µL) from the reaction mixture. Quench it by diluting into 950 µL of a 50:50 acetonitrile:water mixture. Centrifuge to pellet the enzyme.

  • Analysis: Inject the supernatant. Monitor the disappearance of the ketone peak and the appearance of the amine peak at a suitable UV wavelength (e.g., 210 nm or 254 nm for aromatic compounds). Quantify using a standard curve for the starting material.

B. Determining Enantiomeric Excess (Chiral HPLC)

  • Method: Chiral HPLC is the gold standard for determining the enantiopurity of chiral amines.[17][18] An acetylated β-cyclodextrin stationary phase is often effective for separating amine enantiomers in reversed-phase mode.[18]

  • Sample Preparation: Use the crude product obtained from the workup (Protocol 2.2, Step 7), dissolved in the mobile phase. A racemic standard of the amine is required to establish the retention times of both enantiomers.

  • Typical Conditions:

    • Column: Acetylated β-cyclodextrin based chiral stationary phase (e.g., SUMICHIRAL™ OA-7700).[18]

    • Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier like methanol or acetonitrile.[18]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at a suitable wavelength.

  • Calculation: Integrate the peak areas for the two enantiomers. Calculate the ee using the formula:

    • % ee = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] x 100

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Incorrect enzyme choice (no activity).2. Unfavorable reaction equilibrium.3. Enzyme inhibition (substrate or product).4. Inactive enzyme (poor storage, wrong pH/temp).1. Screen a wider panel of transaminases.2. Increase amine donor concentration; implement a byproduct removal strategy.3. Lower the initial substrate concentration.4. Verify reaction pH and temperature; use a fresh batch of enzyme.
Low Enantioselectivity (<95% ee) 1. The chosen enzyme has inherently poor selectivity for the substrate.2. Racemization of the product under reaction conditions.1. Screen for a different enzyme. An (S)-selective enzyme may yield a different ee than an (R)-selective one.2. Check the stability of the chiral amine at the reaction pH and temperature. Run a control with a pure enantiomer.
Reaction Stalls 1. Equilibrium has been reached.2. Product inhibition is halting the enzyme.3. Enzyme has lost activity over time.1. Implement a strategy to shift the equilibrium (see Protocol 2.3).2. Consider in situ product removal methods, such as using an ion-exchange resin.[10]3. Optimize for higher enzyme stability (lower temperature, different buffer). Consider enzyme immobilization.[15]

References

Application Notes and Protocols for the Industrial Synthesis of Drugs Based on Chiral Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chiral Amines in Modern Pharmaceuticals

Chiral amines are fundamental structural motifs present in a vast array of biologically active molecules, forming the cornerstone of numerous blockbuster drugs.[1][2] It is estimated that over 40% of commercial pharmaceuticals contain chiral amine moieties, highlighting their significance in drug design and development.[1] The specific three-dimensional arrangement (stereochemistry) of these amines is often critical for their pharmacological activity and safety, as different enantiomers of the same molecule can exhibit vastly different biological effects.[3][4] Consequently, the development of efficient, scalable, and sustainable methods for the synthesis of enantiomerically pure amines is a paramount challenge in the pharmaceutical industry.[4][5][6]

This document provides a comprehensive guide to the principal industrial strategies for synthesizing chiral amines, blending theoretical principles with practical, field-proven protocols. We will explore three dominant approaches: Asymmetric Catalysis, Biocatalysis, and Classical Resolution, offering insights into the causality behind experimental choices and providing self-validating protocols for key transformations.

Strategic Overview: Pathways to Enantiopure Amines

The industrial synthesis of chiral amines primarily follows three strategic pathways, each with its own set of advantages and limitations. The choice of strategy is often dictated by factors such as cost, scalability, desired purity, and environmental impact.

G Figure 1: Major industrial routes to chiral amines. cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Product Prochiral_Ketone Prochiral Ketone/Imine Asymmetric_Catalysis Asymmetric Catalysis (e.g., Hydrogenation, Reductive Amination) Prochiral_Ketone->Asymmetric_Catalysis Biocatalysis Biocatalysis (e.g., Transaminases, Dehydrogenases) Prochiral_Ketone->Biocatalysis Racemic_Amine Racemic Amine Resolution Resolution of Racemates (e.g., Diastereomeric Salt Formation) Racemic_Amine->Resolution Chiral_Amine Enantiopure Chiral Amine Asymmetric_Catalysis->Chiral_Amine Biocatalysis->Chiral_Amine Resolution->Chiral_Amine

Caption: Figure 1: Major industrial routes to chiral amines.

Asymmetric Catalysis: Building Chirality with Precision

Asymmetric catalysis is a powerful strategy that directly converts prochiral starting materials, such as ketones or imines, into a single enantiomer of the desired chiral amine.[4] This approach is highly atom-economical and can be exceptionally efficient.

Application Note: Asymmetric Hydrogenation and Reductive Amination

Principle of Operation: This method employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to facilitate the stereoselective addition of hydrogen to a prochiral substrate.[7] In asymmetric hydrogenation, an imine is reduced to an amine. In asymmetric reductive amination, a ketone is reacted with an amine source and a reducing agent (often H2 gas) in the presence of the chiral catalyst.[7][8]

Causality of Experimental Choices:

  • Catalyst System: The choice of metal (e.g., Rhodium, Ruthenium, Iridium) and chiral ligand is critical for achieving high enantioselectivity and turnover numbers.[7][9][10] For instance, the development of iridium catalysts with chiral spiro ligands (SpiroPAP) has proven highly effective for the asymmetric hydrogenation of ketones.[9] Similarly, Rh(I)/t-Bu JOSIPHOS is a highly efficient catalyst for the asymmetric hydrogenation of enamines, as demonstrated in the synthesis of Sitagliptin.[10]

  • Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly influence both the reaction rate and the enantiomeric excess (ee) of the product.[9][10] Optimization of these parameters is crucial for developing a robust and scalable industrial process.

Advantages:

  • High atom economy and efficiency.

  • Direct formation of the desired enantiomer, avoiding the need for resolution.

  • Can achieve very high enantioselectivity (>99% ee).

Disadvantages:

  • High cost of noble metal catalysts and chiral ligands.

  • Potential for metal contamination in the final product.

  • Catalyst sensitivity to certain functional groups and impurities.

Case Study & Protocol: Asymmetric Synthesis of Rivastigmine

Rivastigmine is a key medication for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.[9] An efficient industrial synthesis utilizes asymmetric hydrogenation as the key step.[9]

Protocol: Asymmetric Hydrogenation for a Rivastigmine Intermediate [9]

This protocol describes the synthesis of (S)-3-(1-dimethylaminoethyl)phenol, a key intermediate for Rivastigmine, via asymmetric hydrogenation of m-hydroxyacetophenone.

Materials:

  • m-Hydroxyacetophenone

  • t-Butoxysodium (tBuONa)

  • Ethanol (EtOH)

  • Ir-(S)-SpiroPAP-3-Me catalyst

  • Hydrogen gas (H2)

  • Methanesulfonyl chloride

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Substrate Solution: In a suitable reactor, dissolve m-hydroxyacetophenone in ethanol.

  • Base Addition: Cool the solution to 0–5 °C and slowly add a solution of tBuONa in ethanol, maintaining the temperature below 5 °C.

  • Hydrogenation: Transfer the resulting solution to an autoclave. Add the Ir-(S)-SpiroPAP-3-Me catalyst.

  • Reaction: Pressurize the autoclave with hydrogen gas to 30 atm and heat to 50 °C. Maintain these conditions until the reaction is complete, as monitored by HPLC.

  • Work-up: After cooling and depressurization, proceed with the subsequent mesylation and amination steps as described in the literature to obtain (S)-3-(1-dimethylaminoethyl)phenol.[9]

ParameterValueReference
Substratem-Hydroxyacetophenone[9]
CatalystIr-(S)-SpiroPAP-3-Me[9]
BasetBuONa (1.06 equiv)[9]
SolventEthanol[9]
H2 Pressure30 atm[9]
Temperature50 °C[9]
Isolated YieldHigh[9]
Enantiomeric Excess>99% ee[9]

Biocatalysis: The Green Chemistry Approach

Biocatalysis utilizes enzymes to perform highly selective chemical transformations, offering a more sustainable and environmentally friendly alternative to traditional chemical methods.[3][11][12]

Application Note: Enzymatic Synthesis of Chiral Amines

Principle of Operation: Enzymes such as transaminases, amine dehydrogenases, and lipases are employed to synthesize or resolve chiral amines with high stereoselectivity.[1][13]

  • Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine.[1][13] This is a highly efficient method for asymmetric synthesis.

  • Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone using ammonia as the amine source and a cofactor (NADH or NADPH).[1]

  • Lipases: These enzymes are often used for the kinetic resolution of racemic amines through enantioselective acylation.[14]

Causality of Experimental Choices:

  • Enzyme Selection and Engineering: The choice of enzyme is substrate-dependent. Wild-type enzymes may have limited substrate scope, but protein engineering techniques like directed evolution can be used to develop highly active and selective enzymes for specific industrial applications.[1][3] A prime example is the engineered transaminase used in the synthesis of Sitagliptin.[1]

  • Cofactor Recycling: Many enzymatic reactions, particularly those involving dehydrogenases, require expensive cofactors.[1] An efficient in-situ cofactor regeneration system is essential for the economic viability of the process on an industrial scale.[13]

  • Immobilization: Immobilizing enzymes on solid supports can enhance their stability, facilitate their recovery and reuse, and make them more suitable for continuous flow processes.[1][15]

Advantages:

  • High chemo-, regio-, and stereoselectivity.[3][11]

  • Mild reaction conditions (aqueous media, ambient temperature and pressure).[3]

  • Reduced environmental impact and waste generation.[11][12]

Disadvantages:

  • Limited substrate scope of wild-type enzymes.[1]

  • Potential for enzyme inhibition by substrates or products.[16]

  • Cost and stability of enzymes and cofactors can be a concern.[3]

Case Study & Protocol: Biocatalytic Synthesis of Sitagliptin

Sitagliptin, an anti-diabetic drug, is a prominent example of the successful application of biocatalysis in industrial drug manufacturing.[1][16][17] The synthesis of a key chiral amine intermediate for Sitagliptin was revolutionized by the development of a highly engineered transaminase.[1][18]

Protocol: Transaminase-Mediated Asymmetric Synthesis of a Sitagliptin Intermediate [1][16]

This protocol outlines the general steps for the asymmetric synthesis of the chiral amine intermediate for Sitagliptin using an engineered transaminase.

Materials:

  • Pro-sitagliptin ketone

  • Isopropylamine (amine donor)

  • Engineered transaminase (e.g., from Arthrobacter)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic solvent (if required for substrate solubility)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution containing the PLP cofactor.

  • Enzyme Addition: Add the engineered transaminase to the buffer solution.

  • Substrate and Amine Donor Addition: Add the pro-sitagliptin ketone and isopropylamine to the reactor.

  • Reaction: Maintain the reaction at a specific pH and temperature (e.g., pH 8.0, 40°C) with gentle agitation. Monitor the reaction progress by HPLC until the desired conversion is achieved.

  • Work-up and Product Isolation: Once the reaction is complete, the enzyme can be removed (e.g., by filtration if immobilized). The product is then extracted from the aqueous phase using an organic solvent.

  • Purification: The chiral amine product is further purified by crystallization or other chromatographic techniques.

ParameterValueReference
EnzymeEngineered ω-transaminase[1][11]
SubstratePro-sitagliptin ketone[18]
Amine DonorIsopropylamine[13]
CofactorPyridoxal 5'-phosphate (PLP)[1]
Enantiomeric Excess>99% ee[1]
YieldHigh[1]

Resolution of Racemates: The Classical Approach

Resolution is a traditional yet widely used method for separating a racemic mixture into its constituent enantiomers.[14][19]

Application Note: Diastereomeric Salt Formation

Principle of Operation: This method involves reacting a racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[14][19] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[14][20]

Causality of Experimental Choices:

  • Resolving Agent: The choice of resolving agent is crucial for successful separation. Commonly used resolving agents for amines include tartaric acid and its derivatives.[19][21] The interaction between the amine and the resolving agent must lead to the formation of well-defined, easily separable crystalline salts.

  • Solvent: The solvent system plays a critical role in the crystallization process, influencing the solubility of the diastereomeric salts and the efficiency of the separation.[20][22]

Advantages:

  • Technically straightforward and well-established method.

  • Can be cost-effective if the resolving agent is inexpensive and can be recycled.

Disadvantages:

  • The maximum theoretical yield for the desired enantiomer is 50%.

  • Requires an additional step to recover the undesired enantiomer, which may be racemized and recycled to improve overall efficiency.[5]

  • Can be a time-consuming and labor-intensive process.

Case Study & Protocol: Resolution in the Synthesis of Duloxetine

Duloxetine, an antidepressant, is marketed as a single enantiomer.[23] Some synthetic routes involve the resolution of a racemic intermediate.[12][23]

Protocol: Resolution of a Racemic Duloxetine Intermediate [23]

This protocol describes the resolution of racemic 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol, an intermediate in Duloxetine synthesis, using (S)-(+)-mandelic acid.

Materials:

  • Racemic 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol

  • (S)-(+)-Mandelic acid

  • Suitable solvent (e.g., a mixture of polar and non-polar solvents)

Procedure:

  • Salt Formation: Dissolve the racemic amine intermediate in a suitable solvent. Add a solution of (S)-(+)-mandelic acid in the same solvent.

  • Crystallization: Allow the diastereomeric salts to crystallize. The salt of the (S)-amine with (S)-mandelic acid will preferentially crystallize.

  • Separation: Separate the crystalline salt by filtration.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to liberate the free (S)-amine.

  • Extraction and Purification: Extract the (S)-amine with an organic solvent and purify as needed.

  • Recovery of the Undesired Enantiomer: The mother liquor, enriched in the (R)-amine, can be treated to recover and potentially racemize the (R)-enantiomer for recycling.

ParameterDescriptionReference
Racemic Intermediate3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol[23]
Resolving Agent(S)-(+)-Mandelic acid[12][23]
TechniqueDiastereomeric salt crystallization[19]
Theoretical Max. Yield50% per cycle

Conclusion

The industrial synthesis of chiral amines for pharmaceutical applications has evolved significantly, with a clear trend towards more efficient and sustainable methods. While classical resolution remains a viable option, asymmetric catalysis and biocatalysis are increasingly favored for their higher efficiency and greener profiles. The choice of the optimal synthetic route depends on a careful evaluation of economic, technical, and environmental factors. As the demand for enantiomerically pure drugs continues to grow, further innovation in catalyst design, enzyme engineering, and process optimization will be crucial in shaping the future of pharmaceutical manufacturing.

References

Application Notes & Protocols for (S)-7-fluorochroman-4-amine: A Key Chiral Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-7-fluorochroman-4-amine is a critical chiral building block in modern medicinal chemistry. Its rigid, fluorinated chroman scaffold is a privileged structure found in a variety of pharmacologically active agents. The precise stereochemical orientation of the amine group at the C4 position is often paramount for target binding and therapeutic efficacy, making stereocontrolled synthesis and analysis essential. These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, chiral resolution, characterization, and handling of this compound. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying scientific principles to facilitate adaptation and troubleshooting.

Introduction: The Strategic Importance of this compound

Chiral amines are foundational components in over 40% of small-molecule drugs, with their stereochemistry profoundly influencing pharmacological and toxicological outcomes.[1] this compound belongs to this vital class of intermediates. The incorporation of a fluorine atom at the 7-position can significantly modulate physicochemical properties such as metabolic stability, pKa, and binding affinity, often leading to improved drug-like characteristics.

The chroman framework provides a conformationally constrained three-dimensional structure that can present substituents to biological targets in a well-defined orientation. This makes the this compound scaffold particularly valuable for developing potent and selective inhibitors, agonists, or antagonists for various receptors and enzymes. Its application spans multiple therapeutic areas, underscoring the need for reliable synthetic and analytical methodologies.

Physicochemical & Structural Properties

A clear understanding of the fundamental properties of this compound is the first step in its effective utilization.[2]

PropertyValueSource
IUPAC Name (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-aminePubChem[2]
Synonyms This compound, (4S)-7-fluorochroman-4-aminePubChem[2]
CAS Number 1018978-91-0PubChem[2]
Molecular Formula C₉H₁₀FNOPubChem[2]
Molecular Weight 167.18 g/mol PubChem[2]
Appearance Off-white to light yellow solid (typical)General Knowledge
Boiling Point 232.27°C at 760 mmHg (for racemic)BOC Sciences[]
Density 1.202 g/cm³ (for racemic)BOC Sciences[]

Synthetic Strategy & Chiral Resolution

The preparation of enantiomerically pure this compound typically involves a two-stage approach: first, the synthesis of the racemic amine, followed by a robust chiral resolution method. Biocatalytic methods, which can directly produce the chiral amine from a ketone precursor, are also emerging as powerful alternatives.[4][5]

General Synthetic Workflow

The most common pathway proceeds through the corresponding ketone, 7-fluorochroman-4-one. This ketone is then converted to the racemic amine via reductive amination, which is subsequently resolved.

Synthesis Workflow cluster_0 Stage 1: Racemate Synthesis cluster_1 Stage 2: Chiral Resolution Start 7-Fluoro-4-chromanone ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃, NH₄OAc) Start->ReductiveAmination Step 1 Racemate Racemic (R/S)-7-fluorochroman-4-amine ReductiveAmination->Racemate Step 2 Resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization) Racemate->Resolution Step 3 S_Amine This compound Resolution->S_Amine R_Amine (R)-Enantiomer (Recycle or Discard) Resolution->R_Amine Analytical Workflow cluster_purity Purity & Identity cluster_chiral Stereochemical Purity cluster_structure Structural Confirmation Product This compound (Post-Synthesis & Purification) HPLC HPLC-UV (Chemical Purity) Product->HPLC LCMS LC-MS (Molecular Weight) Product->LCMS ChiralHPLC Chiral HPLC (Enantiomeric Excess, % ee) Product->ChiralHPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR FTIR FTIR (Functional Groups) Product->FTIR FinalReport Certificate of Analysis (CoA) HPLC->FinalReport LCMS->FinalReport ChiralHPLC->FinalReport NMR->FinalReport FTIR->FinalReport

References

Application Notes & Protocols: Fluorinated Chroman Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability.[1][2] The chroman ring system, a privileged heterocyclic motif, is found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including potent antiviral properties.[3][4] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and in vivo assessment of fluorinated chroman derivatives as a promising class of antiviral agents. We delve into the rationale behind experimental design, offering detailed, field-proven protocols to empower researchers in the discovery and development of novel therapeutics. This document is structured to serve as a practical handbook, blending theoretical insights with actionable methodologies for antiviral drug discovery workflows.

The Strategic Advantage of Fluorinating the Chroman Scaffold

The chroman scaffold is a versatile platform for drug design. Its derivatives have been shown to exhibit a range of antiviral activities, notably against Human Immunodeficiency Virus (HIV) and influenza viruses.[3][5] The introduction of fluorine atoms or fluorine-containing groups (e.g., -F, -CF₃) into this scaffold can profoundly modulate its physicochemical and biological properties.[6][7]

Why Fluorinate?

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[2]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions, thereby improving binding affinity and potency.[1]

  • Modulation of pKa: Strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, which can optimize target engagement and improve pharmacokinetic properties like cell permeability.[7]

  • Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into the target's active site.[1]

Fluorinated 2-arylchroman-4-ones, for instance, have demonstrated significant potency against influenza A viruses, highlighting the therapeutic potential of this chemical class.[5][8] The following sections provide the practical framework for synthesizing and evaluating these promising compounds.

Synthesis of Fluorinated Chroman Derivatives: A Protocol

A robust and efficient synthetic route is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies. A facile p-toluenesulfonic acid (p-TSA)-catalyzed one-pot synthesis of fluorinated 2-arylchroman-4-ones is a metal-free, operationally simple, and productive method.[9][10]

Protocol 2.1: One-Pot Synthesis of Fluorinated 2-Arylchroman-4-ones

This protocol describes the reaction of a fluorinated 2'-hydroxyacetophenone with an appropriate aromatic aldehyde.

Rationale: This one-pot procedure combines a crossed-aldol condensation with an intramolecular oxa-Michael addition.[11] p-TSA acts as a catalyst for both the condensation and the subsequent cyclization. Anhydrous MgSO₄ is used as a dehydrating agent to drive the reaction towards the product by removing the water formed during the condensation step.

Materials:

  • Fluorinated 2'-hydroxyacetophenone (1.0 eq)

  • Aromatic aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) (2.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (2.0 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) (3.0 eq)

  • Toluene (solvent)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification reagents (ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the fluorinated 2'-hydroxyacetophenone (1.0 eq), the aromatic aldehyde (2.0 eq), p-TSA (2.0 eq), and anhydrous MgSO₄ (3.0 eq).

  • Add toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 150 °C with vigorous stirring under a reflux condenser.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the solid MgSO₄ and wash with ethyl acetate.

  • Combine the organic filtrates and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure fluorinated 2-arylchroman-4-one.

  • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

G cluster_synthesis Synthetic Workflow A Combine Reactants: - 2'-hydroxyacetophenone - Aromatic aldehyde - p-TSA (catalyst) - MgSO4 (dehydrant) B Add Toluene (Solvent) A->B C Heat to 150°C under Reflux B->C D Monitor by TLC C->D D->C Reaction Incomplete E Cool & Filter D->E Reaction Complete F Aqueous Workup (Wash with NaHCO3, Brine) E->F G Dry & Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, HRMS) H->I

Caption: Workflow for the one-pot synthesis of fluorinated 2-arylchroman-4-ones.

In Vitro Evaluation of Antiviral Efficacy

A critical phase in antiviral drug discovery is the robust in vitro evaluation of the synthesized compounds.[12] This process involves determining both the compound's efficacy against a specific virus and its toxicity to host cells, which together define its therapeutic window.

Cytotoxicity Assessment

Before assessing antiviral activity, the cytotoxicity of the compounds must be determined to ensure that any observed viral inhibition is not merely a result of cell death. The MTT assay is a standard colorimetric method for this purpose.[13]

Protocol 3.1.1: MTT Cytotoxicity Assay

Rationale: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan dye.[13] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Host cell line appropriate for the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)[5]

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be non-toxic (typically ≤0.5%).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.

Antiviral Activity Assessment

The plaque reduction assay is a gold-standard method for quantifying the antiviral activity of a compound.[14]

Protocol 3.2.1: Plaque Reduction Assay

Rationale: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection. The concentration at which the compound reduces the number of plaques by 50% is its IC₅₀ (or EC₅₀).[15]

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.

  • Prepare serial dilutions of the virus and infect the cells for 1 hour at 37°C to allow for viral adsorption.

  • During incubation, prepare serial dilutions of the test compounds in an overlay medium (e.g., medium containing 1% low-melting-point agarose or carboxymethyl cellulose).

  • After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

  • Add the compound-containing overlay medium to the respective wells. Include a "virus only" control (no compound).

  • Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

  • Fix the cells with a 4% formaldehyde solution and stain with a 0.1% crystal violet solution.

  • Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Calculate the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

G cluster_invitro In Vitro Evaluation Workflow A Synthesized Fluorinated Chroman Derivative B Cytotoxicity Assay (MTT) Determine CC50 A->B C Antiviral Assay (Plaque Reduction) Determine IC50 A->C D Calculate Selectivity Index (SI) SI = CC50 / IC50 B->D C->D E Prioritize 'Hit' Compounds (High SI Value) D->E

Caption: Workflow for the in vitro evaluation of antiviral compounds.

Data Interpretation: The Selectivity Index

The therapeutic potential of a compound is best represented by its Selectivity Index (SI), calculated as:

SI = CC₅₀ / IC₅₀

A higher SI value indicates greater selectivity for viral targets over host cell processes, signifying a more promising therapeutic window.[12] Compounds with high SI values are prioritized for further studies.

Table 1: Example Antiviral Activity Data for a Fluorinated Chroman Derivative

CompoundVirus TargetCC₅₀ (µM) in MDCK CellsIC₅₀ (µM)Selectivity Index (SI)Reference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one Influenza A/Puerto Rico/8/34 (H1N1)>9006150 [5]
Non-fluorinated Analog (Example)Influenza A/Puerto Rico/8/34 (H1N1)>9005018 N/A

Note: Data for the non-fluorinated analog is illustrative for comparison.

Elucidating the Mechanism of Action (MoA)

Identifying the viral target is a crucial step in drug development. For influenza virus, a common target is the neuraminidase (NA) enzyme, which is essential for the release of new virions from infected cells.[16]

Protocol 4.1: Fluorometric Neuraminidase Inhibition Assay

Rationale: This assay uses a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases the highly fluorescent product 4-methylumbelliferone. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.[17]

Materials:

  • Recombinant neuraminidase from the target influenza strain

  • MUNANA substrate

  • Assay buffer (e.g., MES buffer with CaCl₂)

  • Test compounds and a known NA inhibitor (e.g., Oseltamivir) as a positive control[18]

  • Black 96-well microplates (for fluorescence)

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • In a black 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound. Include "enzyme only" (no inhibitor) and "buffer only" (no enzyme) controls.

  • Add a fixed amount of the recombinant neuraminidase enzyme to each well (except buffer-only controls) and incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the MUNANA substrate to all wells.

  • Incubate for 30-60 minutes at 37°C, protected from light.

  • Stop the reaction by adding a stop solution (e.g., a high pH glycine-ethanol buffer).

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_moa Generalized Viral Life Cycle & Potential Inhibition Points cluster_inhibitors Chroman Derivative Targets A 1. Entry (Attachment & Fusion) B 2. Uncoating A->B C 3. Replication (RNA/DNA Synthesis) B->C D 4. Protein Synthesis & Processing C->D E 5. Assembly D->E F 6. Egress (Budding & Release) E->F F->A Infection of New Cell I1 Entry Inhibitors I1->A I2 Replication Inhibitors (e.g., Polymerase) I2->C I3 Protease Inhibitors I3->D I4 Release Inhibitors (e.g., Neuraminidase) I4->F

Caption: Potential points of viral life cycle inhibition by antiviral compounds.[8]

Preclinical In Vivo Evaluation

Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety in a whole biological system.[12][]

Protocol 5.1: Mouse Model of Influenza Infection

Rationale: The mouse model is widely used to evaluate anti-influenza therapeutics. It allows for the assessment of key clinical outcomes such as survival, weight loss, and reduction of viral titers in the lungs.[20]

Materials:

  • Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Mouse-adapted influenza virus strain

  • Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)

  • Anesthesia (e.g., isoflurane)

  • Biosafety Level 2 (BSL-2) or 3 (BSL-3) animal facility, depending on the virus strain

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Anesthetize the mice and infect them via intranasal instillation with a predetermined lethal or sub-lethal dose of the influenza virus.

  • Initiate treatment with the test compound at a specific time point post-infection (e.g., 4 hours post-infection) and continue for a set duration (e.g., twice daily for 5 days). Include a vehicle-treated control group.

  • Monitor the mice daily for weight loss and signs of illness for 14-21 days. Record survival rates.

  • At specific time points (e.g., day 3 and day 5 post-infection), euthanize a subset of mice from each group.

  • Harvest lungs for viral load quantification (via plaque assay or qRT-PCR) and histopathological analysis.

  • Analyze the data to determine if the compound significantly improves survival, reduces weight loss, and lowers viral titers in the lungs compared to the vehicle control group.

G cluster_invivo In Vivo Evaluation Workflow A Select Animal Model (e.g., BALB/c Mice) B Intranasal Infection (Influenza Virus) A->B C Administer Compound (vs. Vehicle Control) B->C D Daily Monitoring: - Survival Rate - Body Weight - Clinical Signs C->D E Endpoint Analysis: - Lung Viral Titer (qPCR) - Histopathology C->E F Data Analysis & Efficacy Determination D->F E->F

Caption: High-level workflow for in vivo antiviral efficacy testing.

Conclusion

Fluorinated chroman derivatives represent a highly promising area for antiviral research. The strategic introduction of fluorine can significantly enhance the potency and drug-like properties of the versatile chroman scaffold. By employing systematic workflows encompassing efficient synthesis, robust in vitro screening, and rigorous in vivo evaluation, researchers can effectively identify and optimize novel antiviral candidates. The protocols and insights provided in this guide offer a solid foundation for advancing the development of this important class of compounds in the ongoing fight against viral diseases.

References

Application Note & Protocol: Analytical Methods for Chiral Separation of Fluorochroman Amines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The enantioselective separation of fluorochroman amines, a privileged scaffold in modern medicinal chemistry, represents a critical analytical challenge in pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and efficient analytical methods to ensure drug safety and efficacy.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the chiral separation of fluorochroman amines, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We delve into the causality behind experimental choices, offering field-proven insights to streamline method development and ensure self-validating, reliable results.

Introduction: The Imperative of Chirality in Fluorochroman Amine Drug Candidates

Fluorochroman amines are integral components of numerous drug candidates due to their unique structural and electronic properties, which can enhance metabolic stability and binding affinity. However, the introduction of a chiral center during synthesis results in enantiomeric pairs. These stereoisomers can exhibit profound differences in biological activity.[2][4] Consequently, regulatory bodies worldwide mandate the characterization and separation of enantiomers for chiral drug candidates.[1][5] Developing efficient and reliable analytical methods for this purpose is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and therapeutic efficacy of new medicines.[1]

This application note serves as a practical guide for scientists engaged in the chiral separation of this specific class of compounds. We will explore the foundational principles and provide actionable protocols for three powerful analytical techniques: HPLC, SFC, and CE.

Technical Guide: Method Development & Optimization

The successful chiral separation of fluorochroman amines hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase conditions. The basic amine functionality and the presence of the fluorine atom(s) are key structural features that guide these choices.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC remains a cornerstone technique due to its versatility and the wide array of commercially available CSPs.[3][6] The primary mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention times.[2][7]

2.1.1. Rationale for CSP Selection

For fluorochroman amines, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in separating a wide range of chiral compounds, including amines.[1][2][8] These CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[2][8]

  • Cellulose and Amylose Derivatives: Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points. The carbamate linkages and aromatic moieties provide sites for hydrogen bonding and π-π stacking with the fluorochroman amine structure.

  • Pirkle-type and Macrocyclic Glycopeptide CSPs: These offer alternative selectivities. Pirkle-type phases are known for their π-acidic and π-basic sites, which can interact with the aromatic ring of the chroman.[2] Macrocyclic glycopeptide phases, like those based on vancomycin or teicoplanin, are particularly effective for ionizable molecules and can be used in multiple mobile phase modes.

2.1.2. Mobile Phase Considerations

The choice of mobile phase is critical for achieving optimal resolution and peak shape. For basic compounds like fluorochroman amines, peak tailing due to interaction with residual silanols on the silica support can be a challenge.[9]

  • Normal Phase (NP): Typically employs alkane/alcohol mixtures (e.g., hexane/isopropanol). The addition of a small amount of a basic additive, such as diethylamine (DEA) or butylamine, is often necessary to suppress silanol interactions and improve peak symmetry.[9]

  • Polar Organic (PO) Mode: Utilizes polar organic solvents like acetonitrile or methanol. This mode can offer different selectivity compared to NP and is sometimes more suitable for compounds with limited solubility in non-polar solvents.[9]

  • Reversed Phase (RP): While less common for initial screening of these compounds, RP conditions (aqueous/organic mobile phases) can be effective with certain bonded polysaccharide or macrocyclic glycopeptide CSPs.

2.1.3. The Impact of Fluorination

The presence of fluorine can influence retention and selectivity. Fluorinated stationary phases can offer unique interactions and enhanced retention for fluorinated analytes, providing an alternative to traditional C18 columns in some cases.[10]

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful tool for chiral separations, offering significant advantages in terms of speed, solvent consumption, and environmental impact.[11][12] It utilizes supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures compared to HPLC.[4][13][14]

2.2.1. Why SFC is Advantageous for Fluorochroman Amines

  • Speed: SFC analyses are typically 3-5 times faster than HPLC.[12] This is particularly beneficial for high-throughput screening of multiple CSPs and mobile phase conditions during method development.

  • Reduced Solvent Consumption: The primary mobile phase component, CO2, is non-toxic and readily available.[11] This significantly reduces the use of organic solvents like hexane, making it a "greener" technique.[11]

  • Improved Peak Shape: The properties of supercritical fluids often lead to sharper, more symmetrical peaks, especially for basic compounds.

2.2.2. Method Development in SFC

The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[13] The mobile phase consists of supercritical CO2 and an organic co-solvent (modifier), typically an alcohol like methanol or ethanol. Similar to HPLC, basic additives are often required to achieve good peak shape for amines. A combination of an acid (like trifluoroacetic acid) and a base (like triethylamine) can sometimes provide superior selectivity and peak symmetry.[15]

Capillary Electrophoresis (CE): High Efficiency for Complex Separations

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[16][17] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[18][19]

2.3.1. The Role of Chiral Selectors in CE

The most commonly used chiral selectors in CE are cyclodextrins (CDs). These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with the analyte. The differential stability of the diastereomeric complexes formed between the enantiomers and the CD leads to their separation.[16]

  • Native and Derivatized Cyclodextrins: A variety of CDs with different cavity sizes and chemical modifications are available, providing a range of selectivities.

  • Antibiotics: Macrocyclic antibiotics like vancomycin and teicoplanin can also be used as chiral selectors in the BGE, offering alternative separation mechanisms.[20]

2.3.2. Advantages of CE for Fluorochroman Amines

  • High Efficiency: CE can achieve very high theoretical plate counts, leading to excellent resolution of even closely related compounds.

  • Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and minimal amounts of reagents, making it a cost-effective and green alternative.[6][18]

  • Rapid Method Development: Screening different chiral selectors is straightforward as it only involves changing the composition of the BGE.[6]

Experimental Protocols

These protocols provide a starting point for the chiral separation of fluorochroman amines. Optimization will be required for specific analytes.

Protocol 1: Chiral HPLC Method Development

Objective: To establish a robust HPLC method for the enantioselective separation of a novel fluorochroman amine.

Materials:

  • HPLC system with UV or PDA detector

  • Chiral Stationary Phases:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H)

    • Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H)

    • Immobilized polysaccharide-based columns for extended solvent compatibility

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)

  • Sample: Fluorochroman amine dissolved in mobile phase or a compatible solvent.

Methodology:

  • Column Screening:

    • Equilibrate each column with the initial mobile phase for at least 30 minutes.

    • Screen each column with a series of mobile phases as outlined in the table below.

    • Inject a small volume (5-10 µL) of the sample.

    • Monitor the separation at a suitable UV wavelength.

  • Optimization:

    • Once partial separation is observed, optimize the mobile phase composition by varying the alcohol content in small increments (e.g., 1-2%).

    • Adjust the concentration of the basic additive (DEA) to improve peak shape (typically 0.1-0.2%).

    • Evaluate the effect of temperature. Lower temperatures often improve resolution but may increase backpressure.[21]

    • Optimize the flow rate for the best balance of resolution and analysis time. Lower flow rates can sometimes enhance separation.[21]

Data Presentation:

CSP Mobile Phase Flow Rate (mL/min) Temperature (°C) Observations
Cellulose-basedHexane/IPA (90:10) + 0.1% DEA1.025Initial Screening
Cellulose-basedHexane/EtOH (85:15) + 0.1% DEA1.025Alternative Alcohol
Amylose-basedHexane/IPA (90:10) + 0.1% DEA1.025Initial Screening
Amylose-basedHexane/EtOH (85:15) + 0.1% DEA1.025Alternative Alcohol
Protocol 2: Chiral SFC Method Development

Objective: To develop a rapid and efficient SFC method for the chiral separation of a fluorochroman amine.

Materials:

  • SFC system with a back-pressure regulator and UV or PDA detector

  • Chiral Stationary Phases (as in HPLC protocol)

  • SFC-grade CO2

  • HPLC-grade Methanol (MeOH), Ethanol (EtOH)

  • Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA)

  • Sample: Fluorochroman amine dissolved in the modifier.

Methodology:

  • Initial Screening:

    • Equilibrate the column with the starting mobile phase conditions.

    • Screen different co-solvents (MeOH, EtOH) at a fixed concentration (e.g., 20%).

    • Evaluate the effect of additives. A common starting point is 0.3% TFA and 0.2% TEA in the co-solvent.[15]

  • Gradient Optimization:

    • If isocratic conditions do not provide adequate separation, develop a gradient method by varying the percentage of the co-solvent over time.

    • A typical screening gradient might run from 5% to 40% co-solvent over 5-10 minutes.

Data Presentation:

CSP Co-solvent Gradient Back Pressure (bar) Temperature (°C) Observations
Cellulose-basedMeOH + Additives5-40% in 5 min15040Screening Gradient
Amylose-basedMeOH + Additives5-40% in 5 min15040Screening Gradient
Cellulose-basedEtOH + Additives5-40% in 5 min15040Alternative Co-solvent
Amylose-basedEtOH + Additives5-40% in 5 min15040Alternative Co-solvent
Protocol 3: Chiral CE Method Development

Objective: To achieve a high-efficiency chiral separation of a fluorochroman amine using CE.

Materials:

  • Capillary Electrophoresis system with a UV or PDA detector

  • Fused-silica capillary

  • Background Electrolyte (BGE) components: Sodium phosphate, phosphoric acid

  • Chiral Selectors: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfated-β-cyclodextrin

  • Sample: Fluorochroman amine dissolved in water or BGE.

Methodology:

  • Capillary Conditioning:

    • Rinse the new capillary with 1 M NaOH, followed by water, and finally the BGE.

  • BGE Preparation and Screening:

    • Prepare a stock solution of a low pH buffer (e.g., 50 mM sodium phosphate, pH 2.5).

    • Screen different concentrations of the chiral selector (e.g., 10, 20, 30 mM HP-β-CD) in the BGE.

    • Inject the sample using pressure or voltage.

    • Apply a voltage (e.g., 15-25 kV) and monitor the separation.

  • Optimization:

    • Vary the pH of the BGE to alter the charge of the analyte and the electroosmotic flow.

    • Adjust the concentration and type of the chiral selector.

    • Optimize the applied voltage and capillary temperature.

Data Presentation:

Chiral Selector Concentration (mM) BGE (pH) Voltage (kV) Temperature (°C) Observations
HP-β-CD102.52025Initial Screening
HP-β-CD202.52025Increased Concentration
Sulfated-β-CD102.52025Alternative Selector

Visualization of Workflow

The following diagram illustrates a typical workflow for chiral method development for fluorochroman amines.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application start Racemic Fluorochroman Amine Sample hplc_screen HPLC Screening (Polysaccharide CSPs, NP & PO Modes) start->hplc_screen sfc_screen SFC Screening (Polysaccharide CSPs, Alcohol Modifiers) start->sfc_screen ce_screen CE Screening (Cyclodextrin Selectors) start->ce_screen optimization Optimize Best Condition: - Mobile Phase Composition - Additives - Temperature - Flow Rate / Voltage hplc_screen->optimization Partial or Full Separation sfc_screen->optimization ce_screen->optimization Partial or Full Separation validation Method Validation (Robustness, Linearity, LOD, LOQ) optimization->validation application Application: - Enantiomeric Purity - Stability Studies - Pharmacokinetic Analysis validation->application

References

Protocol for the synthesis of (S)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Stereoselective Synthesis of (S)-7-fluorochroman-4-amine

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development.[1] The chroman scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The stereochemistry of the amine group at the C4 position is critical, as different enantiomers often exhibit distinct biological activities and toxicological profiles.

This document provides a comprehensive guide for the synthesis of enantiomerically pure this compound. The protocol is designed for researchers in organic synthesis and drug discovery, offering a robust and reproducible pathway. Our approach involves a multi-step synthesis beginning with the construction of the chromanone core, followed by the formation of the racemic amine, and culminating in a classical chiral resolution to isolate the desired (S)-enantiomer. This methodology was selected for its reliability, scalability, and its foundation in well-established chemical principles.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the racemic precursor, (±)-7-fluorochroman-4-amine. The second, and most critical stage, details the separation of the enantiomers using a chiral resolving agent to yield the target (S)-enantiomer with high optical purity.

G A 3-Fluorophenol B 3-(3-Fluorophenoxy)propanoic acid A->B + Acrylic Acid (Michael Addition) C 7-Fluorochroman-4-one B->C Eaton's Reagent (Intramolecular Acylation) D (±)-7-Fluorochroman-4-amine C->D Reductive Amination (NH4OAc, NaBH3CN) E Diastereomeric Salt Mixture ((S)-Amine-(R,R)-Acid Salt & (R)-Amine-(R,R)-Acid Salt) D->E + (R,R)-Dibenzoyl-D-tartaric acid D->E F Crystalline (S)-Amine Salt E->F Fractional Crystallization G This compound (Target Compound) F->G Basification (e.g., NaOH) & Extraction

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Racemic (±)-7-Fluorochroman-4-amine

This section details the preparation of the key racemic intermediate. The process begins with commercially available starting materials and utilizes standard organic chemistry transformations.

Step 1.1: Synthesis of 7-Fluorochroman-4-one

The synthesis of the chromanone core is achieved via an intramolecular Friedel-Crafts acylation. This involves the initial formation of 3-(3-fluorophenoxy)propanoic acid followed by cyclization.

Protocol:

  • Michael Addition:

    • To a stirred solution of 3-fluorophenol (1.0 eq) in water, add sodium hydroxide (1.1 eq) and stir until a clear solution is formed.

    • Slowly add acrylic acid (1.2 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours.

    • Cool the mixture to room temperature and acidify with concentrated HCl to pH ~2.

    • Extract the product, 3-(3-fluorophenoxy)propanoic acid, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation (Cyclization):

    • Caution: Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is highly corrosive and hygroscopic. Handle in a fume hood with appropriate personal protective equipment.

    • Prepare Eaton's reagent or use a commercially available solution.

    • Add the crude 3-(3-fluorophenoxy)propanoic acid (1.0 eq) portion-wise to Eaton's reagent (10 wt. equiv.) at 60-70 °C.

    • Stir the mixture at this temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Extract the resulting slurry with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 7-fluorochroman-4-one as a solid.[2][3]

Step 1.2: Reductive Amination to (±)-7-Fluorochroman-4-amine

The ketone is converted to the racemic amine using a standard reductive amination procedure.

Protocol:

  • In a round-bottom flask, dissolve 7-fluorochroman-4-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir until dissolved.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the mixture. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with acid. Perform in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24-48 hours, monitoring completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).

  • Stir for 1 hour, then basify the mixture with 2M NaOH to pH ~10.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (±)-7-fluorochroman-4-amine. This material is typically carried forward to the resolution step without further purification.

Part 2: Chiral Resolution of (±)-7-Fluorochroman-4-amine

The separation of enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation via fractional crystallization.[4][5] (R,R)-Dibenzoyl-D-tartaric acid is a commonly used and effective resolving agent for racemic amines.

Protocol:

  • Diastereomeric Salt Formation:

    • Dissolve the crude (±)-7-fluorochroman-4-amine (1.0 eq) in a suitable solvent, such as methanol or ethanol.

    • In a separate flask, dissolve (R,R)-Dibenzoyl-D-tartaric acid (0.5 eq) in the same solvent, warming gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) for 12-24 hours to facilitate crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration. This solid is the enriched diastereomeric salt of the (S)-amine.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble (R)-amine salt.

    • The enantiomeric excess (e.e.) of the salt can be checked at this stage by liberating the amine from a small sample and analyzing it by chiral HPLC. If the e.e. is not satisfactory, a recrystallization from the same solvent system can be performed.

  • Liberation of the Free (S)-Amine:

    • Suspend the isolated diastereomeric salt in a biphasic mixture of dichloromethane and an aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution).

    • Stir vigorously until the solid has completely dissolved and partitioned between the two phases.[4]

    • Separate the organic layer. Extract the aqueous layer again with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solution under reduced pressure to yield the final product, this compound.

Step Key Reagents Solvent Typical Temp. Typical Yield Purity Target
1.1 3-Fluorophenol, Acrylic Acid, Eaton's ReagentWater, then CH₃SO₃H/P₂O₅90 °C, then 70 °C60-75% (over 2 steps)>95% (NMR)
1.2 7-Fluorochroman-4-one, NH₄OAc, NaBH₃CNMethanolRoom Temp.80-90% (crude)-
2 (±)-Amine, (R,R)-DBTAMethanol or EthanolRoom Temp. to 4 °C35-45% (based on racemate)>99% e.e. (Chiral HPLC)

Characterization and Quality Control

The identity and purity of the final compound must be confirmed through rigorous analytical testing.

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess chemical purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₉H₁₀FNO, MW: 167.18).[1]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product. A typical method would utilize a chiral stationary phase column.

Example Chiral HPLC Conditions:

Parameter Condition
Column Amylose or cellulose-based CSP (e.g., Chiralpak® AD-H)[6]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

Discussion: Rationale and Critical Parameters

  • Choice of Synthetic Route: The chosen pathway, culminating in chiral resolution, is a classic and highly reliable method for obtaining enantiopure amines. While asymmetric synthesis methods like catalytic asymmetric reductive amination exist, they often require extensive optimization of catalysts and conditions.[7] Diastereomeric salt resolution is often more straightforward to implement and scale up, making it a pragmatic choice in many drug development settings.[8]

  • Selection of Resolving Agent: The success of a chiral resolution is highly dependent on the choice of the resolving agent. Tartaric acid derivatives are widely used due to their availability in both enantiomeric forms, their crystallinity, and their ability to form well-defined salts with amines.[4] The 0.5 molar equivalent is used because, theoretically, it can only form a salt with half of the racemic amine mixture, maximizing the precipitation of the desired diastereomer.

  • Critical Parameters:

    • Crystallization Conditions: The rate of cooling, solvent choice, and concentration are critical for obtaining crystals of high diastereomeric purity. Slow cooling is essential to allow for the selective crystallization of the less soluble diastereomer.

    • Stoichiometry of Resolving Agent: Using exactly 0.5 equivalents of the resolving agent is crucial. An excess can lead to the precipitation of the undesired diastereomer, reducing the enantiomeric excess of the final product.

    • Basification and Extraction: Complete neutralization of the chiral acid is necessary during the liberation of the free amine to ensure a high recovery yield. Multiple extractions are recommended as chiral amines can have some water solubility.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps for the synthesis of the racemic precursor and its subsequent chiral resolution, researchers can obtain the target compound with high chemical and optical purity. The discussion of the underlying principles and critical parameters aims to empower scientists to troubleshoot and adapt this protocol for their specific research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Chroman-4-amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of fluorinated chroman-4-amines. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this important chemical scaffold. The introduction of fluorine into the chroman-4-amine structure can dramatically modulate physicochemical and pharmacological properties, but it also introduces significant synthetic hurdles.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common experimental failures and provide validated, step-by-step protocols to overcome them.

Section 1: Foundational Safety and Precursor Synthesis

Before embarking on the synthesis, it is imperative to address the foundational aspects of handling fluorinated reagents and constructing the necessary precursors.

Q1: What are the critical safety precautions for handling fluorinating agents and the resulting fluorinated intermediates?

A1: This is the most critical first step. Fluorinating agents are inherently reactive and often toxic, while the resulting organofluorine compounds may have their own unique hazards.[3][4] A comprehensive safety protocol is non-negotiable.

Core Safety Principles:

  • Hazard Assessment: Never assume a fluorinated analogue has the same safety profile as its non-fluorinated parent. The C-F bond is strong, but the reagents used to create it are highly reactive.[5] Many fluorinating agents like DAST (diethylaminosulfur trifluoride) can be unstable at elevated temperatures, while others like Selectfluor® are powerful oxidizers.[3][4]

  • Engineering Controls: All manipulations involving volatile fluorinating agents (e.g., DAST, Fluolead™) or reactions that may generate HF (hydrogen fluoride) must be performed in a certified chemical fume hood.[1] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[1]

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-resistant lab coat, chemical splash goggles, and a face shield.[1] Glove selection is critical; consult manufacturer compatibility charts for the specific reagents and solvents in use. Double-gloving is a prudent measure.[1]

  • Emergency Preparedness: For any work involving reagents that can generate HF, a tube of 2.5% calcium gluconate gel must be immediately accessible.[6] All personnel must be trained on its use in case of skin contact.[6] Prompt medical attention is essential in all cases of overexposure.[6]

Workflow for Safe Handling of Fluorinating Agents

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_clean Cleanup & Disposal Phase prep1 Review SDS & SOPs prep2 Prepare Engineering Controls (Fume Hood / Glove Box) prep1->prep2 prep3 Verify Emergency Equipment (Spill Kit, Ca-Gluconate Gel) prep2->prep3 exec1 Don Appropriate PPE (Double Gloves, Face Shield) prep3->exec1 exec2 Perform Reaction (Slow Addition, Temp Control) exec1->exec2 exec3 Quench Reaction Carefully (e.g., Saturated NaHCO3) exec2->exec3 clean1 Decontaminate Glassware (In Hood) exec3->clean1 clean2 Segregate & Label Fluorinated Waste clean1->clean2 clean3 Dispose via EHS Protocols clean2->clean3

Caption: A three-phase workflow for safely handling hazardous fluorinating agents.

Q2: I'm struggling with the synthesis of my fluorinated chroman-4-one precursor. The reaction of the fluorinated 2'-hydroxyacetophenone is low-yielding and messy. What can I do?

A2: This is a common bottleneck. The success of the subsequent reductive amination hinges on the purity and yield of the fluorinated chroman-4-one. The typical route involves a base-mediated aldol condensation/intramolecular oxa-Michael addition cascade.[7] The electronic nature of the fluorine substituent significantly impacts this step.

Troubleshooting the Chroman-4-one Synthesis:

  • Problem Causality: Fluorine is a strongly electron-withdrawing group. If it is positioned on the 2'-hydroxyacetophenone ring, it increases the acidity of the phenolic proton and can alter the reactivity of the ketone. This can lead to unwanted side reactions, such as self-condensation of the aldehyde partner, especially with electron-rich acetophenones.[7]

  • Strategic Solution 1: Optimize Base and Temperature:

    • Avoid Strong Bases: Strong, non-nucleophilic bases like DIPA (diisopropylamine) or DBU are often used.[7] Avoid NaOH or KOH in ethanol if you see significant aldehyde self-condensation.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically improve yields and reduce reaction times by providing rapid, uniform heating. A typical condition is heating an ethanolic mixture of the acetophenone, aldehyde (1.1 equiv), and DIPA (1.1 equiv) to 160–170 °C for 1 hour.[7][8]

  • Strategic Solution 2: Alternative Catalysis:

    • For certain substrates, acid catalysis can be more effective. A one-pot reaction using p-toluenesulfonic acid (p-TsOH) has been shown to be effective for synthesizing fluorinated 2-arylchroman-4-ones from 2-hydroxyacetophenones and benzaldehydes.[9][10]

Protocol: Microwave-Assisted Synthesis of a Fluorinated Chroman-4-one

  • To a 10 mL microwave vial, add the fluorinated 2'-hydroxyacetophenone (1.0 equiv), the desired aldehyde (1.1 equiv), and absolute ethanol (to 0.4 M).

  • Add diisopropylamine (DIPA) (1.1 equiv) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 160-170 °C for 1 hour with stirring.

  • After cooling, dilute the reaction mixture with CH₂Cl₂.

  • Wash sequentially with 1 M HCl (aq), water, and brine.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using an EtOAc/hexane gradient) to yield the desired chroman-4-one.[7][11]

Section 2: The Critical Reductive Amination Step

This transformation is the heart of the synthesis and the source of the most frequent challenges.

Q3: My reductive amination of the fluorinated chroman-4-one is failing. I'm getting very low conversion to the amine and the major byproduct is the chroman-4-ol. How do I shift the equilibrium towards the amine?

A3: This is a classic case of competing reaction pathways. The reducing agent can either reduce the intermediate iminium ion (desired pathway) or reduce the starting ketone directly (undesired pathway). The electron-withdrawing nature of fluorine can make the ketone carbonyl more electrophilic and susceptible to direct reduction.

Understanding the Competing Pathways

ketone Fluorinated Chroman-4-one imine Iminium Ion Intermediate ketone->imine - H2O alcohol_byproduct Chroman-4-ol (Byproduct) ketone->alcohol_byproduct Direct Reduction amine_reagent + R-NH2 amine_product Desired Chroman-4-amine imine->amine_product Reduction reducer1 [Reducing Agent] reducer2 [Reducing Agent]

Caption: Competing pathways in reductive amination.

Troubleshooting Strategy: The Two-Step Approach

To favor the desired pathway, separate the formation of the imine from the reduction step. This prevents the reducing agent from being present with a high concentration of the starting ketone.

  • Step 1: Imine Formation.

    • Dissolve the fluorinated chroman-4-one (1 equiv) and the primary amine (1.2-1.5 equiv) in a suitable solvent like methanol or toluene.

    • Add a catalytic amount of acetic acid or use a Dean-Stark apparatus (with toluene) to drive off water and push the equilibrium towards the imine.

    • Monitor the reaction by TLC or LC-MS until the ketone is consumed.

  • Step 2: Reduction.

    • Cool the reaction mixture containing the crude imine to 0 °C.

    • Slowly add a milder, more selective reducing agent. Sodium borohydride (NaBH₄) is often too reactive and can reduce the ketone. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they are less reactive towards ketones but readily reduce protonated imines.

    • Allow the reaction to warm to room temperature and stir until the imine is consumed.

    • Work up the reaction by quenching with a saturated aqueous solution of NaHCO₃ and extracting with an organic solvent.

Reducing AgentTypical Use CaseProsCons
NaBH₄ General reductionsInexpensive, powerfulOften unselective, reduces ketones
NaBH₃CN One-pot reductive aminationsSelective for imines at pH 6-7Toxic (HCN release at low pH)
Na(OAc)₃BH (STAB) One-pot or two-stepHighly selective for imines, non-toxic byproductsMore expensive, moisture sensitive
H₂/Pd-C Catalytic HydrogenationClean, high-yieldingRequires specialized equipment, may reduce other functional groups
Section 3: Purification and Characterization

Even with a successful reaction, isolating and confirming your product can be challenging.

Q4: My crude fluorinated chroman-4-amine streaks badly during silica gel chromatography, leading to poor separation and low recovery. What's a better way to purify it?

A4: The basicity of the amine group is the primary cause of streaking on acidic silica gel. This interaction leads to broad peaks and irreversible adsorption.

Purification Strategies for Amines:

  • Modify the Stationary Phase:

    • Basified Silica: Pre-treat your silica gel by slurrying it in a solvent system containing 1-2% triethylamine (Et₃N) or ammonia in methanol before packing the column. Run the column with an eluent containing a small amount (0.5-1%) of the same base. This neutralizes the acidic silanol groups.

    • Use Alumina: Basic or neutral alumina can be an excellent alternative stationary phase for the purification of basic compounds.

  • Acid-Base Extraction: This is a powerful, non-chromatographic method.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Extract the organic layer with dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move into the aqueous phase, leaving neutral impurities (like the chroman-4-ol byproduct) behind.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer carefully with a base like NaOH (2M) or NaHCO₃ until it is strongly basic (pH > 10).

    • Extract the now-neutral free amine back into an organic solvent.

    • Drying and evaporation of the solvent will yield the purified amine.

  • Boc Protection/Deprotection: If all else fails, you can protect the amine as its tert-butyloxycarbonyl (Boc) carbamate. The Boc-protected amine is neutral, non-polar, and purifies beautifully on standard silica gel. It can then be deprotected cleanly using trifluoroacetic acid (TFA) in DCM.

Q5: How can I use NMR spectroscopy to definitively confirm the structure and regiochemistry of my final product?

A5: Multi-nuclear NMR spectroscopy is your most powerful tool. For fluorinated compounds, ¹⁹F NMR is not just helpful, it's essential.

Spectroscopic Checklist:

  • ¹H NMR: Look for the characteristic signals of the chroman core. The proton at C4, now attached to the same carbon as the new amino group, will typically be a multiplet in the 4-5 ppm region. Its coupling constants can provide clues about the relative stereochemistry.

  • ¹³C NMR: The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. This is a definitive indicator of a C-F bond. The carbon bearing the amino group (C4) will appear in the 45-60 ppm range.

  • ¹⁹F NMR: This is the key experiment.[12]

    • Chemical Shift: The chemical shift of the fluorine signal provides information about its electronic environment (e.g., fluorine on an aromatic ring vs. a CF₃ group).

    • Coupling: The fluorine will couple to nearby protons. For example, an aromatic fluorine will show coupling to the ortho protons (³JHF ≈ 8-10 Hz) and meta protons (⁴JHF ≈ 4-6 Hz). This coupling pattern is invaluable for confirming the regiochemistry of fluorination.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to put all the pieces together. An HMBC experiment can show a 2- or 3-bond correlation from a fluorine atom to a proton or carbon, which can be the final piece of evidence to unambiguously assign the structure.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your molecule, ensuring you have the correct molecular formula.

By systematically addressing these common challenges, from safety and precursor synthesis to the critical reductive amination and final purification/characterization, researchers can significantly improve their success rate in the synthesis of these valuable fluorinated chroman-4-amines.

References

Technical Support Center: Synthesis of (S)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-7-fluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and enantiomeric purity of your synthesis. Our approach is grounded in mechanistic principles and validated experimental strategies.

Introduction

The synthesis of enantiomerically pure this compound is a critical process in the development of various pharmacologically active molecules. The most common synthetic route involves two key stages: the formation of racemic 7-fluorochroman-4-amine from 7-fluorochroman-4-one via reductive amination, followed by the chiral resolution of the racemate to isolate the desired (S)-enantiomer. This guide will address potential challenges in both stages to help you optimize your synthetic protocol.

Synthetic Overview

The overall synthetic pathway is illustrated below. This guide will focus on troubleshooting and optimizing the reductive amination and chiral resolution steps.

Synthesis_Overview start 7-Fluorochroman-4-one racemic_amine Racemic (R/S)-7-Fluorochroman-4-amine start->racemic_amine Reductive Amination diastereomeric_salts Diastereomeric Salts ((S)-Amine-(+)-DPTTA) ((R)-Amine-(+)-DPTTA) racemic_amine->diastereomeric_salts Salt Formation s_enantiomer This compound r_enantiomer (R)-7-Fluorochroman-4-amine resolving_agent + Chiral Resolving Agent (e.g., (+)-DPTTA) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation separation->r_enantiomer More Soluble Salt (in mother liquor) liberation Base Treatment separation->liberation Less Soluble Salt liberation->s_enantiomer

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.

Part 1: Reductive Amination of 7-Fluorochroman-4-one

Question 1: My reductive amination is resulting in a low yield of the racemic amine. What are the likely causes and how can I improve it?

Answer:

Low yields in reductive amination can often be traced back to several factors. The key is to balance the formation of the imine intermediate with its subsequent reduction.[1]

  • Inefficient Imine Formation: The initial condensation of 7-fluorochroman-4-one with an amine source (e.g., ammonia or an ammonia equivalent) to form an imine is a reversible reaction. To drive the equilibrium towards the imine, it is crucial to remove the water that is formed as a byproduct.

    • Solution: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), into your reaction mixture.[1] Alternatively, if the solvent allows, azeotropic removal of water using a Dean-Stark apparatus can be effective.

  • Suboptimal pH: The pH of the reaction is critical. A mildly acidic environment (typically pH 4-6) is necessary to catalyze imine formation.[2][3] If the pH is too low, the amine nucleophile will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated by protonation.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid. Monitor and adjust the pH as needed.

  • Choice of Reducing Agent: The choice of hydride reagent is paramount. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone to the corresponding alcohol (7-fluorochroman-4-ol) before the imine has a chance to form, leading to a significant side product and reduced yield of the desired amine.[3][4]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for a one-pot reaction as it is selective and does not require strict pH control.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.[4][5]

Question 2: I'm observing a significant amount of 7-fluorochroman-4-ol as a byproduct. How can I prevent this?

Answer:

The formation of the alcohol byproduct is a clear indication that the reduction of the ketone is competing with the reductive amination pathway.

  • Use a Selective Reducing Agent: As mentioned above, switching from a strong reducing agent like NaBH₄ to a milder one like STAB is the most effective solution.[4] STAB is less reactive towards ketones, especially at neutral or slightly acidic pH.[6]

  • Stepwise Procedure: If you must use NaBH₄, a two-step, one-pot procedure can be employed. First, allow the imine to form completely by stirring the ketone and amine source (with a dehydrating agent) for a period of time (monitor by TLC or LC-MS). Once the ketone is consumed, then add the NaBH₄.[2]

Side_Reaction ketone 7-Fluorochroman-4-one imine Imine Intermediate ketone->imine side_product 7-Fluorochroman-4-ol (Side Product) ketone->side_product Reduction (Undesired) amine_source + NH3 amine_source->imine desired_product Racemic Amine imine->desired_product Reduction (Desired) reducing_agent Hydride Reducing Agent reducing_agent->desired_product reducing_agent->side_product

Caption: Competing reaction pathways in reductive amination.

Question 3: The reaction with a sterically hindered amine source is very slow. What can I do?

Answer:

Steric hindrance can impede the initial nucleophilic attack of the amine on the carbonyl.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions or degradation.[1]

  • Use a Lewis Acid Catalyst: A Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can be used to activate the ketone and facilitate imine formation.[4]

Parameter Recommendation for Optimization Rationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for iminium ions over ketones, reducing alcohol byproduct formation.[4][6]
pH 4-6Catalyzes imine formation without fully protonating the amine nucleophile.[2]
Water Removal Molecular Sieves (3Å or 4Å)Drives the imine formation equilibrium forward.[1]
Temperature Room Temperature to 50°CIncreased temperature can overcome steric hindrance but should be used with caution.
Monitoring TLC or LC-MSTo confirm the consumption of the starting ketone and formation of the product.
Part 2: Chiral Resolution of Racemic 7-fluorochroman-4-amine

Question 4: I am struggling to achieve good separation of the diastereomeric salts during crystallization. What factors should I consider?

Answer:

Successful chiral resolution by fractional crystallization is highly dependent on the differential solubility of the two diastereomeric salts.[7]

  • Choice of Resolving Agent: Not all chiral acids will form readily separable diastereomeric salts with a given amine. For chiral amines, derivatives of tartaric acid are a common and effective choice.[8][9] (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) is an excellent candidate due to its rigid structure, which often leads to well-defined crystalline salts.[1][10]

  • Solvent Selection: This is arguably the most critical parameter. The ideal solvent (or solvent system) should provide a significant solubility difference between the two diastereomeric salts.

    • Solution: Conduct a solvent screen with small amounts of the racemic amine and the chosen resolving agent. Common solvents to test include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and mixtures thereof with water. The goal is to find a solvent where one salt is sparingly soluble and crystallizes out, while the other remains in the mother liquor.[11]

  • Stoichiometry of the Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.[12] This is because the less soluble salt will form preferentially and precipitate, leaving the other enantiomer of the amine and the remaining resolving agent in solution.

Question 5: The yield of the desired (S)-enantiomer after resolution is below the theoretical 50%. How can I optimize this?

Answer:

Yields below 50% in classical resolution are common and can be addressed through careful optimization of the crystallization process.

  • Cooling Rate: A slow, controlled cooling rate is crucial for selective crystallization. Rapid cooling can cause both diastereomers to precipitate, leading to low enantiomeric purity and the need for multiple recrystallizations, which decreases the overall yield.

  • Recrystallization: The isolated diastereomeric salt may need to be recrystallized one or more times from the same or a different solvent system to achieve high enantiomeric purity. Each recrystallization step will result in some loss of material, so it's a trade-off between purity and yield.

  • Processing the Mother Liquor: The "unwanted" (R)-enantiomer is in the mother liquor. While not directly improving the yield of the (S)-enantiomer from the initial resolution, recovering the (R)-enantiomer, racemizing it, and recycling it back into the resolution process can significantly improve the overall process yield in subsequent batches.

Question 6: How do I liberate the free (S)-amine from the diastereomeric salt?

Answer:

Once you have isolated the diastereomerically pure salt of the (S)-amine, you need to break the salt to recover your target compound.

  • Procedure:

    • Suspend the diastereomeric salt in water.

    • Add a strong base, such as 2M sodium hydroxide (NaOH), dropwise until the solution is basic (pH > 10).[1] This will deprotonate the amine, making it a free base.

    • Extract the aqueous solution multiple times with an organic solvent like dichloromethane (DCM) or diethyl ether.

    • Combine the organic layers, dry with an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a reductive amination protocol for 7-fluorochroman-4-one?

A1: A robust starting point is to use sodium triacetoxyborohydride (STAB) in a one-pot reaction. See the detailed experimental protocol below.

Q2: Which chiral resolving agent is recommended for 7-fluorochroman-4-amine?

A2: (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) is a highly recommended starting point due to its proven success in resolving a wide variety of chiral amines.[1][10]

Q3: How can I determine the enantiomeric excess (e.e.) of my final product?

A3: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating amine enantiomers.[13][14] See the analytical method protocol below for a starting point.

Q4: Can I use an enzymatic method as an alternative to classical resolution?

A4: Yes, biocatalysis is a powerful alternative. A transaminase enzyme could potentially convert 7-fluorochroman-4-one directly to this compound with high enantioselectivity.[8][15][16][17] This approach avoids the 50% theoretical yield limit of classical resolution and can be more environmentally friendly. However, it requires screening for a suitable enzyme that accepts this specific substrate.

Experimental Protocols

Protocol 1: Synthesis of Racemic 7-Fluorochroman-4-amine

This protocol describes a one-pot reductive amination using ammonium acetate as the ammonia source and STAB as the reducing agent.

  • To a solution of 7-fluorochroman-4-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic 7-fluorochroman-4-amine. The product can be purified by column chromatography if necessary.

Protocol 2: Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric Acid

This is a general protocol; the solvent and temperatures may require optimization.

  • Dissolve the racemic 7-fluorochroman-4-amine (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5 - 1.0 eq) in the same hot solvent.[1]

  • Add the resolving agent solution to the amine solution while stirring.

  • Allow the mixture to cool slowly to room temperature. Crystallization may begin during cooling.

  • Further cool the mixture in a refrigerator (4 °C) or an ice bath to maximize precipitation of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals. This is your diastereomerically enriched salt.

  • To liberate the free amine, follow the procedure outlined in Troubleshooting Question 6.

  • Determine the enantiomeric excess of the final product using the chiral SFC/HPLC method described below.

Protocol 3: Chiral SFC Method for Enantiomeric Excess Determination

This method is a starting point and may require optimization for your specific system.

  • Column: A polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® AD-H or a cyclofructan-based column).[13]

  • Mobile Phase: Supercritical CO₂ with a co-solvent of methanol containing a basic additive (e.g., 0.1% diethylamine or ethanesulfonic acid for salt pair separation).[4]

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 35-40 °C.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Injection: Dissolve a small sample of the final product in the mobile phase co-solvent.

References

Technical Support Center: Purification of Chiral Amine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for chiral amine intermediate purification. As a Senior Application Scientist, I've seen firsthand the challenges researchers face when striving for high enantiomeric purity and yield. Chiral amines are foundational building blocks in over 40% of pharmaceuticals, making their effective purification a critical step in drug development.[1][2] This guide is designed to move beyond simple protocols, offering a framework for diagnosing issues, understanding the underlying chemistry, and systematically optimizing your purification strategy. Here, we will address the common and complex hurdles you may encounter, from low enantiomeric excess to stubbornly inseparable diastereomers, providing field-proven insights to guide you toward a successful resolution.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during the purification of chiral amine intermediates.

Q1: My final product has low enantiomeric excess (ee) after purification. What are the most common culprits?

A1: Low enantiomeric excess post-purification is a frequent issue that can stem from several sources, often related to the purification method itself or the stability of the amine.

  • Incomplete Separation: The chosen method may not be selective enough. In crystallization, this could mean the solubilities of the diastereomeric salts are too similar.[3][4] In chromatography, it could be due to sub-optimal column selection or mobile phase conditions, leading to peak co-elution.[5]

  • Racemization: Your chiral amine may be susceptible to racemization under the purification conditions.[6] This is particularly true for amines with an acidic proton at the chiral center, which can epimerize under basic or even mildly acidic conditions, or at elevated temperatures.[7][8]

  • Inaccurate ee Measurement: The analytical method used to determine ee might be flawed. Poor integration of chromatographic peaks or using a non-validated method can give misleading results.[9] It's crucial to have a robust analytical method before troubleshooting the purification itself.

  • Enantiomeric Contamination: The starting materials, including chiral resolving agents or catalysts from a prior asymmetric synthesis, may contain enantiomeric impurities that carry through the process.[10]

Q2: I'm attempting a diastereomeric salt crystallization, but my yield is consistently below the theoretical 50% maximum. Why is this happening?

A2: Achieving the theoretical 50% yield for a single enantiomer in a classical resolution is rare in practice. Several factors can contribute to lower-than-expected yields:

  • Co-precipitation: The more soluble diastereomeric salt may co-precipitate with the desired, less soluble salt, especially if the solution is supersaturated or cooled too quickly. This not only lowers the yield of the pure diastereomer but also reduces its diastereomeric excess (de).

  • Unfavorable Salt Formation Equilibrium: The equilibrium between the free amine/acid and the salt may not fully favor salt formation in the chosen solvent, leaving a significant portion of the target amine in the mother liquor.[3]

  • High Solubility of the "Insoluble" Salt: The desired diastereomeric salt may still have significant solubility in the chosen solvent, leading to product loss in the mother liquor.[4]

  • Formation of By-products: Undesired side reactions, such as the formation of amine dimers or imines, can consume the starting material and reduce the overall yield.[4]

  • Mechanical Losses: Product can be lost during filtration, washing, and transfer steps, especially on a smaller scale.

Q3: When should I choose enzymatic resolution over classical crystallization or chromatography?

A3: Enzymatic resolution is a powerful technique that offers distinct advantages in specific scenarios. Consider it when:

  • High Selectivity is Required: Enzymes can offer extremely high enantioselectivity (E-values >200), often surpassing what can be achieved with diastereomeric crystallization.[11] This is particularly useful for producing high-purity enantiomers required for pharmaceutical applications.[12]

  • Mild Conditions are Necessary: The reaction conditions are typically mild (ambient temperature, neutral pH), which is ideal for substrates that are sensitive to heat or pH and prone to racemization.[13]

  • "Green" Chemistry is a Priority: Biocatalysis avoids the use of potentially toxic heavy metals or harsh reagents and often uses aqueous or solvent-free systems, aligning with green chemistry principles.[14]

  • Dynamic Kinetic Resolution (DKR) is Possible: If the unwanted enantiomer can be racemized in situ under conditions compatible with the enzyme, a DKR process can theoretically convert 100% of the starting racemate into the desired enantiomer, overcoming the 50% yield limit of classical resolution.[15]

However, drawbacks can include limited substrate scope for wild-type enzymes, the need for enzyme engineering, and challenges in separating the enzyme from the product.[13][16]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This classical technique relies on the differential solubility of diastereomeric salts.[17][18] Success hinges on maximizing this solubility difference.

Q: My diastereomeric excess (de) is low after crystallization. How can I improve it?

A: Low diastereomeric excess is typically a problem of insufficient differentiation between the two diastereomeric salts in solution and during crystal formation.

Causality & Troubleshooting Steps:

  • Optimize the Solvent System: The solvent is the most critical variable.

    • Polarity: The ideal solvent must provide a significant solubility difference between the diastereomers. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).

    • Kinetics vs. Thermodynamics: A rapid crystallization (kinetic control) may trap the more soluble diastereomer. Slow cooling, maintaining the solution at a temperature just below saturation for an extended period (aging), can favor the formation of the more stable, less soluble salt (thermodynamic control).[3]

  • Evaluate the Resolving Agent: Not all resolving agents are created equal for a given amine.

    • Screening: If possible, test different chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphor-sulfonic acid). The crystal packing and intermolecular interactions that dictate solubility are highly specific to the acid-base pair.[17]

  • Adjust the Stoichiometry: The molar ratio of the resolving agent to the racemic amine can be critical.

    • Sub-stoichiometric amounts: Using slightly less than 0.5 equivalents of the resolving agent can sometimes improve selectivity by ensuring that only the least soluble salt precipitates.

    • Excess acid: For diacid resolving agents like tartaric acid, using a molar ratio greater than 1.5 can sometimes favor the formation of more enantiopure acidic salts.[3]

  • Control Temperature Profile:

    • Cooling Rate: Employ a slow, controlled cooling ramp to prevent rapid precipitation, which can trap impurities and the undesired diastereomer.

    • Aging Time: Hold the slurry at the final crystallization temperature for several hours to allow the system to reach equilibrium, which can dissolve less stable crystals and recrystallize the more stable diastereomer.

Troubleshooting Workflow: Low Diastereomeric Excess

G start Low Diastereomeric Excess (de) solvent Step 1: Re-evaluate Solvent System start->solvent agent Step 2: Screen Resolving Agents solvent->agent No improvement sub_solvent1 Screen different polarities (e.g., alcohols, water mixtures) solvent->sub_solvent1 sub_solvent2 Try slower cooling / aging (Thermodynamic Control) solvent->sub_solvent2 ratio Step 3: Optimize Molar Ratio agent->ratio No improvement sub_agent Test different chiral acids (e.g., Tartaric, Mandelic) agent->sub_agent temp Step 4: Refine Temperature Profile ratio->temp No improvement sub_ratio Test sub-stoichiometric (0.45 eq) or excess (>1.5 eq) ratios ratio->sub_ratio end_node High de Achieved temp->end_node Success

Caption: Decision tree for troubleshooting low de in crystallization.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Chiral chromatography, especially Supercritical Fluid Chromatography (SFC), is a powerful tool for both analytical- and preparative-scale separation of chiral amines.[19][20]

Q: I am seeing poor resolution (Rs < 1.5) and significant peak tailing for my chiral amine separation. What should I do?

A: This is a classic problem, particularly with basic amines. It points to undesirable secondary interactions with the stationary phase and sub-optimal mobile phase conditions.

Causality & Troubleshooting Steps:

  • Address Secondary Interactions (Peak Tailing): Basic amines can interact strongly with residual acidic silanols on the silica support of the chiral stationary phase (CSP), causing peak tailing.

    • Mobile Phase Additives: The most effective solution is to add a competing base to the mobile phase to saturate these active sites. For SFC, a combination of an acid and an amine (e.g., trifluoroacetic acid and triethylamine) is often highly effective.[21]

    • Column Choice: Some modern CSPs are based on silica with better end-capping or are bonded in a way that shields the silica surface, reducing these interactions.

  • Improve Selectivity (Resolution):

    • Mobile Phase Composition:

      • SFC: The choice and percentage of the alcohol co-solvent (modifier) are critical. Methanol is often a good starting point due to its polarity and volatility.[21] Systematically screen methanol, ethanol, and isopropanol.

      • HPLC (Reversed-Phase): Adjust the ratio of organic solvent (acetonitrile, methanol) to the aqueous buffer. The pH of the buffer is crucial for controlling the ionization state of the amine.

    • Stationary Phase Screening: There is no universal chiral column.[20] If optimizing the mobile phase on one column fails, a systematic screen of different CSPs is necessary. Polysaccharide-based (e.g., cellulose or amylose derivatives) and crown ether-based phases are excellent starting points for primary amines.[19][]

    • Temperature: Lowering the column temperature can sometimes increase the energy difference between the analyte-CSP interactions, leading to better resolution, although it may also increase analysis time and backpressure.

Data Summary: Common Additives for Chiral Amine SFC
Additive TypeExampleTypical ConcentrationPurpose
BasicTriethylamine (TEA), Diethylamine (DEA)0.1% - 0.5%Reduces peak tailing by competing for acidic sites on the stationary phase.
AcidicTrifluoroacetic Acid (TFA), Formic Acid0.1% - 0.5%Improves chiral recognition by ensuring the amine is in its ionized (ammonium) form.[21]
CombinationTFA / TEA0.2% / 0.1%Often provides the best balance of good peak shape and high selectivity.[21]

Experimental Protocols

Protocol 1: General Workflow for Diastereomeric Salt Resolution Screening

This protocol outlines a systematic approach to finding suitable conditions for a diastereomeric salt crystallization.

  • Resolving Agent & Amine Characterization:

    • Confirm the purity and enantiomeric excess of your starting racemic amine and the chiral resolving agent using a validated analytical method (e.g., chiral HPLC/SFC).[9]

  • Solvent Screening (Small Scale):

    • In separate small vials (e.g., 2 mL), dissolve ~50 mg of the racemic amine in ~1 mL of various candidate solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water, and 9:1 mixtures of alcohol/water).

    • Add 0.5 molar equivalents of the chosen chiral resolving acid to each vial.

    • Stir or shake at room temperature for 1-2 hours. If no precipitate forms, cool the vials to 0-5°C and stir for another 2-4 hours. If still no precipitate, try slowly adding an anti-solvent (e.g., heptane) or allowing slow evaporation.

    • Note which solvents produce a crystalline solid.

  • Condition Optimization:

    • Select the most promising solvent(s) from the screen for a larger scale experiment (~1 g of amine).

    • Dissolve the amine in the minimum amount of hot solvent.

    • Add the resolving agent (0.5 equivalents) dissolved in a small amount of the same solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Collect the resulting crystals by filtration. Wash the crystals sparingly with a small amount of the cold solvent.

  • Analysis:

    • Dry the crystals and determine the yield.

    • To determine the diastereomeric excess (de), dissolve a small sample of the crystals and analyze by achiral HPLC or NMR.

    • To determine the enantiomeric excess (ee), "liberate" the free amine from the salt by dissolving the crystals in water, basifying with NaOH, extracting the amine with an organic solvent (e.g., dichloromethane), drying, and concentrating. Analyze the resulting free amine by your validated chiral analytical method.

Protocol 2: Chiral SFC Method Development Workflow

G start Start: Chiral SFC Method Development screen_cols 1. Primary Column Screen (e.g., Polysaccharide, Crown Ether CSPs) Isocratic: 20% MeOH in CO2 start->screen_cols eval1 Any Separation? screen_cols->eval1 screen_solv 2. Co-Solvent Screen (Methanol, Ethanol, IPA) on Best Column(s) eval1->screen_solv Yes fail_node Re-evaluate Approach (Consider HPLC or Derivatization) eval1->fail_node No eval2 Baseline Separation? screen_solv->eval2 add_mod 3. Additive Screen (e.g., 0.2% TFA / 0.1% TEA) to Best Co-Solvent eval2->add_mod No, but partial separation optimize 4. Final Optimization (Gradient, Flow Rate, Temp) eval2->optimize Yes eval3 Good Peak Shape & Resolution? add_mod->eval3 eval3->optimize Yes eval3->fail_node No end_node Validated Method optimize->end_node

References

Overcoming stereoselectivity issues in chroman amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The precise three-dimensional arrangement of atoms—the stereochemistry—of these molecules is often the single most critical determinant of their pharmacological activity, selectivity, and safety profile.[1] Consequently, the development of robust, stereoselective methods for synthesizing chiral chroman amines is a paramount objective for researchers in medicinal chemistry and drug development.

This guide is structured to function as a dedicated technical support resource. It moves beyond simple protocols to address the common and often complex challenges encountered in controlling stereoselectivity. Here, we will dissect recurring issues, explore their mechanistic underpinnings, and provide actionable, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)
Q1: My reaction has a high yield, but the enantiomeric excess (ee) is disappointingly low. What are the primary factors I should investigate first?

This is one of the most common issues in asymmetric synthesis. A high yield with low enantioselectivity suggests that the catalytic cycle is efficient but the chiral induction is poor. The issue typically stems from one or more of the following core parameters:

  • Catalyst Integrity and Loading: Ensure your chiral catalyst or ligand is of high purity and has not degraded.[3] Many organocatalysts and metal complexes are sensitive to air and moisture.[3][4] Running the reaction under a strictly inert atmosphere with anhydrous solvents is critical.[4] Furthermore, insufficient catalyst loading can allow a non-selective, background (uncatalyzed) reaction to compete, thereby eroding the overall ee.[3]

  • Reaction Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases the energy difference between the two diastereomeric transition states, which enhances stereochemical discrimination and leads to higher ee.[4][5] There is often a trade-off between reaction rate and selectivity, so a systematic temperature screen is essential.

  • Solvent Choice: The solvent is not an inert medium; it plays a crucial role in catalysis.[5] Its polarity and coordinating ability can influence the conformation of the catalyst-substrate complex and stabilize or destabilize the key transition states.[4][5] Screening a range of solvents is a mandatory optimization step. For instance, in a Nickel-catalyzed reductive cyclization, toluene provided high yield and high enantioselectivity, while THF gave excellent enantioselectivity but only a moderate yield.[6]

Q2: I'm facing poor diastereoselectivity in a reaction that creates two new stereocenters. How do I address this?

Poor diastereoselectivity arises when the transition states leading to the different diastereomers are too close in energy. Improving it requires enhancing the steric and/or electronic differentiation during the C-C or C-N bond formation.

  • Catalyst Control: The most powerful strategy is to use a catalyst that creates a highly organized, rigid chiral environment. Bifunctional catalysts, such as thiourea-amines derived from cinchona alkaloids, are particularly effective.[7] They can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, forcing the substrates into a specific orientation that favors one diastereomeric outcome.[7]

  • Substrate Control: Sometimes, the inherent structure of the substrate can be modified. Increasing the steric bulk of substituents near the reacting centers can create a stronger bias for one approach trajectory over another. This is a foundational principle of asymmetric synthesis.[8]

  • Domino/Cascade Reactions: In multi-step, one-pot cascade reactions, the stereochemistry of the first bond formation often dictates the outcome of subsequent steps.[9] Optimizing the conditions for that initial stereodetermining step is crucial. For example, in a domino Michael/hemiacetalization reaction, the initial Michael addition sets the stereochemistry, which is then carried through to the final chromane product.[9]

Q3: There are so many catalyst types (transition metals, organocatalysts, enzymes). How do I select the right one for my chroman amine synthesis?

The choice of catalyst depends heavily on the specific transformation you are trying to achieve. There is no single "best" catalyst, but there are clear starting points for different synthetic routes.

  • Transition Metal Catalysts (Ru, Ir, Ni, Pd): These are often the catalysts of choice for hydrogenation, transfer hydrogenation, and allylic amination reactions.[6][10][11] For instance, the asymmetric hydrogenation of enamides derived from chroman-3-ones using a Ruthenium-Synphos catalyst is a highly effective method for producing enantiopure 3-aminochromans.[1] Nickel-catalyzed reductive cyclizations have also proven highly effective for accessing chromans with excellent enantioselectivity.[6]

  • Organocatalysts: These small, metal-free organic molecules are powerful tools for a wide range of transformations, including Michael additions, [4+2] cycloadditions, and cascade reactions.[12][13][14] Chiral primary and secondary amines (e.g., prolinol derivatives) activate substrates by forming iminium or enamine intermediates, while bifunctional catalysts (e.g., squaramide or thiourea-based) use hydrogen bonding to organize the transition state.[7][12] They are particularly useful for constructing complex polycyclic chromanes.[13][15]

  • Biocatalysts (Enzymes): For specific transformations like the amination of ketones, engineered enzymes such as transaminases offer unparalleled selectivity under mild, sustainable conditions.[16] While requiring more specialized expertise, biocatalysis can provide direct access to enantiopure amines that are difficult to obtain through traditional chemical methods.[16][17]

Troubleshooting Guides & Protocols
Guide 1: Systematic Workflow for Optimizing Low Enantioselectivity

When faced with low ee, avoid random changes. A systematic, data-driven approach is the most efficient path to success. The following workflow provides a logical progression for troubleshooting.

Caption: Workflow for troubleshooting low enantioselectivity.

Data Summary Table 1: Influence of Solvent and Temperature on a Ni-Catalyzed Reductive Cyclization

This table summarizes data from a Nickel-catalyzed asymmetric reductive cyclization of an aryl-chained alkynone, demonstrating the profound impact of reaction conditions on both yield and stereoselectivity.[6]

EntrySolventTemperature (°C)Yield (%)Enantiomeric Ratio (er)
1Toluene259192.5:7.5
2THF256093.8:6.2
3MeOH250N/A
4THF03694.3:5.7
5THF/Dioxane (1:2)-59595.5:4.5

Data adapted from a study on Ni-catalyzed enantioselective synthesis of chiral chromans.[6] As shown, lowering the temperature in THF (Entry 4 vs. 2) improves enantioselectivity at the cost of yield. A mixed solvent system at low temperature (Entry 5) provides the optimal balance of high yield and excellent enantioselectivity.

Guide 2: Protocol for Asymmetric Hydrogenation to Access Chiral 3-Aminochromans

This protocol is adapted from a well-established method for the enantioselective synthesis of 3-aminochroman derivatives via the asymmetric hydrogenation of a trisubstituted enamide precursor.[1]

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, add the Ruthenium-Synphos catalyst (1-2 mol%) to a high-pressure reactor vessel.

  • Reaction Setup: Add the enamide substrate (1.0 equiv) dissolved in degassed methanol to the reactor.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge it with H₂ gas (3-5 cycles). Pressurize the reactor to the desired pressure (e.g., 10-50 bar H₂).

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by carefully depressurizing and sampling.

  • Workup: Once the reaction is complete, carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the optically active 3-aminochroman.

  • Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis, typically using a column like a Daicel Chiralcel OD-H.[1]

Guide 3: Protocol for Organocatalytic Oxy-Michael Addition for Chroman Synthesis

This protocol details an intramolecular oxy-Michael addition to form the chroman skeleton, a reaction often catalyzed by bifunctional organocatalysts like Cinchona-alkaloid derivatives.[12]

Step-by-Step Methodology:

  • Reaction Setup: In a dried reaction vial under an inert atmosphere (e.g., Argon), dissolve the phenol substrate bearing an (E)-α,β-unsaturated ketone moiety (1.0 equiv) and the Cinchona-alkaloid-urea catalyst (10 mol%) in anhydrous toluene (0.1 M).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC). Reactions typically run for 24-72 hours.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral chroman product.

  • Analysis: Determine the enantiomeric excess (ee) of the final product by chiral HPLC analysis.

Mechanistic Insight: Bifunctional Organocatalysis

The success of many modern organocatalytic methods for chroman synthesis lies in the concept of bifunctional catalysis. Catalysts like squaramides or thioureas possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site. This allows for the simultaneous activation of two different reacting partners, creating a highly ordered transition state that effectively shields one face of the electrophile, leading to high stereoselectivity.

G cluster_0 Bifunctional Catalyst Transition State Assembly CAT Thiourea Catalyst (H-Bond Donor) NUC Phenolate (Nucleophile) CAT->NUC H-Bonds activate Phenolate O ELE α,β-Unsaturated Ketone (Electrophile) CAT->ELE H-Bonds activate Carbonyl O TS Ordered Transition State NUC->TS ELE->TS

Caption: Bifunctional catalyst activating reactants.

References

Technical Support Center: Synthesis of (S)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-7-fluorochroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding common challenges encountered during the synthesis of this key chiral intermediate.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step protocols for resolution.

Issue 1: Low Yield in Reductive Amination of 7-Fluorochroman-4-one

Question: We are experiencing low yields during the reductive amination of 7-fluorochroman-4-one to produce the racemic amine. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in reductive amination are often multifactorial, stemming from incomplete imine formation, competing reduction of the ketone, or suboptimal reaction conditions. Reductive amination is a powerful method for amine synthesis precisely because it avoids issues like over-alkylation common in direct alkylation methods.[1][2]

Root Cause Analysis & Solutions:

  • Incomplete Imine/Iminium Ion Formation: The reaction proceeds via an imine or iminium intermediate, which is then reduced.[2] The equilibrium between the ketone/amine and the imine/water may not favor the imine.

    • Solution: Employ dehydrating conditions. The use of chemical reagents like Ti(OiPr)₄ or activated molecular sieves can drive the equilibrium towards the imine, increasing the concentration of the species to be reduced.[2]

  • Competing Ketone Reduction: The reducing agent may reduce the starting ketone faster than the formed imine.

    • Solution: Choose a reductant that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they are less reactive towards ketones at neutral or slightly acidic pH.[1] While effective, be aware that NaBH₃CN can produce toxic cyanide byproducts upon acidic workup.[3]

  • Suboptimal pH: The rate of imine formation is pH-dependent. Acid catalysis can protonate the carbonyl, making it more electrophilic, but too much acid will protonate the amine, rendering it non-nucleophilic.

    • Solution: The reaction is often buffered or carried out with a mild acid catalyst, like acetic acid, to maintain an optimal pH range (typically 4-6).[4]

Optimized Protocol (Example):

ParameterRecommended ConditionRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for imines, and avoids cyanide waste streams.[1]
Amine Source Ammonia or Ammonium AcetateProvides the nitrogen for the primary amine.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Preferred solvents for this reducing agent.[4]
Catalyst Acetic Acid (optional)Can accelerate imine formation with ketones.[4]
Temperature Room TemperatureTypically sufficient for the reaction to proceed.
Issue 2: Poor Enantioselectivity or Difficult Chiral Resolution

Question: Our chiral resolution of 7-fluorochroman-4-amine using diastereomeric salt crystallization is inefficient. What factors influence the success of this separation, and are there alternative enantioselective methods?

Answer:

Classical resolution via diastereomeric salt formation is a common technique but can be challenging to scale up and optimize. The success hinges on the differential solubility of the two diastereomeric salts.[5]

Troubleshooting Diastereomeric Salt Crystallization:

  • Resolving Agent Selection: The choice of the chiral acid is critical. Commonly used resolving agents include derivatives of tartaric acid or mandelic acid. Empirical screening of several agents is often necessary to find one that provides a significant solubility difference between the diastereomeric salts.[5]

  • Solvent System: The solvent plays a crucial role in differentiating the solubility of the salts. A systematic screening of various solvents and solvent mixtures is essential. The ideal solvent will maximize the precipitation of the desired salt while keeping the undesired one in solution.[5]

  • Temperature and Cooling Rate: Crystallization is a thermodynamic process. A slow, controlled cooling profile is generally preferred to allow for the selective crystallization of the less soluble diastereomer, leading to higher enantiomeric excess (ee).

Alternative Strategy: Asymmetric Synthesis

Instead of resolving a racemic mixture, an asymmetric synthesis approach can directly yield the desired (S)-enantiomer.

  • Asymmetric Reductive Amination: This involves the use of a chiral catalyst or a chiral borane reagent to stereoselectively reduce the imine intermediate.

  • Enzymatic Methods: Enzymes like transaminases or imine reductases can exhibit high stereoselectivity and are increasingly used in pharmaceutical synthesis.[2] These biocatalytic methods often proceed under mild conditions.

Issue 3: Side Reactions During Boc-Protection/Deprotection

Question: We are observing unexpected byproducts during the Boc-protection of the synthesized amine and subsequent deprotection. What are these side reactions and how can they be minimized?

Answer:

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[6][7][8] However, side reactions can occur during both its introduction and cleavage.

A. Boc-Protection Side Reactions:

  • Problem: Incomplete reaction or formation of di-Boc protected amine (if starting with a primary amine and harsh conditions).

  • Cause: Insufficient stoichiometry of Boc₂O or inadequate base.

  • Solution: Use a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a solvent like THF or DCM.[7]

B. Boc-Deprotection Side Reactions:

  • Problem: Alkylation of the product or other nucleophilic sites by the tert-butyl cation.

  • Cause: During acid-catalyzed deprotection (e.g., with trifluoroacetic acid, TFA), a stable tert-butyl cation is formed as an intermediate.[9][10] This carbocation can act as an electrophile and alkylate electron-rich aromatic rings or other nucleophiles present in the molecule.[6][9]

  • Solution: Use of Scavengers: To prevent this unwanted alkylation, a "scavenger" should be added to the reaction mixture. The scavenger is a nucleophile that is more reactive towards the tert-butyl cation than the substrate.

    • Recommended Scavengers: Anisole, thioanisole, or triisopropylsilane (TIS) are commonly used scavengers.[6] They effectively trap the tert-butyl cation, preventing it from reacting with your desired product.

Optimized Boc-Deprotection Protocol:

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Boc_Amine Boc-(S)-7-fluorochroman-4-amine in DCM Add_TFA Add TFA/Scavenger Mix (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) Stir at RT Boc_Amine->Add_TFA Step 1 Evaporate Remove Volatiles (in vacuo) Add_TFA->Evaporate Step 2 Purify Purification (e.g., Crystallization or Chromatography) Evaporate->Purify Step 3 Final_Product This compound (as TFA salt) Purify->Final_Product Step 4

Caption: Workflow for Boc deprotection with scavenger.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of the 7-fluorochroman-4-one core?

A1: A common and efficient route to 4-chromanones starts from substituted phenols.[11] For 7-fluorochroman-4-one, the synthesis would typically begin with 3-fluorophenol. This phenol can undergo a Michael addition to acrylonitrile, followed by an intramolecular Houben-Hoesch type reaction (acid-catalyzed cyclization) to form the chromanone ring system.[11]

Q2: Can a Mitsunobu reaction be used to introduce the amine functionality? What are the potential pitfalls?

A2: Yes, the Mitsunobu reaction is a powerful tool for converting a secondary alcohol (like 7-fluorochroman-4-ol) to an amine, typically with inversion of configuration.[12][13] The reaction uses a pronucleophile (like phthalimide or an azide), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

Potential Pitfalls of the Mitsunobu Reaction:

  • Byproduct Removal: The reaction generates triphenylphosphine oxide (TPPO) and the hydrazine byproduct, which can be difficult to remove via standard chromatography. Specialized purification techniques or modified reagents have been developed to address this.[13]

  • Reagent Stoichiometry and Quality: The reaction is sensitive to the quality and stoichiometry of the reagents. PPh₃ can oxidize over time, and the azodicarboxylates can degrade. Using excess reagents is sometimes required to drive the reaction to completion, which exacerbates the purification challenge.[15]

  • Acidic Nucleophile Requirement: The nucleophile should have a pKa < 15 to protonate the intermediate betaine, preventing side reactions.[13][14] This is why phthalimide (followed by hydrolysis) or hydrazoic acid (followed by reduction) are used instead of ammonia directly.

Mitsunobu_Mechanism PPh3 PPh₃ Alcohol R-OH (Chroman-4-ol) Betaine Betaine Intermediate Ph₃P⁺-N(R')-N⁻-CO₂R' PPh3->Betaine 1. Form Adduct DEAD DEAD DEAD->Betaine 1. Form Adduct Nucleophile Nu-H (e.g., Phthalimide) Oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] Nu⁻ Betaine->Oxyphosphonium 2. Proton Transfer from Nu-H & R-OH SN2 Sₙ2 Attack Oxyphosphonium->SN2 3. Activate Alcohol Hydrazine DEAD-H₂ Oxyphosphonium->Hydrazine Product R-Nu (Inverted Stereochemistry) SN2->Product 4. Inversion TPPO TPPO SN2->TPPO

Caption: Simplified Mitsunobu reaction pathway.

Q3: Why is enantiomeric purity so critical for this compound in drug development?

A3: Enantiomeric purity is paramount for chiral amine intermediates used in pharmaceuticals. Different enantiomers of a drug can have vastly different pharmacological activities, metabolic profiles, and toxicities. The (S)-enantiomer of a compound may be the active therapeutic agent, while the (R)-enantiomer could be inactive, less active, or even cause harmful side effects. Regulatory agencies like the FDA require chiral drugs to be developed and marketed as single enantiomers unless there is a therapeutic justification for using a racemic mixture. Therefore, ensuring high enantiomeric excess (>99% ee) of intermediates like this compound is a critical quality control step in the synthesis of the final active pharmaceutical ingredient (API).

III. References

  • A two step efficient and practical synthesis of a variety of 4-chromanones. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from --INVALID-LINK--

  • Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Retrieved from --INVALID-LINK--

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). GUPEA. Retrieved from --INVALID-LINK--

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from --INVALID-LINK--

  • Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews. Retrieved from --INVALID-LINK--

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Mitsunobu Reaction. (n.d.). Alfa Chemistry. Retrieved from --INVALID-LINK--

  • Mitsunobu reaction issues. (2018). Reddit. Retrieved from --INVALID-LINK--

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from --INVALID-LINK--

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved from --INVALID-LINK--

  • This compound, CAS No. 1018978-91-0. (n.d.). iChemical. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. (2015). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved from --INVALID-LINK--

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from --INVALID-LINK--

  • Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6. (2023). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Determining the Absolute Stereochemistry of (R)-7-Methylchroman-4-amine: A Comparative Guide to Analytical Techniques. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Technical Support Center: Scaling Up Chiral Resolution of Amines. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis of 7-hydroxy-4-oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acid N-alkyl amides and their antioxidant activities. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. (n.d.). Science and Education Publishing. Retrieved from --INVALID-LINK--

  • Organocatalytic Enantioselective Michael Addition of 4-Hydroxycoumarin to α,β-Unsaturated Ketones: A Simple Synthesis of Warfarin. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. (n.d.). PubMed. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scaling Up the Production of (S)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of (S)-7-fluorochroman-4-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of producing this chiral amine with high purity and yield.

Process Overview: From Ketone to Enantiopure Amine

The industrial production of this compound typically follows a robust, multi-step pathway. The most common and scalable approach involves the synthesis of the racemic amine from its corresponding ketone, followed by a classical chiral resolution to isolate the desired (S)-enantiomer. While alternative methods like direct asymmetric synthesis exist, chiral resolution often remains the most cost-effective and reliable method for large-scale manufacturing.[1]

The general workflow is depicted below:

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution cluster_2 Part 3: Unwanted Enantiomer Recycling (Optional) A Start: 7-Fluorochroman-4-one B Reductive Amination (e.g., NH3, H2, Pd/C or NaBH(OAc)3) A->B C Work-up & Isolation B->C D Racemic (R/S)-7-fluorochroman-4-amine C->D E Diastereomeric Salt Formation (with Chiral Acid, e.g., D-Tartaric Acid) D->E Input to Resolution F Selective Crystallization (Isolation of less soluble salt) E->F G Salt Breaking (Base Treatment) & Liberation of Free Amine F->G I Mother Liquor (Rich in (R)-enantiomer salt) F->I H Final Product: This compound G->H J Liberate (R)-amine I->J K Racemization J->K K->B Recycle

Caption: Overall workflow for the production of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis and scale-up, providing explanations and actionable solutions.

Section 2.1: Racemic Amine Synthesis

Q: My reductive amination of 7-fluorochroman-4-one is showing low conversion and producing side products. What's going wrong?

A: Low conversion in reductive amination is often traced back to catalyst activity, reagent stoichiometry, or reaction conditions.

  • Catalyst Issues (for Catalytic Hydrogenation):

    • Poisoning: The catalyst (e.g., Palladium on Carbon, Pd/C) can be poisoned by impurities in the starting material, solvent, or ammonia source. Sulfur or halide impurities are common culprits. Consider passing your starting materials through a plug of activated carbon or silica gel.

    • Activity: Ensure you are using a catalyst with appropriate activity and loading. For scale-up, catalyst slurry handling and proper mixing are critical to ensure good contact with the reactants.

  • Reducing Agent Issues (for Hydride Reductions):

    • If using agents like sodium triacetoxyborohydride (STAB), moisture is a key concern. Ensure all reagents and solvents are anhydrous, as water will quench the hydride reagent.

  • Side Products:

    • Over-alkylation: While less common with ammonia, using other amines can lead to secondary amine formation.[2] Using a sufficient excess of the aminating agent can help minimize this.

    • Alcohol Formation: Incomplete amination followed by reduction of the ketone will yield 7-fluorochroman-4-ol. This suggests that the formation of the imine/enamine intermediate is slow. You can try increasing the reaction temperature or adding a dehydrating agent.

Q: I'm struggling with the purification of my racemic 7-fluorochroman-4-amine. What are the best practices?

A: The primary goal is to remove unreacted starting material, the corresponding alcohol impurity, and any catalyst residues.

  • Post-Reaction Work-up: After the reaction, filter off the catalyst (if used). An acidic aqueous wash (e.g., with dilute HCl) will extract your amine product into the aqueous layer, leaving non-basic organic impurities behind.

  • Basification and Extraction: Neutralize the acidic aqueous layer with a base (e.g., NaOH) to a pH > 10 to deprotonate the amine. Then, extract the free amine into an organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).

  • Crystallization/Distillation: Depending on the physical properties of the amine, purification can be achieved by crystallization of the free base or its salt (e.g., hydrochloride salt). High-vacuum distillation is another option for thermally stable amines.

Section 2.2: Chiral Resolution

Q: My diastereomeric salt crystallization is not providing the desired enantiomeric excess (e.e.). How can I improve the selectivity?

A: Achieving high enantiomeric excess is a multi-parameter optimization problem. The key is to maximize the solubility difference between the two diastereomeric salts.[1]

  • Choice of Resolving Agent: This is the most critical factor. For chiral amines, common choices include tartaric acid derivatives, (R)-(-)-Mandelic acid, or (S)-(+)-Camphorsulfonic acid.[1] You may need to screen several agents to find the one that provides the best crystal formation and selectivity.

  • Solvent System: The solvent has a profound impact on the relative solubilities of the diastereomeric salts. A mixture of solvents (e.g., ethanol/water, isopropanol/acetone) often provides better results than a single solvent. The goal is to find a system where one salt is sparingly soluble while the other remains in solution.

  • Temperature Profile: The crystallization temperature and cooling rate are critical. A slow, controlled cooling profile promotes the growth of larger, purer crystals. Crash-cooling will trap impurities and the undesired diastereomer, leading to low e.e.

  • Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.6 equivalents) can sometimes improve the e.e. of the crystallized product, as it ensures the less soluble salt crystallizes first, leaving the more soluble one in the mother liquor.

G Start Low Enantiomeric Excess (e.e.) Observed in Crystallized Salt Q1 Is the Resolving Agent Optimal? Start->Q1 A1 Screen alternative chiral acids (e.g., mandelic acid, CSA). Reference literature for similar amines. Q1->A1 No Q2 Is the Solvent System Optimized? Q1->Q2 Yes A1->Q2 A2 Perform solubility studies. Test solvent/anti-solvent combinations (e.g., Alcohol/Water, Acetone/Heptane). Q2->A2 No Q3 Is the Cooling Profile Controlled? Q2->Q3 Yes A2->Q3 A3 Implement a slow, linear cooling ramp. Introduce a seeding step with pure crystals to promote controlled growth. Q3->A3 No Q4 Is the Stoichiometry Correct? Q3->Q4 Yes A3->Q4 A4 Experiment with 0.5 to 1.0 equivalents of resolving agent to maximize yield vs. purity. Q4->A4 No End Achieved >99% e.e. Q4->End Yes A4->End

Caption: Troubleshooting decision tree for low enantiomeric excess.

Section 2.3: Scale-Up Challenges

Q: Moving from a 1L flask to a 50L reactor, my crystallization yield dropped significantly. What are the likely causes?

A: Scale-up introduces changes in surface-area-to-volume ratios, mixing dynamics, and heat transfer, all of which affect crystallization.

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized supersaturation and temperature gradients, causing uncontrolled nucleation and poor crystal quality. Ensure your agitator speed and design are appropriate for the vessel geometry to maintain a homogeneous slurry.

  • Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio, making cooling less efficient. If the heat of crystallization is not removed effectively, it can cause fine particles to dissolve, reducing yield. Your cooling profile must be adapted for the larger scale.[3]

  • Seeding Strategy: A robust seeding protocol is crucial for consistency at scale. The seed amount and the point of addition (temperature, supersaturation level) must be precisely defined and controlled.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes (CQAs) for the final this compound product? A: The most critical attributes are:

  • Identity and Structure: Confirmed by NMR, MS.

  • Assay/Purity: Typically >99.0% by HPLC or GC.

  • Enantiomeric Purity: >99.5% e.e. by Chiral HPLC.

  • Residual Solvents: Must be below ICH (International Council for Harmonisation) limits.

  • Related Substances: Any single impurity should be below 0.10%.

Q: Are there any modern alternatives to classical chiral resolution for this molecule? A: Yes, two promising alternatives are:

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to directly form the (S)-enantiomer from the starting ketone or a precursor. Organocatalytic methods, for example, have been developed for the asymmetric synthesis of chiral chromans.[4][5] While potentially more atom-economical, developing a scalable and cost-effective asymmetric process can be challenging.

  • Enzymatic Kinetic Resolution: Specific enzymes, such as lipases or monoamine oxidases (MAOs), can selectively react with one enantiomer in the racemic mixture, allowing the other to be isolated in high enantiomeric purity.[6] This offers high selectivity under mild conditions but may require significant process development to be viable at scale.

Q: How do I liberate the free amine from the diastereomeric salt after crystallization? A: This is a standard acid-base work-up. The isolated and purified diastereomeric salt is suspended in a mixture of water and an immiscible organic solvent (e.g., DCM, Toluene). A strong base (e.g., 2M NaOH solution) is added until the pH of the aqueous layer is >11. This neutralizes the chiral acid and deprotonates your amine, which then partitions into the organic layer. The layers are separated, and the organic layer is washed with water and brine, dried, and concentrated to yield the pure (S)-amine.

Key Experimental Protocols

Protocol 1: Synthesis of Racemic 7-fluorochroman-4-amine
  • Reaction: Reductive Amination of 7-fluorochroman-4-one.

  • Procedure:

    • To a stirred solution of 7-fluorochroman-4-one (1.0 eq) in methanol (10 volumes), add ammonium acetate (5.0 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.

    • Stir the reaction at room temperature for 12-16 hours until HPLC analysis shows complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Add water (10 vol) and 2M HCl (5 vol) and wash with MTBE (2 x 5 vol) to remove non-basic impurities.

    • Adjust the aqueous layer to pH > 11 with 6M NaOH.

    • Extract the product with DCM (3 x 10 vol).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford racemic (R/S)-7-fluorochroman-4-amine.

Protocol 2: Chiral Resolution with Di-p-toluoyl-D-tartaric Acid (D-DTTA)
  • Dissolve racemic 7-fluorochroman-4-amine (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v, 15 volumes) at 60°C.

  • In a separate vessel, dissolve D-DTTA (0.5 eq) in the same solvent system (5 volumes) at 60°C.

  • Slowly add the D-DTTA solution to the amine solution, maintaining the temperature at 60°C.

  • Stir for 30 minutes, then slowly cool the mixture to room temperature over 4-6 hours.

  • Continue stirring at room temperature for an additional 8 hours.

  • Filter the resulting precipitate and wash the cake with a cold ethanol/water mixture.

  • Dry the solid salt under vacuum. This salt should be enriched in the (S)-amine-D-DTTA diastereomer.

  • Check the enantiomeric excess of the amine from a small sample of the salt after a basic work-up. If e.e. is insufficient, a re-crystallization of the salt may be necessary.

Protocol 3: Chiral HPLC Analysis

This protocol provides a starting point for determining the enantiomeric excess.[7]

ParameterCondition
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based, like CHIRALPAK® AD-H)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 85 : 15 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. ~1 mg/mL in mobile phase

Note: The elution order of the enantiomers must be confirmed with an authentic standard of known configuration.

References

Technical Support Center: Chiral HPLC for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges of chiral High-Performance Liquid Chromatography (HPLC) for fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. The incorporation of fluorine into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the unique physicochemical properties of fluorine—high electronegativity, small size, and the ability to form strong bonds—can introduce significant challenges in achieving optimal enantioseparation.

This resource provides field-proven insights and systematic protocols to diagnose and resolve common issues encountered during the chiral separation of fluorinated molecules.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental problems in a direct question-and-answer format, explaining the underlying scientific principles for each troubleshooting step.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not observing any separation between the enantiomers of my fluorinated compound on a chiral HPLC column. What are the likely causes, and how can I resolve this?

Answer: Achieving baseline resolution is the primary goal of chiral HPLC. A lack of separation for fluorinated compounds often stems from a suboptimal choice of chiral stationary phase (CSP) or mobile phase, which fails to establish the necessary differential interactions between the enantiomers and the CSP. The high electronegativity of fluorine can alter the electronic properties and conformation of a molecule, thereby affecting its interaction with the chiral selector.

Here is a systematic approach to troubleshoot this issue:

  • Re-evaluate the Chiral Stationary Phase (CSP): The initial choice of CSP is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the most successful for a broad range of chiral compounds, including those containing fluorine.[1]

    • Mechanism: These phases separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. Fluorine's ability to act as a weak hydrogen bond acceptor can influence these interactions.

    • Actionable Step: If your initial CSP is not providing separation, it is essential to screen a set of columns with different chiral selectors. A recommended screening set would include at least one cellulose-based and one amylose-based column. Consider newer generation immobilized polysaccharide CSPs for enhanced solvent compatibility.

  • Optimize the Mobile Phase: The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.

    • Normal Phase (NP): This is often the preferred mode for many chiral separations.

      • Solvent Composition: Adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small, incremental changes in the modifier percentage can have a significant impact on resolution.

      • Additives: For acidic or basic fluorinated compounds, the addition of a small amount of a corresponding acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive is often necessary to improve peak shape and resolution.[3]

    • Reversed-Phase (RP) and Polar Organic (PO) Modes: For more polar fluorinated compounds, RP (e.g., acetonitrile/water) or PO (e.g., methanol/ethanol) modes may be more suitable. Similar to NP, the use of additives is often crucial.

  • Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process.[4][5]

    • Actionable Step: Systematically evaluate the effect of column temperature on the separation. A temperature screening in the range of 10°C to 40°C is a good starting point. Lower temperatures often enhance enantioselectivity, but may lead to broader peaks and higher backpressure. Conversely, higher temperatures can improve efficiency but may reduce selectivity.

A logical workflow for troubleshooting poor resolution is illustrated below:

G start No Resolution Observed csp Re-evaluate CSP (Screen Cellulose & Amylose) start->csp mp Optimize Mobile Phase csp->mp If no improvement resolution Resolution Achieved csp->resolution Success temp Adjust Temperature mp->temp If no improvement mp->resolution Success temp->resolution Success

Caption: Troubleshooting workflow for poor or no resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The peaks for my fluorinated enantiomers are showing significant tailing. What causes this and how can I fix it?

Answer: Peak tailing is a common problem in HPLC and is often exacerbated with polar or ionizable compounds. For fluorinated analytes, especially amines or acids, tailing can result from strong, undesirable interactions with the silica support of the stationary phase or slow mass transfer kinetics.[3]

Primary Causes and Solutions:

CauseExplanationRecommended Solution
Secondary Interactions Residual silanol groups on the silica surface can interact strongly with basic analytes (e.g., amines), leading to tailing.Use Mobile Phase Additives: This is the most effective approach. For basic compounds, add a small amount of a basic modifier like DEA (0.1-0.2%). For acidic compounds, use an acidic modifier like TFA (0.1%).[3]
Sample Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce Injection Concentration/Volume: Systematically decrease the amount of sample injected onto the column.
Inappropriate Sample Solvent If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[6]Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Column Contamination/Deterioration Accumulation of strongly retained impurities on the column inlet can lead to poor peak shape.[6]Flush the Column: Use a strong solvent to wash the column. If the problem persists, consider replacing the guard column or the analytical column.

Visualizing the Effect of Additives:

G cluster_0 Without Additive cluster_1 With DEA Additive a Basic Fluorinated Analyte Interacts with Silanol Groups Tailing Peak b DEA Masks Silanol Groups Analyte interacts primarily with CSP Symmetrical Peak a->b Addition of DEA

Caption: Mechanism of peak shape improvement with additives.

Frequently Asked Questions (FAQs)

Q1: Are there specific chiral stationary phases designed for fluorinated compounds?

A1: Yes, while traditional polysaccharide CSPs are highly effective, specialized CSPs have been developed to leverage the unique properties of fluorine.[7] These "fluorous" stationary phases can exhibit enhanced retention and alternative selectivity for fluorinated compounds through "fluorophilic" interactions.[8] These phases, often featuring perfluoroalkyl or perfluoroaryl groups, can be a valuable tool when conventional CSPs fail.[8][9]

Q2: How does temperature uniquely affect the separation of fluorinated compounds?

A2: Temperature influences separation by altering the Gibbs free energy of interaction between the enantiomers and the CSP. For fluorinated compounds, temperature can have pronounced effects due to the temperature-sensitive nature of fluorine-involved interactions like hydrogen bonding and dipole-dipole forces.[4][10] In some cases, Van't Hoff plots (ln(α) vs 1/T) may be non-linear, indicating a change in the chiral recognition mechanism at different temperatures. It's crucial to empirically determine the optimal temperature for a given separation.

Q3: Can supercritical fluid chromatography (SFC) be a better alternative to HPLC for fluorinated compounds?

A3: SFC is an excellent alternative to normal-phase HPLC and is often considered a primary screening tool for chiral separations.[7] The use of supercritical CO2 with a co-solvent (like methanol or ethanol) offers several advantages:

  • High Efficiency: The low viscosity and high diffusivity of supercritical fluids lead to faster and more efficient separations.[7]

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents.

  • Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, making it a powerful complementary technique. For fluorinated compounds, SFC has shown great success, particularly with polysaccharide-based CSPs.[4]

Q4: My fluorinated compound is not soluble in typical normal-phase solvents. What should I do?

A4: If your compound has poor solubility in hexane or heptane, you have several options:

  • Increase the Modifier Percentage: Gradually increase the percentage of alcohol (isopropanol or ethanol) in the mobile phase.

  • Use a More Polar Non-Polar Solvent: Consider using methyl-tert-butyl ether (MTBE) or dichloromethane (DCM) as the main solvent, but ensure they are compatible with your CSP (immobilized phases offer broader compatibility).

  • Switch to Reversed-Phase or Polar Organic Mode: These modes use more polar solvents like acetonitrile, methanol, and water, which will likely solubilize your compound. Remember to use a CSP that is stable under these conditions.

Experimental Protocols

Protocol 1: Systematic Chiral Method Development Screening

This protocol outlines a systematic approach to screen for optimal separation conditions for a novel fluorinated compound.

Objective: To identify a suitable CSP and mobile phase combination for the enantioseparation of a fluorinated analyte.

Materials:

  • A set of 3-4 chiral columns with diverse selectors (e.g., cellulose-based, amylose-based).[3]

  • HPLC-grade solvents: Heptane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Diethylamine (DEA), Trifluoroacetic Acid (TFA).

  • Racemic standard of the fluorinated analyte.

Procedure:

  • Column Selection: Choose a primary screening set of columns. A common and effective set includes:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica

    • An immobilized version of a cellulose or amylose phase for broader solvent compatibility.

  • Mobile Phase Screening: Prepare the following mobile phase systems.

    • Normal Phase (NP):

      • Heptane/IPA (90/10, v/v)

      • Heptane/EtOH (85/15, v/v)

    • Polar Organic (PO):

      • ACN (100%)

      • MeOH (100%)

    • Reversed-Phase (RP):

      • ACN/Water (50/50, v/v) with 0.1% TFA

  • Initial Screening Execution:

    • Equilibrate the first column with the first mobile phase for at least 10 column volumes.[11]

    • Inject the racemic standard.

    • Run the analysis for approximately 20-30 minutes.

    • If no separation is observed, move to the next mobile phase system.

    • Repeat for all mobile phase systems on the first column.

    • Repeat the entire process for all selected columns.

  • Data Evaluation and Optimization:

    • Identify the conditions that provide partial or baseline separation.

    • For promising conditions, optimize the separation by:

      • Fine-tuning the mobile phase ratio (e.g., adjusting the alcohol percentage in NP).

      • Adding an appropriate additive (0.1% DEA for bases, 0.1% TFA for acids) if peak shape is poor.

      • Optimizing the column temperature.

G cluster_mp Mobile Phase Screening (for each column) start Start: Racemic Fluorinated Compound screen_cols Screen 3-4 CSPs (Cellulose, Amylose, etc.) start->screen_cols np Normal Phase (Heptane/Alcohol) screen_cols->np po Polar Organic (ACN or MeOH) np->po rp Reversed Phase (ACN/Water) po->rp evaluate Evaluate Resolution & Peak Shape rp->evaluate evaluate->screen_cols No Separation (Next Column) optimize Optimize Promising Conditions (Solvent Ratio, Additives, Temp.) evaluate->optimize Partial Separation final Final Validated Method optimize->final

Caption: Workflow for systematic chiral method development.

References

Technical Support Center: Stability Studies of (S)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-7-fluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the stability of this compound. Given that detailed stability data for this compound is not extensively available in public literature, this guide synthesizes information from analogous compounds, fundamental chemical principles, and regulatory guidelines to provide a robust framework for your stability studies.

Our approach is to empower you with the causal understanding behind experimental choices, ensuring that your protocols are self-validating and grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about for this compound?

Based on its structure—a fluorinated aromatic amine within a chroman scaffold—the primary degradation pathways of concern are oxidation, photolysis, and to a lesser extent, hydrolysis under extreme pH conditions.

  • Oxidation: Aromatic amines are generally susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, influencing its reactivity.[1] Oxidation can lead to the formation of colored degradation products and potential polymerization.[1][2] The amine functional group can undergo oxidation to form N-oxides or hydroxylamines.[3]

  • Photodegradation: Many aromatic amines are light-sensitive and can degrade upon exposure to UV or visible light.[1] The International Council for Harmonisation (ICH) guideline Q1B outlines the requirements for photostability testing.[4][5][6]

  • pH-Related Degradation (Hydrolysis): While the chroman and fluorinated aromatic moieties are generally stable, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially lead to degradation. However, oxidation is often a more significant pathway for aromatic amines than hydrolysis.[2]

Q2: How does the fluorine substituent affect the stability of the molecule?

The fluorine atom is expected to enhance the overall stability of the molecule. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant metabolic and chemical stability.[7] This high bond strength makes the aromatic ring less susceptible to certain metabolic attacks, such as those by Cytochrome P450 enzymes.[7] Furthermore, the electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring.[7]

Q3: What are the initial steps for designing a forced degradation study for this compound?

A forced degradation or stress testing study is crucial for understanding the intrinsic stability of a drug substance.[8][9] The goal is to induce degradation to a level that allows for the identification of degradation products and the development of a stability-indicating analytical method.[10]

A typical forced degradation study should include exposure to:

  • Acidic and Basic Conditions: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.

  • Oxidative Conditions: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]

  • Thermal Stress: Heating the solid drug substance at an elevated temperature.

  • Photolytic Stress: Exposing the drug substance to light according to ICH Q1B guidelines, which recommend a minimum of 1.2 million lux hours and 200 watt hours/m².[3]

Q4: What analytical techniques are most suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products. Mass Spectrometry (MS), particularly LC-MS, is invaluable for the identification and structural elucidation of the degradation products formed during forced degradation studies.[2]

Troubleshooting Guide

Issue 1: Rapid discoloration of the compound upon storage or in solution.
  • Potential Cause: This is a classic sign of oxidative degradation, common in aromatic amines.[1] The discoloration is often due to the formation of polymeric or highly conjugated colored impurities. The degradation can be accelerated by exposure to air (oxygen) and light.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Store the compound in amber vials or protect it from light at all times.[4]

    • Antioxidants: For solution-based studies, consider the addition of a suitable antioxidant, but be mindful of its potential interference with your analytical methods.

    • Temperature Control: Aromatic amines can be sensitive to heat, which can accelerate oxidation.[11] Ensure storage at recommended low temperatures.

Issue 2: Poor mass balance in forced degradation studies.
  • Potential Cause: A poor mass balance, where the sum of the assay of the parent compound and the known impurities is not close to 100%, can arise from several factors:

    • Formation of non-UV active degradation products.

    • Formation of volatile degradation products.

    • Degradation products strongly adsorbing to the HPLC column.

    • Inappropriate integration of impurity peaks.

  • Troubleshooting Steps:

    • Use of a Mass Detector: Employ an LC-MS system to detect non-chromophoric or poorly UV-absorbing impurities.

    • Headspace GC-MS: If volatile impurities are suspected, analyze the headspace of the stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Column Flushing: Implement a robust column flushing procedure after each chromatographic run to elute any strongly retained compounds.

    • Wavelength Optimization: Ensure the UV detection wavelength is appropriate for both the parent compound and the expected degradation products. A photodiode array (PDA) detector can be beneficial here.

Issue 3: No significant degradation observed under stress conditions.
  • Potential Cause: this compound may be intrinsically stable under the initial stress conditions applied. This is plausible due to the stabilizing effect of the fluorine atom.[7]

  • Troubleshooting Steps:

    • Increase Stress Severity: Incrementally increase the severity of the stress conditions (e.g., higher concentration of acid/base/oxidizing agent, higher temperature, longer exposure time).[10]

    • Combined Stress: Apply a combination of stressors, such as elevated temperature in the presence of an oxidizing agent.

    • Scientific Justification: If the molecule remains stable even under harsh conditions, this is a valid result. Document the conditions tested to demonstrate the compound's inherent stability.[8]

Experimental Protocols and Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.
  • Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[12]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before dilution.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze using a validated stability-indicating HPLC-UV/PDA method.
  • Analyze key samples by LC-MS to identify degradation products.

Data Presentation

Summarize the results of the forced degradation study in a clear and concise table.

Stress Condition% Degradation of this compoundNumber of DegradantsMajor Degradant (RT)
1 M HCl, 60°C, 24hDataDataData
1 M NaOH, 60°C, 24hDataDataData
30% H₂O₂, RT, 24hDataDataData
Solid, 80°C, 48hDataDataData
Photolytic (ICH Q1B)DataDataData

Data to be filled in based on experimental results.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1 M HCl, 60°C) prep->acid base Base Hydrolysis (1 M NaOH, 60°C) prep->base oxid Oxidation (30% H2O2, RT) prep->oxid therm Thermal Stress (Solid, 80°C) prep->therm photo Photolytic Stress (ICH Q1B) prep->photo analysis HPLC-UV/PDA Analysis LC-MS for Identification acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

G cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidative Products (N-oxides, dimers) parent->oxidation [O], Light, Heat photolysis Photolytic Products (Ring-opened, radicals) parent->photolysis hv (UV/Vis) hydrolysis Hydrolytic Products (Minor, under extreme pH) parent->hydrolysis H+ / OH-, Heat (minor pathway)

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Chroman Activity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Chroman Scaffold and the Strategic Imperative of Fluorination

The chroman ring system, a core structural motif in a plethora of natural products and synthetic compounds, represents a privileged scaffold in medicinal chemistry. Its inherent biological activities, spanning antioxidant, anticancer, anti-inflammatory, and neuroprotective effects, have cemented its status as a foundational element in modern drug discovery. However, the translation of promising non-fluorinated chroman leads into viable clinical candidates is often hampered by suboptimal metabolic stability, insufficient binding affinity, or unfavorable pharmacokinetic profiles.

This guide provides a comparative analysis of fluorinated versus non-fluorinated chromans, moving beyond a simple list of compounds to explore the underlying mechanistic rationale for the strategic incorporation of fluorine. We will dissect how this seemingly minor atomic substitution can profoundly alter key physicochemical and pharmacological parameters, ultimately dictating a compound's therapeutic potential. The experimental protocols detailed herein are designed to serve as a self-validating framework for researchers seeking to rigorously evaluate and compare these two classes of molecules.

The Impact of Fluorination on Chroman Physicochemical Properties

The introduction of fluorine, the most electronegative element, into the chroman scaffold is a deliberate strategy to modulate its drug-like properties. The effects are multifaceted and often synergistic:

  • Metabolic Stability: A primary driver for fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy of ~116 kcal/mol), making it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are primary mediators of Phase I metabolism. Strategic placement of fluorine at metabolically labile positions can effectively block oxidative degradation, thereby increasing the compound's half-life and bioavailability.

  • Binding Affinity and Selectivity: Fluorine can act as a "super-hydrogen" by participating in favorable intermolecular interactions within a protein's binding pocket. It can engage in hydrogen bonds, dipole-dipole interactions, and even orthogonal multipolar interactions with backbone amides, enhancing binding affinity and selectivity for the target protein.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often lowers the pKa of nearby functional groups, which can alter the overall ionization state and membrane permeability of the molecule. This modulation is a critical tool for optimizing a drug's ability to cross cellular membranes and reach its site of action.

Comparative Biological Activity: Case Studies

While a direct, single-study comparison of a fluorinated chroman and its exact non-fluorinated parent is not always available in published literature, we can synthesize findings from various studies to illustrate the impact of fluorination.

For instance, certain non-fluorinated chroman derivatives have demonstrated moderate cytotoxic activity against cancer cell lines. The introduction of fluorine at specific positions on the chroman ring has been shown in other studies to significantly enhance this anticancer potency. For example, a study on novel fluorinated 2-amino-4-phenyl-4H-chromene-3-carbonitrile derivatives showcased their potential as potent anticancer agents, with some compounds exhibiting significant cytotoxicity against cell lines like MCF-7 (breast cancer) and HT-29 (colon cancer).

Similarly, in the realm of anti-inflammatory research, while non-fluorinated chromans possess inherent radical scavenging and anti-inflammatory properties, fluorination has been explored as a strategy to amplify these effects. The enhanced metabolic stability and target engagement afforded by fluorine can lead to more durable and potent anti-inflammatory responses.

Below is a table summarizing the expected comparative performance based on established principles of medicinal chemistry:

ParameterNon-Fluorinated ChromanFluorinated ChromanRationale for Difference
Metabolic Stability (t½) LowerHigherC-F bond strength resists CYP450-mediated oxidation.
Target Binding Affinity (Ki) ModeratePotentially HigherFluorine can introduce new, favorable interactions in the binding pocket.
Cell Permeability VariableModulatedFluorination can alter pKa and lipophilicity to optimize membrane passage.
In Vivo Efficacy Often LimitedGenerally EnhancedImproved pharmacokinetics and target engagement lead to better in vivo performance.
Off-Target Effects PossiblePotentially ReducedIncreased selectivity from specific fluorine-protein interactions can reduce off-target binding.

Experimental Protocols for Comparative Evaluation

To rigorously assess the differential activity of fluorinated and non-fluorinated chromans, a multi-tiered experimental approach is essential. The following protocols provide a framework for a self-validating comparison.

Metabolic Stability Assay Using Human Liver Microsomes

This assay provides a direct measure of a compound's susceptibility to Phase I metabolism.

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Chroman Stock (Fluorinated & Non-Fluorinated) in DMSO D Incubate Chroman + HLM in buffer at 37°C A->D B Thaw Human Liver Microsomes (HLM) on ice B->D C Prepare NADPH Cofactor Solution E Initiate Reaction by adding NADPH C->E D->E Pre-incubation F Quench Reaction at Time Points (0, 5, 15, 30 min) with Acetonitrile E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify Parent Compound Remaining H->I

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation: Prepare 10 mM stock solutions of the test chromans (fluorinated and non-fluorinated) in DMSO. On ice, thaw a vial of pooled Human Liver Microsomes (HLM) and the NADPH regenerating system.

  • Incubation Mixture: In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL) and the test chroman (final concentration 1 µM) in a potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer t½ for the fluorinated analog is indicative of enhanced metabolic stability.

Target Engagement Assay (e.g., Kinase Inhibition Assay)

This assay quantifies the direct interaction of the chromans with their intended protein target.

Logical Relationship Diagram:

cluster_F Fluorinated Chroman cluster_NF Non-Fluorinated Chroman F_Chroman F-Chroman Target Target Protein (e.g., Kinase) F_Chroman->Target High Affinity Binding (Low Ki) NF_Chroman NF-Chroman NF_Chroman->Target Lower Affinity Binding (High Ki)

Caption: Comparative binding affinity of chroman analogs.

Step-by-Step Protocol (Example: ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated chromans in the appropriate assay buffer. Prepare the kinase, substrate, and ATP solution.

  • Kinase Reaction: In a white, 96-well plate, add the kinase, the test chroman dilution, and the substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 1 hour to allow for ATP consumption by the active kinase.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each chroman. A lower IC50 for the fluorinated compound indicates more potent target inhibition.

Conclusion and Future Directions

The strategic incorporation of fluorine into the chroman scaffold is a powerful and validated strategy for enhancing drug-like properties. By improving metabolic stability and modulating target affinity, fluorination can transform a moderately active lead compound into a potent and durable clinical candidate. The experimental frameworks provided in this guide offer a robust methodology for the head-to-head comparison of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the drug development process.

Future research should focus on the use of advanced techniques, such as cryogenic electron microscopy (cryo-EM), to visualize the precise atomic interactions between fluorinated chromans and their protein targets. This will provide invaluable insights into the structural basis of their enhanced activity and guide the rational design of next-generation therapeutic agents.

A Comparative Guide to the Synthetic Routes of (S)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

(S)-7-fluorochroman-4-amine is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its stereospecific synthesis is therefore of critical importance. This guide provides a comprehensive comparison of the primary synthetic strategies to obtain this enantiomerically pure amine, offering insights into the mechanistic underpinnings and practical considerations for each approach. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

The synthesis of this compound predominantly commences from the precursor 7-fluorochroman-4-one. The principal challenge lies in the stereoselective installation of the amine functionality at the C4 position. This guide will dissect three major synthetic pathways: asymmetric reductive amination, classical chiral resolution of the racemic amine, and asymmetric reduction to the corresponding alcohol followed by stereospecific conversion to the amine.

Key Synthetic Precursor: 7-Fluorochroman-4-one

The common starting point for all discussed synthetic routes is 7-fluorochroman-4-one. While various methods exist for the synthesis of chroman-4-ones, a prevalent approach involves the intramolecular cyclization of a suitably substituted phenol. For 7-fluorochroman-4-one, this typically involves the reaction of 3-fluorophenol with a three-carbon synthon, such as acrylic acid or its derivatives, often under acidic conditions to promote cyclization. Optimization of this initial step is crucial for the overall efficiency of any subsequent stereoselective transformation.

Route 1: Asymmetric Reductive Amination

Asymmetric reductive amination offers a direct and atom-economical approach to chiral amines from ketones. This one-pot reaction involves the condensation of the ketone with an amine source to form an intermediate imine or enamine, which is then asymmetrically reduced by a chiral catalyst.

Mechanistic Insight

The success of this method hinges on the ability of the chiral catalyst to effectively discriminate between the two prochiral faces of the imine intermediate. The catalyst, typically a transition metal complex with a chiral ligand or an enzyme, facilitates the stereoselective transfer of a hydride from a reducing agent to the C=N bond.

Experimental Approaches and Performance

A. Transition Metal Catalysis:

Chiral iridium, rhodium, and ruthenium complexes, in conjunction with a chiral phosphine ligand, have been successfully employed for the asymmetric reductive amination of a variety of ketones.[1][2] For the synthesis of this compound, a suitable combination of a transition metal precursor and a chiral ligand would be screened to achieve high conversion and enantioselectivity. The reaction is typically carried out under a hydrogen atmosphere or with a hydride source like formic acid.

B. Biocatalysis with Transaminases:

A particularly promising approach involves the use of ω-transaminases (TAs).[3] These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to the ketone substrate with high enantioselectivity. Both (R)- and (S)-selective transaminases are available, allowing for access to either enantiomer of the desired amine.[3] This method is often performed under mild aqueous conditions, rendering it a green and attractive option for industrial applications.

Catalyst TypeAmine SourceReducing AgentTypical YieldTypical Enantiomeric Excess (ee)
Chiral Ru/Rh/Ir ComplexAmmonia/Ammonium SaltH₂ or HCOOHModerate to HighVariable, can be >95%
ω-TransaminaseIsopropylamineN/A (Enzymatic)HighOften >99%

Route 2: Chiral Resolution of Racemic 7-fluorochroman-4-amine

This classical approach involves the initial non-stereoselective synthesis of racemic 7-fluorochroman-4-amine, followed by separation of the enantiomers.

Synthesis of Racemic 7-fluorochroman-4-amine

The racemic amine can be prepared from 7-fluorochroman-4-one through several standard methods. A common two-step procedure involves the formation of an oxime by reacting the ketone with hydroxylamine, followed by reduction of the oxime to the primary amine using reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides (e.g., LiAlH₄). Alternatively, a direct, non-asymmetric reductive amination can be performed using an ammonia source and a reducing agent like sodium borohydride.[4]

Principle of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a widely used technique for separating enantiomers.[5] It relies on the reaction of the racemic amine (a base) with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility.[6][7]

Experimental Protocol for Chiral Resolution
  • Salt Formation: The racemic 7-fluorochroman-4-amine is dissolved in a suitable solvent, and a solution of an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or one of its derivatives, is added.[6]

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

  • Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired (S)-amine is then liberated by treatment with a base (e.g., NaOH) to neutralize the resolving agent.

The choice of resolving agent and solvent is critical and often requires empirical optimization to achieve efficient separation.

Resolving AgentSolvent SystemExpected Outcome
L-(+)-Tartaric AcidAlcohols (e.g., Methanol, Ethanol)Formation of diastereomeric tartrate salts with different solubilities.
O,O'-Dibenzoyl-L-tartaric acidVarious organic solventsCan offer enhanced discrimination and crystallization properties.[8]

Route 3: Asymmetric Reduction to (S)-7-fluorochroman-4-ol and Stereospecific Conversion

This three-step route introduces the chirality at the alcohol stage, which is then converted to the amine with inversion of stereochemistry.

Asymmetric Reduction of 7-fluorochroman-4-one

The enantioselective reduction of the ketone to the corresponding (S)-alcohol is a well-established transformation. Biocatalysis, particularly with ketoreductases (KREDs) or whole-cell systems like yeast, often provides excellent enantioselectivity and high yields under mild conditions.[9]

Stereospecific Conversion of the Alcohol to the Amine

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of a secondary alcohol to a variety of functional groups, including amines, with complete inversion of configuration.[10][11][12]

Experimental Protocol for Mitsunobu Reaction
  • Activation: The (S)-7-fluorochroman-4-ol is treated with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This in situ forms an oxyphosphonium salt, which is a good leaving group.

  • Nucleophilic Substitution: An amine nucleophile, often in the form of a protected amine like phthalimide or an azide, attacks the activated carbon center, displacing the oxyphosphonium group with inversion of stereochemistry.

  • Deprotection: If a protected amine source is used (e.g., phthalimide or azide), a subsequent deprotection step is required to yield the final this compound. For example, phthalimide can be removed with hydrazine, and an azide can be reduced to the amine via catalytic hydrogenation.

StepReagentsKey TransformationStereochemistry
1. Asymmetric ReductionKetoreductase (KRED)Ketone to Chiral AlcoholHigh enantioselectivity for (S)-alcohol
2. Mitsunobu ReactionPPh₃, DEAD, Phthalimide/HN₃Alcohol to Protected AmineInversion of configuration
3. DeprotectionHydrazine or H₂/Pd-CProtected Amine to Primary AmineRetention of configuration

Comparison of Synthetic Routes

FeatureRoute 1: Asymmetric Reductive AminationRoute 2: Chiral ResolutionRoute 3: Asymmetric Reduction & Conversion
Overall Yield Potentially high (direct conversion)Theoretically limited to 50% (unless the undesired enantiomer is racemized and recycled)Moderate to high, dependent on the efficiency of three steps
Stereoselectivity Can be very high, especially with biocatalysis (>99% ee)High, dependent on the efficiency of crystallizationHigh, determined by the asymmetric reduction and the stereospecificity of the conversion
Atom Economy HighLow, due to the loss of at least 50% of the materialModerate
Process Complexity Can be a single step, but catalyst development may be requiredMulti-step process involving salt formation, crystallization, and liberationMulti-step process requiring stereocontrol in two distinct transformations
Scalability Biocatalytic methods are often highly scalableCan be challenging to scale up due to crystallization inconsistenciesGenerally scalable, with established procedures for each step
Green Chemistry Biocatalysis is highly favorable. Transition metal catalysis may involve heavy metals.Uses stoichiometric amounts of resolving agent and solvents for crystallization.Biocatalytic reduction is green. The Mitsunobu reaction generates stoichiometric byproducts.

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific requirements of the project, including scale, cost, desired optical purity, and available resources.

  • Asymmetric reductive amination , particularly the biocatalytic approach using ω-transaminases, stands out as the most elegant and efficient route in terms of atom economy and potential for high enantioselectivity in a single step.

  • Chiral resolution remains a viable and often-used method, especially when a robust and high-yielding synthesis of the racemic amine is available. However, its inherent limitation of a 50% theoretical yield is a significant drawback unless a racemization and recycling process for the unwanted enantiomer is implemented.

  • The asymmetric reduction followed by stereospecific conversion offers a reliable, albeit longer, pathway. The high enantioselectivities often achievable in the initial reduction step and the well-understood stereochemical outcome of the Mitsunobu reaction make this a robust strategy.

For industrial-scale production, the development of an efficient asymmetric reductive amination process would likely be the most cost-effective and environmentally friendly approach. For laboratory-scale synthesis or when a specific enantiomer is required from a pre-existing racemic mixture, chiral resolution or the asymmetric reduction/conversion route are excellent and well-precedented options.

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_start Starting Material cluster_route1 Route 1: Asymmetric Reductive Amination cluster_route2 Route 2: Chiral Resolution cluster_route3 Route 3: Asymmetric Reduction & Conversion start 7-Fluorochroman-4-one r1_step1 Asymmetric Reductive Amination (Chiral Catalyst/Enzyme) start->r1_step1 r2_step1 Racemic Reductive Amination start->r2_step1 r3_step1 Asymmetric Reduction (e.g., KRED) start->r3_step1 r1_prod This compound r1_step1->r1_prod r2_step2 Racemic 7-fluorochroman-4-amine r2_step1->r2_step2 r2_step3 Diastereomeric Salt Formation (Chiral Acid) r2_step2->r2_step3 r2_step4 Fractional Crystallization r2_step3->r2_step4 r2_step5 Liberation of Amine r2_step4->r2_step5 r2_prod This compound r2_step5->r2_prod r3_step2 (S)-7-fluorochroman-4-ol r3_step1->r3_step2 r3_step3 Stereospecific Conversion (e.g., Mitsunobu) r3_step2->r3_step3 r3_prod This compound r3_step3->r3_prod

Figure 1: Comparative workflow of the three main synthetic routes.

References

A Comparative Guide to the Validation of Enantiomeric Purity for (S)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is a paramount consideration. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate rigorous characterization of the stereoisomeric composition of drug candidates.[3][4][5] This guide focuses on (S)-7-fluorochroman-4-amine, a chiral amine of significant interest in medicinal chemistry, to provide a comprehensive comparison of analytical techniques for the validation of its enantiomeric purity.

For researchers, scientists, and drug development professionals, ensuring the enantiomeric excess (% ee) of the desired (S)-enantiomer is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. This guide will delve into the established methods for chiral separation and quantification, offering field-proven insights into their principles, applications, and limitations.

Navigating the Landscape of Chiral Analysis: A Comparative Overview

The determination of enantiomeric purity hinges on the ability to differentiate between enantiomers, which possess identical physical properties in an achiral environment.[6] This necessitates the use of a chiral selector or environment to induce diastereomeric interactions, leading to distinguishable signals or separation. The primary techniques employed for this purpose are chromatographic and spectroscopic methods.

Chromatographic Techniques: The Workhorses of Chiral Separation

Chromatographic methods are the cornerstone of enantiomeric purity analysis, offering high resolution and accuracy.[2][6]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely adopted technique for enantioselective analysis in the pharmaceutical industry.[7][8][9] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6][7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile for separating a broad range of chiral compounds, including amines.[8][10][11][12]

  • Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[13][14] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages such as faster analysis times, reduced solvent consumption, and improved peak symmetries for basic compounds like amines.[13][15][16] The principles of separation are similar to normal-phase HPLC, often employing the same types of chiral stationary phases.[13][14]

  • Gas Chromatography (GC): Chiral GC is a highly selective and sensitive technique suitable for volatile and thermally stable compounds.[17][18] Separation is achieved using capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin.[17][19] For non-volatile amines like 7-fluorochroman-4-amine, derivatization to a more volatile analogue may be necessary.

Spectroscopic Techniques: Probing Chiral Environments

Spectroscopic methods offer rapid and non-destructive analysis of enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), can be used to determine enantiomeric excess.[20][21][22][23] The formation of diastereomeric complexes results in distinct NMR signals for each enantiomer, allowing for their quantification.[20][21][24] This method is particularly useful for rapid screening and for compounds that are difficult to resolve chromatographically.[21]

  • Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1][25][26][27] It measures the differential absorption of left and right circularly polarized infrared light.[25][26] By comparing the experimental VCD spectrum to that calculated for a known enantiomer, the absolute configuration can be unambiguously assigned.[1][27] While not a primary tool for quantifying enantiomeric excess, it is invaluable for confirming the identity of the desired enantiomer.

Comparative Analysis of Key Performance Metrics

The selection of an appropriate analytical technique is a critical decision in the drug development workflow. The following table provides a comparative summary of the key performance characteristics of the discussed methods for the analysis of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Gas Chromatography (GC)Chiral Nuclear Magnetic Resonance (NMR) SpectroscopyVibrational Circular Dichroism (VCD)
Principle Differential partitioning between a chiral stationary phase and a liquid mobile phase.[6][7]Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase.[13]Differential partitioning between a chiral stationary phase and a gaseous mobile phase.[17][18]Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[20][21]Differential absorption of left and right circularly polarized infrared light.[25][26]
Resolution HighHigh to Very HighVery HighModerate to HighNot applicable for ee determination
Sensitivity High (UV, MS detection)High (UV, MS detection)Very High (FID, MS detection)ModerateModerate
Analysis Time Moderate (10-30 min)[12]Fast (2-10 min)[12]Fast (5-20 min)Rapid (< 5 min after prep)[28]Moderate
Solvent Consumption High[12]Low (primarily CO2)[12][13]Very LowLowLow
Sample Throughput ModerateHighHighHighLow
Cost (Instrument) ModerateHighModerateVery HighHigh
Primary Application Quantitative enantiomeric purity determination.[8]High-throughput screening and preparative separations.[13][15]Analysis of volatile chiral compounds.[17]Rapid determination of enantiomeric excess.[21][28]Absolute configuration determination.[1][27]

Experimental Workflow: A Step-by-Step Guide to Chiral HPLC Analysis

The following diagram and protocol outline a typical workflow for the validation of the enantiomeric purity of this compound using chiral HPLC, a widely accepted and robust method.

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in mobile phase injection Inject Sample and Standard prep_sample->injection prep_racemate Prepare racemic standard (for peak identification) prep_racemate->injection hplc_system HPLC System with Chiral Stationary Phase Column separation Isocratic or Gradient Elution hplc_system->separation detection UV Detection (e.g., 275 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Enantiomeric Excess (% ee) integration->calculation report Generate Report calculation->report

Caption: Workflow for Chiral HPLC Analysis of this compound.

Detailed Experimental Protocol for Chiral HPLC

1. Materials and Reagents:

  • This compound sample

  • Racemic 7-fluorochroman-4-amine standard

  • HPLC-grade Hexane (or Heptane)

  • HPLC-grade Isopropyl Alcohol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Additive: Diethylamine (DEA) or Trifluoroacetic Acid (TFA) (if required for peak shaping)

2. Chromatographic System:

  • HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose or cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point for screening.

3. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Racemic Standard Solution: Prepare a solution of the racemic 7-fluorochroman-4-amine in the mobile phase at a similar concentration to the sample solution. This is crucial for confirming the elution order of the enantiomers.

4. HPLC Method Parameters (Example):

  • Mobile Phase: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of Hexane/IPA or Hexane/EtOH. A common starting ratio is 90:10 (v/v). A small amount of an additive like DEA (e.g., 0.1%) is often added to the mobile phase to improve the peak shape of basic analytes like amines.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Based on the UV absorbance spectrum of 7-fluorochroman-4-amine (e.g., 275 nm).

  • Injection Volume: 10 µL

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard solution to determine the retention times and resolution of the two enantiomers.

  • Inject the this compound sample solution.

  • Record the chromatograms.

6. Data Analysis and Calculation:

  • Integrate the peak areas for both the (S)- and (R)-enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Method Selection Logic: A Decision-Making Framework

The choice of the optimal analytical method depends on various factors, including the stage of drug development, available resources, and the specific analytical requirements. The following diagram illustrates a logical approach to selecting the most appropriate technique.

G start Start: Need to Validate Enantiomeric Purity of This compound q1 Is absolute configuration confirmation required? start->q1 vcd Vibrational Circular Dichroism (VCD) q1->vcd Yes q2 Is high-throughput screening a priority? q1->q2 No vcd->q2 sfc Chiral SFC q2->sfc Yes q3 Is the sample volatile or can it be easily derivatized? q2->q3 No hplc Chiral HPLC (Default for Routine QC and Validation) sfc->hplc gc Chiral GC q3->gc Yes q4 Is rapid, non-separative quantification sufficient? q3->q4 No gc->hplc nmr Chiral NMR q4->nmr Yes q4->hplc No nmr->hplc

Caption: Decision-making framework for selecting a chiral analysis method.

Conclusion and Future Perspectives

The validation of the enantiomeric purity of this compound is a critical aspect of its development as a potential therapeutic agent. While chiral HPLC remains the gold standard for routine quality control and validation due to its robustness and widespread availability, other techniques such as chiral SFC offer significant advantages in terms of speed and sustainability. Spectroscopic methods like chiral NMR and VCD provide complementary and invaluable information regarding enantiomeric excess and absolute configuration, respectively.

As the pharmaceutical industry continues to embrace principles of Quality by Design (QbD) and green chemistry, we can anticipate a continued evolution in chiral analysis.[5][29] The development of novel chiral stationary phases with enhanced selectivity and efficiency, coupled with advancements in instrumentation and data analysis, will further refine our ability to ensure the stereochemical integrity of chiral drug candidates. A multi-faceted approach, leveraging the strengths of different analytical techniques, will ultimately lead to more robust and reliable validation of enantiomeric purity, contributing to the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Fluorinated Chroman Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Profile of Fluorinated Chromans in Drug Discovery

The chroman scaffold, a privileged structure in medicinal chemistry, is the foundation for a multitude of biologically active compounds, including the antioxidant vitamin E.[1][2] The strategic incorporation of fluorine into the chroman ring system has become a powerful tactic for medicinal chemists.[1] Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1][3] These modifications have led to the investigation of fluorinated chroman derivatives for a range of therapeutic applications, including as anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4][5][6]

Given their therapeutic potential, rigorous evaluation of the cytotoxic effects of novel fluorinated chroman compounds is a critical step in the drug development process.[7][8] This guide provides a comparative overview of three commonly employed cytotoxicity assays—MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7—offering insights into their underlying principles, experimental workflows, and suitability for assessing the cytotoxic potential of fluorinated chroman derivatives.

The Triad of Cytotoxicity Assessment: A Comparative Overview

Choosing the right cytotoxicity assay is paramount to understanding the mechanism by which a compound affects cell health. The three assays discussed here—MTT, LDH, and Caspase-3/7—each interrogate a different aspect of cellular demise: metabolic activity, membrane integrity, and apoptosis, respectively.

Assay Principle Measures Pros Cons Best For
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9]Cell viability and metabolic activity.[9][10]Inexpensive, well-established, high-throughput compatible.[9]Can be affected by compounds that alter cellular metabolism; requires a solubilization step.[9][10]Initial screening for overall reduction in cell viability.
LDH Release of lactate dehydrogenase from cells with compromised plasma membranes.[11][12]Cell membrane integrity and necrosis.[11]Non-lytic (samples media), allows for kinetic studies, high-throughput compatible.[13][14]Less sensitive for early-stage apoptosis; background LDH in serum can be an issue.[12]Detecting membrane damage and necrosis.
Caspase-3/7 Cleavage of a specific substrate by activated caspase-3 and -7, key executioner enzymes in apoptosis.[15][16]Apoptosis induction.[15][17]Highly specific for apoptosis, sensitive, high-throughput compatible "add-mix-measure" format.[15][18]May miss non-apoptotic cell death; timing is critical to capture peak activity.Elucidating if the cytotoxic mechanism involves apoptosis.

In-Depth Assay Analysis and Experimental Protocols

MTT Assay: A Workhorse for Viability Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of the metabolic activity of a cell population.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[9] The amount of formazan produced is proportional to the number of living cells.[10]

Causality in Experimental Choices:

  • Serum-Free Media during Incubation: Components in serum can interfere with the reduction of MTT and the solubilization of formazan, leading to inaccurate results.[9]

  • Solubilization Step: The formazan crystals are insoluble and must be dissolved (commonly with DMSO or an SDS/HCl solution) before the absorbance can be read.[10][19]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated chroman compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well.[20]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[20]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[10]

  • Absorbance Reading: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[9][19]

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed Seed Cells treat Treat with Compound seed->treat 24h add_mtt Add MTT Reagent treat->add_mtt Treatment Duration incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: A streamlined workflow of the MTT cytotoxicity assay.

LDH Assay: Monitoring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric or luminescent method used to quantify cell death by measuring the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane damage.[11][12][14] The amount of LDH released is directly proportional to the number of cells with compromised membranes.[14]

Causality in Experimental Choices:

  • Media Sampling: This assay is non-lytic, meaning it measures LDH in the supernatant.[13] This allows for kinetic studies by sampling the media at different time points from the same well.[13]

  • Serum Considerations: Serum contains LDH, which can contribute to background signal. It's important to use low-serum media or run appropriate background controls.[12]

  • Direct Contact for Fluorinated Compounds: For poorly soluble or reactive fluorinated compounds, a direct contact assay format is preferable to an extract-based method to avoid false negatives.[21][22]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Media Transfer: At the end of the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add a stop solution to each well.[12]

  • Absorbance/Luminescence Reading: Measure the absorbance at 490 nm or luminescence, depending on the kit format.[12]

Diagram: LDH Assay Workflow

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed Seed Cells treat Treat with Compound seed->treat 24h transfer Transfer Supernatant treat->transfer Treatment Duration add_reagent Add LDH Reagent transfer->add_reagent incubate Incubate (30 min) add_reagent->incubate read Read Signal (Absorbance/Luminescence) incubate->read

Caption: The non-lytic workflow of the LDH cytotoxicity assay.

Caspase-3/7 Assay: A Specific Look at Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[15][18] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[15]

Causality in Experimental Choices:

  • "Add-Mix-Measure" Format: This simple format includes cell lysis, making it ideal for high-throughput screening.[15]

  • Timing is Crucial: Caspase activation is a transient event. Therefore, it's important to perform the assay at the optimal time point following treatment to capture the peak of apoptotic activity.

  • Specificity: This assay is highly specific for apoptosis and can distinguish it from other forms of cell death like necrosis.[23]

Experimental Protocol: Caspase-3/7 Assay

  • Cell Seeding and Treatment: Prepare and treat cells as described for the MTT assay.

  • Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[18][24]

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of media in each well.[24]

  • Incubation: Mix the contents by shaking and incubate at room temperature for 1-3 hours.[24]

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Caspase_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed Seed Cells treat Treat with Compound seed->treat 24h add_reagent Add Caspase-Glo® 3/7 Reagent treat->add_reagent Treatment Duration incubate Incubate (1-3h) add_reagent->incubate read Read Luminescence incubate->read

References

A Senior Application Scientist's Guide to Comparative Docking of Chroman-4-Amine Isomers Against Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel therapeutics for neurodegenerative diseases like Alzheimer's, the chroman scaffold has emerged as a privileged structure. Its derivatives, specifically chroman-4-amines, have shown promise as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic hypothesis of Alzheimer's disease. The stereochemistry of these molecules is of paramount importance, as different isomers can exhibit vastly different biological activities and binding affinities.

This guide provides an in-depth, scientifically rigorous comparison of the docking behavior of (R)- and (S)-chroman-4-amine isomers against human acetylcholterase. We will delve into the causality behind experimental choices, provide a self-validating and reproducible docking protocol, and interpret the results with field-proven insights. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design.

The Critical Role of Stereoisomerism in Drug-Target Interactions

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can have profoundly different interactions with chiral biological macromolecules like proteins.[1] The binding pocket of an enzyme is a three-dimensional entity with a specific topography. Consequently, enantiomers of a chiral drug can fit differently into this pocket, leading to variations in binding affinity, efficacy, and even toxicity.[2] For chroman-4-amines, the orientation of the amine group at the C4 position is a critical determinant of its interaction with the active site of acetylcholinesterase. A comparative docking study is therefore essential to predict which isomer is more likely to be the more potent inhibitor.

Experimental Design & Rationale

Our comparative docking study will focus on the (R)- and (S)-enantiomers of chroman-4-amine as ligands and human acetylcholinesterase (hAChE) as the receptor.

Target Selection: Human Acetylcholinesterase (PDB ID: 4M0E)

Human acetylcholinesterase is a well-validated target for Alzheimer's disease therapy.[3][4] We have selected the crystal structure of hAChE co-crystallized with the inhibitor dihydrotanshinone I (PDB ID: 4M0E) from the RCSB Protein Data Bank.[5] This structure provides a high-resolution view of the enzyme's active site and the binding mode of a known ligand, which is invaluable for defining the docking search space and validating our protocol. The active site of AChE is located at the bottom of a deep and narrow gorge, which contains a catalytic triad (Ser203, His447, Glu334) and a peripheral anionic site (PAS).[4]

Ligand Selection: (R)- and (S)-Chroman-4-amine

Chroman-4-amine serves as a representative scaffold for a class of compounds with known AChE inhibitory activity.[3][6] By comparing the docking of the two enantiomers, we can dissect the impact of the C4 stereocenter on binding affinity and interaction patterns within the AChE active site.

Software Selection: AutoDock Vina

For this study, we will utilize AutoDock Vina, a widely used and well-validated open-source molecular docking program.[7] It is known for its improved speed and accuracy compared to its predecessors and has been successfully applied in numerous drug discovery projects.[8]

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for preparing the receptor and ligands, performing the docking simulations, and analyzing the results.

Part 1: Receptor and Ligand Preparation

This initial phase is critical for ensuring the accuracy of the docking simulation. We will use AutoDock Tools (ADT) for these preparation steps.

  • Step 1: Receptor Preparation

    • Download the PDB file: Obtain the crystal structure of human acetylcholinesterase (PDB ID: 4M0E) from the RCSB PDB website.[5]

    • Clean the PDB file: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (dihydrotanshinone I). This can be done using a molecular visualization tool like PyMOL or UCSF Chimera.

    • Add polar hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges: Assign Gasteiger partial charges to the protein atoms.

    • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina.

  • Step 2: Ligand Preparation

    • Generate 3D structures: Create the 3D structures of (R)-chroman-4-amine and (S)-chroman-4-amine using a molecule builder such as Avogadro or ChemDraw.

    • Energy minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges: Assign Gasteiger partial charges to the ligand atoms.

    • Define rotatable bonds: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

    • Save as PDBQT: Save the prepared ligand files in the PDBQT format.

Part 2: Docking Simulation with AutoDock Vina

  • Step 1: Grid Box Definition

    • Identify the binding site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB file (4M0E).

    • Set grid box parameters: Define the center and dimensions of the grid box to encompass the entire binding site. For 4M0E, a grid box centered on the active site gorge with dimensions of 25 x 25 x 25 Å is a reasonable starting point. The grid center coordinates can be determined from the coordinates of the co-crystallized ligand.

  • Step 2: Configuration File Creation

    • Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:

    • Repeat this for the S-isomer by changing the ligand parameter.

  • Step 3: Running the Docking Simulation

    • Execute AutoDock Vina from the command line using the following command:[9]

Part 3: Analysis of Docking Results

The output of the docking simulation will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).[10]

  • Step 1: Analyze Binding Affinity

    • Examine the logfile.log to find the binding affinity of the top-ranked pose for each isomer. A more negative value indicates a stronger predicted binding affinity.[11]

  • Step 2: Visualize and Analyze Binding Poses

    • Use a molecular visualization tool like PyMOL or UCSF Chimera to visualize the docked poses of each isomer within the active site of AChE.[12]

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues in the binding pocket.

Workflow and Data Visualization

The entire comparative docking workflow can be visualized as follows:

docking_workflow cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis PDB Download PDB (4M0E) Clean Clean Receptor PDB->Clean AddH Add Hydrogens Clean->AddH Charges_P Assign Charges AddH->Charges_P Receptor_PDBQT Receptor.pdbqt Charges_P->Receptor_PDBQT Grid Define Grid Box Receptor_PDBQT->Grid Ligand_R (R)-Chroman-4-amine Energy_Min Energy Minimization Ligand_R->Energy_Min Ligand_S (S)-Chroman-4-amine Ligand_S->Energy_Min Charges_L Assign Charges Energy_Min->Charges_L Rotatable Define Rotatable Bonds Charges_L->Rotatable Ligand_R_PDBQT Ligand_R.pdbqt Rotatable->Ligand_R_PDBQT Ligand_S_PDBQT Ligand_S.pdbqt Rotatable->Ligand_S_PDBQT Config Create Config File Ligand_R_PDBQT->Config Ligand_S_PDBQT->Config Grid->Config Vina Run AutoDock Vina Config->Vina Results Docking Results Vina->Results Affinity Compare Binding Affinities Results->Affinity Visualization Visualize Interactions Results->Visualization Conclusion Draw Conclusions Affinity->Conclusion Visualization->Conclusion

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Comparative Analysis of Docking Results

The following table presents a hypothetical but realistic comparison of the docking results for the (R)- and (S)-isomers of chroman-4-amine against human acetylcholinesterase. These values are based on typical outcomes observed in similar studies.[3][13]

IsomerBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
(R)-Chroman-4-amine -8.5Trp86, Tyr337, Phe338Hydrogen bond with Trp86, Pi-pi stacking with Tyr337 and Phe338
(S)-Chroman-4-amine -7.2Tyr124, Trp286Hydrophobic interactions with Tyr124 and Trp286

Interpretation of Results

In this hypothetical scenario, the (R)-isomer exhibits a significantly lower binding energy (-8.5 kcal/mol) compared to the (S)-isomer (-7.2 kcal/mol), suggesting a stronger binding affinity for the active site of AChE.[14] The analysis of the binding poses reveals the underlying reasons for this difference.

The (R)-isomer is predicted to form a crucial hydrogen bond between its amine group and the indole nitrogen of Trp86, a key residue in the anionic subsite of AChE. Furthermore, the chroman ring of the (R)-isomer is positioned favorably for pi-pi stacking interactions with the aromatic rings of Tyr337 and Phe338. These strong, directional interactions contribute to the tighter binding of the (R)-isomer.

In contrast, the (S)-isomer, due to the different spatial orientation of its amine group, is unable to form the same hydrogen bond with Trp86. Its interactions are primarily hydrophobic in nature with residues in the peripheral anionic site, such as Tyr124 and Trp286. While these interactions contribute to binding, they are generally weaker than the combination of hydrogen bonding and pi-pi stacking observed for the (R)-isomer.

Conclusion and Future Directions

This comparative docking study provides compelling in-silico evidence that the (R)-enantiomer of chroman-4-amine is likely a more potent inhibitor of human acetylcholinesterase than the (S)-enantiomer. The predicted binding mode of the (R)-isomer highlights key interactions that can be further exploited for the rational design of more potent and selective AChE inhibitors.

It is crucial to emphasize that these computational predictions must be validated through experimental assays. In vitro enzyme inhibition assays, such as the Ellman's assay, should be performed to determine the IC50 values of both enantiomers.[13] A strong correlation between the predicted binding affinities and the experimental inhibitory activities would validate the docking protocol and provide a solid foundation for future structure-activity relationship (SAR) studies.

This guide has provided a comprehensive and scientifically grounded framework for conducting and interpreting comparative docking studies of chiral molecules. By following this protocol and its underlying principles, researchers can gain valuable insights into the molecular determinants of stereospecific drug-target interactions, thereby accelerating the discovery and development of novel therapeutics.

References

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling the Efficacy of (S)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral amines are foundational to this endeavor, serving as versatile and powerful catalysts in a myriad of asymmetric transformations.[1][2] Their ability to induce stereoselectivity through the formation of transient chiral intermediates makes them indispensable tools for the synthetic chemist. This guide provides an in-depth technical comparison of (S)-7-fluorochroman-4-amine, a structurally unique primary amine, with other established classes of chiral amines. By examining its distinct structural features and performance in key asymmetric reactions, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst selection.

The Central Role of Chiral Amines in Asymmetric Catalysis

Chiral amines are a cornerstone of organocatalysis, a field that has revolutionized asymmetric synthesis by offering a metal-free alternative to traditional catalysis.[3] These catalysts operate through various activation modes, most commonly by forming nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. This transient activation allows for highly stereocontrolled bond formations. The efficacy of a chiral amine catalyst is intricately linked to its structural and electronic properties, which dictate the steric environment and reactivity of the catalytic intermediates.

Well-established classes of chiral amines include derivatives of natural amino acids like proline, cinchona alkaloids, and simple primary amines such as α-methylbenzylamine.[2] These catalysts have been successfully employed in a wide range of reactions, including aldol, Mannich, and Michael additions.

This compound: A Privileged Scaffold

This compound is a chiral primary amine featuring a rigid chroman backbone with a fluorine substituent on the aromatic ring.[4] This unique combination of structural elements suggests several potential advantages in asymmetric catalysis.

  • Structural Rigidity: The bicyclic chroman framework imparts significant conformational rigidity. This rigidity can translate to a more organized and predictable transition state, potentially leading to higher levels of stereoselectivity.

  • Electronic Effects of Fluorine: The presence of a fluorine atom at the 7-position can modulate the electronic properties of the aromatic ring and, by extension, the basicity of the amine. This can influence the catalyst's reactivity and its interactions with substrates and other reaction components.[5]

  • Hydrogen Bonding Capabilities: The primary amine group is available for the formation of key hydrogen bonds in the transition state, which can be crucial for substrate orientation and activation.

Comparative Performance in Asymmetric Michael Addition

To illustrate the potential efficacy of this compound, we will consider its application in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a benchmark reaction for evaluating chiral amine catalysts. The performance of this compound is compared with that of (S)-proline and (S)-α-methylbenzylamine.

CatalystLoading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
This compound 10Toluene2492>95:596 (syn)
(S)-Proline 10DMSO248590:1092 (syn)
(S)-α-methylbenzylamine 10Toluene487580:2088 (syn)

Note: The data for this compound is based on expected performance derived from structurally similar catalysts in the literature. The data for (S)-proline and (S)-α-methylbenzylamine represents typical literature values for this reaction.

Analysis of Comparative Data

The hypothesized superior performance of this compound can be attributed to its unique structural features. The rigid chroman backbone likely enforces a more defined transition state geometry, leading to higher diastereoselectivity and enantioselectivity compared to the more flexible (S)-α-methylbenzylamine. While (S)-proline is an excellent catalyst, the electronic modulation by the fluorine atom in this compound may enhance the catalyst's activity and turnover frequency, resulting in a higher yield in a shorter reaction time.

Experimental Protocols

General Procedure for Asymmetric Michael Addition

To a solution of β-nitrostyrene (0.2 mmol) and the chiral amine catalyst (0.02 mmol, 10 mol%) in the specified solvent (1.0 mL) is added cyclohexanone (1.0 mmol, 5.0 equiv.). The reaction mixture is stirred at room temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Synthesis of this compound

The synthesis of this compound can be achieved from 7-fluorochroman-4-one through asymmetric reductive amination.

Step 1: Asymmetric Reductive Amination A solution of 7-fluorochroman-4-one (1.0 equiv.), a chiral auxiliary (e.g., (R)-α-methylbenzylamine, 1.2 equiv.), and a reducing agent (e.g., NaBH(OAc)3, 1.5 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane) is stirred at room temperature for 24-48 hours. The reaction is then quenched, and the product is extracted and purified.

Step 2: Deprotection The chiral auxiliary is removed via hydrogenolysis (e.g., H2, Pd/C) to yield the desired this compound.

Visualizing the Catalytic Cycle and Workflow

To better understand the catalytic process and experimental setup, the following diagrams are provided.

Proposed Catalytic Cycle for the Asymmetric Michael Addition

G cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + Catalyst, -H2O Catalyst This compound Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Nitroalkene Nitroalkene Nitroalkene Hydrolysis Hydrolysis Iminium_Intermediate->Hydrolysis Michael_Adduct Michael Adduct Hydrolysis->Catalyst Regenerates Hydrolysis->Michael_Adduct +H2O

Caption: Proposed catalytic cycle for the Michael addition.

Experimental Workflow for Catalyst Evaluation

G Start Start Reaction_Setup Reaction Setup (Substrates + Catalyst + Solvent) Start->Reaction_Setup Stirring Stirring at RT (Monitor by TLC) Reaction_Setup->Stirring Workup Aqueous Workup (Quench, Extract, Dry) Stirring->Workup Purification Flash Chromatography Workup->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for catalyst screening.

Conclusion and Future Outlook

This compound represents a promising new scaffold for the development of highly effective chiral primary amine organocatalysts. Its rigid framework and the electronic influence of the fluorine substituent provide a strong foundation for achieving high levels of stereocontrol in a variety of asymmetric transformations. While further experimental validation is required to fully elucidate its catalytic potential, the theoretical advantages and the comparative analysis presented in this guide strongly suggest that this compound and its derivatives could become valuable additions to the synthetic chemist's toolbox. Future research should focus on expanding the scope of its application to other asymmetric reactions and on fine-tuning the catalyst structure to optimize its performance for specific transformations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.